NG-Hydroxy-L-arginine acetate
Description
The exact mass of the compound NG-Hydroxy-L-arginine, Monoacetate Salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Regulatory Role of NG-Hydroxy-L-arginine Acetate in Nitric Oxide and Arginine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) stands as a critical endogenous molecule at the crossroads of two vital enzymatic pathways: nitric oxide synthesis and arginine metabolism. As the direct precursor to nitric oxide (NO) and a potent inhibitor of arginase, NOHA plays a pivotal role in regulating a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. This technical guide provides an in-depth exploration of the mechanism of action of NG-Hydroxy-L-arginine acetate, offering a comprehensive resource for researchers and drug development professionals. The guide details its function as both a substrate for nitric oxide synthase (NOS) and an inhibitor of arginase, presenting quantitative data on its enzymatic interactions, detailed experimental protocols for its study, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Tale of Two Enzymes
The primary mechanism of action of NG-Hydroxy-L-arginine (NOHA) is intrinsically linked to its role as a key intermediate in the catalytic cycle of Nitric Oxide Synthase (NOS) and as a competitive inhibitor of arginase enzymes.
Intermediate in Nitric Oxide Synthesis
All three isoforms of Nitric Oxide Synthase (nNOS, eNOS, and iNOS) catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. This process occurs in two distinct steps, with NOHA being the stable, isolable intermediate.
-
Step 1: Hydroxylation of L-arginine. In an NADPH-dependent reaction, NOS hydroxylates the guanidino nitrogen of L-arginine to form NOHA. This initial step consumes one molecule of NADPH.
-
Step 2: Oxidation of NOHA. The newly formed NOHA is then oxidized by NOS to yield NO and L-citrulline. This second step is also dependent on NADPH.
The synthesis of 1 mole of NO from L-arginine consumes 1.5 moles of NADPH, whereas the synthesis of NO from NOHA consumes only 0.5 moles of NADPH, highlighting NOHA's position as an intermediate in this pathway. The cofactor tetrahydrobiopterin (BH4) is essential for both steps of the reaction, playing a crucial role in the activation of molecular oxygen.
Inhibition of Arginase
In addition to its role in NO synthesis, NOHA is a potent competitive inhibitor of both isoforms of arginase: arginase-I and arginase-II. Arginase competes with NOS for their common substrate, L-arginine, converting it to L-ornithine and urea. By inhibiting arginase, NOHA effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO production. This reciprocal regulation is a key aspect of NOHA's physiological function, particularly in environments of high NO output where sustained L-arginine availability is crucial.
Quantitative Data: Enzymatic Interactions of NG-Hydroxy-L-arginine
The following tables summarize the key quantitative parameters defining the interaction of NOHA with its target enzymes.
| Parameter | Enzyme | Value | Reference |
| Binding Affinity (Kd) | nNOS (neuronal) | ~0.2 µM | |
| Inhibition Constant (Ki) | Arginase-I | 10-12 µM | |
| Inhibition Constant (Ki) | Arginase-II | 1.6 - 2.0 µM |
Signaling Pathways and Logical Relationships
The interplay between NOHA, NOS, and arginase is a critical regulatory node in cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
Caption: The dual role of NG-Hydroxy-L-arginine in the L-arginine metabolic pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of NOHA's mechanism of action.
Nitric Oxide Synthase (NOS) Activity Assay (Radiolabeled L-Citrulline Conversion)
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
L-[³H]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.5 mM CaCl₂)
-
NADPH solution (10 mM)
-
Tetrahydrobiopterin (BH4) solution (10 mM)
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in Stop Buffer
-
Scintillation vials and scintillation cocktail
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
NOS enzyme preparation
-
L-[³H]arginine (to a final specific activity of ~3000 cpm/nmol)
-
BH4 (final concentration ~10 µM)
-
Initiate the reaction by adding NADPH (final concentration ~1 mM).
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 400 µL of ice-cold Stop Buffer.
-
Separation of L-Citrulline:
-
Add 1 mL of the Dowex resin slurry to each tube.
-
Cap the tubes and mix by inversion for 5 minutes to allow the resin to bind the unreacted L-[³H]arginine.
-
Centrifuge at 10,000 x g for 2 minutes to pellet the resin.
-
-
Quantification:
-
Carefully transfer a known volume of the supernatant (containing L-[³H]citrulline) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the amount of L-[³H]citrulline formed based on the specific activity of the L-[³H]arginine and express NOS activity as pmol of L-citrulline formed per minute per mg of protein.
Nitric Oxide Production Assay (Griess Assay)
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite.
Materials:
-
Cell culture supernatant or other biological samples
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards (e.g., 0-100 µM) in the same medium as the samples.
-
Sample Preparation: Centrifuge samples to remove any cellular debris.
-
Reaction:
-
Add 50 µL of each standard or sample to a well of the 96-well plate in duplicate.
-
Add 50 µL of Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the curve.
Arginase Activity Assay (Colorimetric)
This assay measures arginase activity by quantifying the production of urea.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100)
-
Activation Buffer (10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5)
-
L-arginine solution (0.5 M, pH 9.7)
-
Urea Reagent A (e.g., containing acid and an oxidizing agent)
-
Urea Reagent B (e.g., containing α-isonitrosopropiophenone)
-
Urea standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Lyse cells or homogenize tissue in Lysis Buffer and centrifuge to collect the supernatant.
-
Enzyme Activation: Mix the lysate with an equal volume of Activation Buffer and heat at 55-60°C for 10 minutes to activate the arginase.
-
Arginase Reaction:
-
Add the activated lysate to a microcentrifuge tube.
-
Add L-arginine solution to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
-
Urea Measurement:
-
Stop the reaction by adding the acidic Urea Reagent A.
-
Add Urea Reagent B.
-
Incubate at 95-100°C for 30-45 minutes.
-
Cool to room temperature and read the absorbance at 540 nm.
-
-
Standard Curve: Prepare a urea standard curve to determine the concentration of urea produced in the samples.
-
Calculation: Calculate the arginase activity as µmol of urea produced per minute per mg of protein.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the radiolabeled L-citrulline NOS activity assay.
Caption: Workflow for the Griess assay for nitric oxide production.
Conclusion
This compound is a multifaceted molecule with a profound impact on cellular signaling through its dual role in the nitric oxide and arginase pathways. Its function as an essential intermediate in NO synthesis and a potent inhibitor of arginase positions it as a key regulator of L-arginine metabolism and bioavailability. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors, fostering further investigation into the physiological and pathological significance of NG-Hydroxy-L-arginine.
The Pivotal Role of NG-Hydroxy-L-arginine Acetate in Nitric Oxide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. Its synthesis is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide in a two-step oxidative reaction. A critical, yet often less discussed, component of this pathway is the intermediate molecule, NG-Hydroxy-L-arginine (NOHA). This technical guide provides an in-depth exploration of the role of NG-Hydroxy-L-arginine acetate in nitric oxide synthesis, offering a comprehensive resource for researchers and professionals in the field.
The Biochemical Pathway of Nitric Oxide Synthesis
The enzymatic production of nitric oxide from L-arginine is not a single-step conversion but a two-step monooxygenation process. NOHA is the stable and essential intermediate in this pathway.[1][2] All three major isoforms of NOS—neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III)—utilize this conserved mechanism.[1]
The process can be summarized as follows:
-
Step 1: Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated at one of the guanidino nitrogens to form NOHA. This reaction consumes one molecule of NADPH and one molecule of molecular oxygen.[1]
-
Step 2: Oxidation of NOHA: The newly formed NOHA is then oxidized to produce nitric oxide and L-citrulline. This second step consumes an additional 0.5 molecules of NADPH and another molecule of molecular oxygen.[3]
The overall stoichiometry of the reaction from L-arginine to nitric oxide is:
L-arginine + 1.5 NADPH + 2 O₂ → L-citrulline + NO + 1.5 NADP⁺ + 2 H₂O
It is important to note that the acetate salt of NOHA is commonly used in research due to its stability and solubility. In solution, the acetate salt dissociates, making the active NOHA molecule available to the NOS enzyme.
Regulation of Nitric Oxide Synthesis
The activity of NOS enzymes, and consequently the production of NOHA and NO, is tightly regulated at multiple levels. Understanding these regulatory mechanisms is crucial for developing therapeutic interventions.
1. Calcium/Calmodulin Dependence:
-
nNOS and eNOS: The activities of nNOS and eNOS are dependent on intracellular calcium concentrations. An increase in cytosolic Ca²⁺ leads to the binding of calmodulin (CaM). The Ca²⁺/CaM complex then binds to the NOS enzyme, activating it.[1]
-
iNOS: In contrast, iNOS binds calmodulin with such high affinity that its activity is essentially independent of intracellular Ca²⁺ fluctuations. Its regulation occurs primarily at the level of protein expression.[1]
2. Phosphorylation:
-
eNOS: The activity of eNOS is significantly modulated by phosphorylation at key serine and threonine residues. For example, phosphorylation of Ser1177 by kinases such as Akt/PKB enhances enzyme activity, while phosphorylation of Thr495 by protein kinase C (PKC) is inhibitory.
3. Protein-Protein Interactions:
-
eNOS: eNOS activity is also regulated by its interaction with other proteins. For instance, binding to caveolin-1 in caveolae keeps the enzyme in an inactive state. Upon stimulation, eNOS dissociates from caveolin and binds to calmodulin, leading to its activation. Heat shock protein 90 (HSP90) is another important interacting partner that promotes eNOS activity.
4. Substrate and Cofactor Availability:
The synthesis of nitric oxide is dependent on the availability of L-arginine and essential cofactors, including:
-
Tetrahydrobiopterin (BH₄): BH₄ is a critical cofactor that facilitates the coupling of the oxygenase and reductase domains of the NOS enzyme. Insufficient levels of BH₄ can lead to "eNOS uncoupling," where the enzyme produces superoxide radicals (O₂⁻) instead of NO.
-
NADPH, FAD, and FMN: These cofactors are essential for the electron transfer reactions catalyzed by the reductase domain of NOS.
Quantitative Data
The kinetic parameters of NOHA as a substrate for the different NOS isoforms are crucial for understanding the efficiency of the second step of nitric oxide synthesis.
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Reference |
| NG-Hydroxy-L-arginine | iNOS | 6.6 | 99 | [3] |
| NG-Hydroxy-L-arginine | nNOS | ~33.3 | ~1000 | [4][5] |
| L-arginine | iNOS | 2.3 | 54000 | [3] |
| L-arginine | nNOS | ~2-14 | - | [6] |
| L-arginine | eNOS | ~1-4.4 | - | [6] |
Note: The Vmax for L-arginine with iNOS is presented in µmol/min/mg in the source and has been converted to nmol/min/mg for consistency. Kinetic data for NOHA with eNOS is less directly reported in the literature, but studies confirm it is a substrate for the constitutive NOS in endothelial cells.[7][8] The Vm values for NOHA oxidation are reported to be very similar for NOS I and NOS II.[4][5]
Experimental Protocols
Expression and Purification of Recombinant NOS Isoforms
a) iNOS (murine) from E. coli [9]
-
Transformation: Co-transform E. coli (e.g., BL21(DE3)) with a plasmid containing the iNOS gene (with an N-terminal His-tag) and a separate plasmid for human calmodulin.
-
Expression: Induce protein expression with IPTG and culture the cells at room temperature.
-
Lysis: Harvest the cells and lyse them using a gentle detergent-based method (e.g., CelLytic™ B) or sonication.
-
Purification:
-
Perform metal chelate affinity chromatography using a Ni-NTA resin.
-
Follow with 2',5'-ADP Sepharose chromatography for further purification.
-
b) nNOS (rat brain) from Insect Cells [10][11][12]
-
Baculovirus Generation: Generate a recombinant baculovirus containing the nNOS gene.
-
Infection: Infect Sf9 insect cells with the recombinant baculovirus. Supplement the culture medium with hemin chloride to ensure proper protein folding and solubility.
-
Lysis: Harvest the cells and lyse them by sonication.
-
Purification: Purify the soluble fraction using affinity chromatography (e.g., 2',5'-ADP-Sepharose).
c) eNOS (human) from E. coli [13]
-
Transformation: Co-transform E. coli with a plasmid for His-tagged human eNOS and a compatible plasmid for human calmodulin.
-
Expression: Induce expression with IPTG.
-
Lysis: Lyse the cells via sonication or a French press.
-
Purification: Use a two-step affinity chromatography procedure:
-
First, pass the lysate over a calmodulin-agarose column.
-
Then, further purify the eluate on a 2',5'-ADP-agarose column.
-
Nitric Oxide Synthase Activity Assay (L-Citrulline Exclusion Method)
This assay measures the conversion of [³H]L-arginine to [³H]L-citrulline.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl₂, NADPH, BH₄, FAD, FMN, and calmodulin.
-
Enzyme and Substrate Addition: Add the purified NOS enzyme and [³H]L-arginine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA/EGTA.
-
Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8). The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will be in the eluate.
-
Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter. The amount of [³H]L-citrulline is proportional to the NOS activity.
HPLC-Based Determination of L-arginine and NOHA
This method allows for the simultaneous quantification of L-arginine and its metabolites.
-
Sample Preparation: Deproteinize plasma or cell lysate samples.
-
Derivatization: Perform pre-column derivatization of the amino acids with o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid).
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Quantify the concentrations of L-arginine and NOHA by comparing their peak areas to those of known standards.
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).
-
Sample Collection: Collect cell culture supernatants or other biological fluids.
-
Nitrate Reduction (Optional): If nitrate (NO₃⁻) is also to be measured, it must first be reduced to nitrite using nitrate reductase.
-
Griess Reagent Addition: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubation: Incubate at room temperature for a short period to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of known nitrite concentrations.
Conclusion
This compound is a cornerstone in the biochemical pathway of nitric oxide synthesis, serving as the essential intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by all NOS isoforms. The production and subsequent oxidation of NOHA are subject to a complex network of regulatory mechanisms, including calcium/calmodulin binding, phosphorylation, and protein-protein interactions. A thorough understanding of the kinetics and regulation of NOHA metabolism is paramount for the development of novel therapeutic strategies aimed at modulating nitric oxide production in various pathological conditions. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights, quantitative data, and established experimental protocols to facilitate further investigation into this critical area of cell signaling and pharmacology.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methylated N(ω)-hydroxy-L-arginine analogues as mechanistic probes for the second step of the nitric oxide synthase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-level expression of mouse inducible nitric oxide synthase in Escherichia coli requires coexpression with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of rat brain nitric oxide synthase in baculovirus-infected insect cells and characterization of the purified enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of neuronal nitric oxide synthase in insect cells reveals requirement of haem for tetrahydrobiopterin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overexpression of neuronal nitric oxide synthase in insect cells reveals requirement of haem for tetrahydrobiopterin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human endothelial nitric oxide synthase: expression in Escherichia coli, coexpression with calmodulin, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of NG-Hydroxy-L-arginine Acetate as a Nitric Oxide Synthase Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the family of nitric oxide synthases (NOS). This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and physiological significance of NOHA. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways. The dual role of NOHA as both a substrate for NO production and an inhibitor of the competing arginase pathway underscores its importance in regulating NO bioavailability and its potential as a therapeutic target.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The enzymatic production of NO is meticulously controlled by nitric oxide synthases (NOS), which catalyze a two-step oxidation of L-arginine. The first and rate-limiting step in this cascade is the hydroxylation of L-arginine to form NG-hydroxy-L-arginine (NOHA).[1][2] This intermediate is then further oxidized by NOS to yield NO and L-citrulline.[1][2] NOHA's stability as an intermediate allows it to be a focal point for studying NOS activity and regulation.[3] Furthermore, NOHA exhibits a significant secondary function as a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[4][5][6] This inhibitory action effectively shunts L-arginine towards NO production, highlighting a sophisticated feedback mechanism. This guide will delve into the core aspects of NOHA, presenting key data and methodologies for its study.
The Nitric Oxide Synthesis Pathway
The conversion of L-arginine to nitric oxide and L-citrulline is a two-step process occurring within the active site of nitric oxide synthase (NOS).[1][2]
Step 1: Hydroxylation of L-arginine In the initial step, L-arginine is hydroxylated to form NG-hydroxy-L-arginine (NOHA). This reaction is dependent on NADPH and molecular oxygen.[4][7][8]
Step 2: Oxidation of NOHA The intermediate, NOHA, is then oxidized to produce nitric oxide and L-citrulline.[1][2][9] This second step also requires NADPH and oxygen.[7] The heme prosthetic group within the NOS enzyme is directly involved in both oxidative steps.[10]
Quantitative Data
The following tables summarize key quantitative parameters related to NG-Hydroxy-L-arginine's interaction with nitric oxide synthase and arginase.
| Parameter | Value | Organism/Enzyme Source | Reference |
| NOS Kinetics | |||
| Apparent Km for NOHA | 6.6 µM | Macrophage NOS | [11] |
| Vmax for NOHA | 99 nmol/min/mg | Macrophage NOS | [11] |
| Apparent Km for L-arginine | 2.3 µM | Macrophage NOS | [11] |
| Vmax for L-arginine | 54 µmol/min/mg | Macrophage NOS | [11] |
| Km for NOHA | 28.0 µM | Not Specified | [12] |
| Arginase Inhibition | |||
| Ki for NOHA | 150 µM | Bovine Liver Arginase | [4][5][13] |
| IC50 for NOHA | ≥ 15 µM | Rabbit/Rat Alveolar Macrophages | [14] |
| Electrochemical Properties | |||
| Oxidation Peak vs Ag/AgCl | +355 mV | Glassy Carbon Electrode | [3] |
| Diffusivity | 5.50 x 10-5 cm2/s | Not Specified | [3] |
Table 1: Kinetic and Inhibitory Constants of NG-Hydroxy-L-arginine.
Experimental Protocols
Synthesis of NG-Hydroxy-L-arginine
While commercially available, the synthesis of NOHA can be achieved through various organic chemistry routes. A common approach involves the protection of the α-amino and carboxyl groups of a suitable arginine precursor, followed by the introduction of the hydroxyl group onto the guanidino nitrogen, and subsequent deprotection.
Nitric Oxide Synthase Activity Assay
The activity of NOS utilizing NOHA as a substrate can be monitored by measuring the formation of nitric oxide or L-citrulline.
4.2.1. Monitoring Nitric Oxide Production
NO production can be quantified using various methods, including the Griess assay, which measures nitrite (a stable breakdown product of NO), or by using NO-sensitive electrodes.
4.2.2. Monitoring L-Citrulline Production
The conversion of radiolabeled [14C]-NOHA to [14C]-L-citrulline can be assessed by separating the amino acids using ion-exchange chromatography and quantifying the radioactivity.
Arginase Inhibition Assay
The inhibitory effect of NOHA on arginase activity is determined by measuring the reduction in the rate of urea or L-ornithine production from L-arginine in the presence of NOHA.
4.3.1. Urea Production Assay
Urea concentration can be measured colorimetrically using reagents such as α-isonitrosopropiophenone.
4.3.2. L-Ornithine Production Assay
The formation of L-ornithine can be quantified using high-performance liquid chromatography (HPLC) after derivatization with a fluorescent tag.
Signaling and Regulatory Interactions
NOHA stands at a critical juncture, influencing the balance between nitric oxide synthesis and the urea cycle. Its inhibitory effect on arginase is a key regulatory mechanism.
By inhibiting arginase, NOHA ensures a greater availability of the common substrate, L-arginine, for nitric oxide synthase.[6] This reciprocal regulation is crucial in cellular environments where both enzymes are expressed, such as in macrophages.[15]
Implications for Drug Development
The unique position of NOHA in nitric oxide metabolism makes it and its analogues attractive candidates for therapeutic development. Modulating NOHA levels or its interactions could offer novel strategies for treating conditions characterized by dysregulated NO signaling, such as cardiovascular diseases and certain inflammatory disorders. For instance, enhancing NOHA's inhibitory effect on arginase could be a therapeutic approach to boost NO production in endothelial dysfunction.
Conclusion
NG-Hydroxy-L-arginine acetate is more than a mere intermediate; it is a key regulatory molecule in the complex network of nitric oxide signaling. Its dual function as a direct precursor to nitric oxide and an inhibitor of the competing arginase pathway places it at a critical control point. A thorough understanding of its biochemistry and physiology, facilitated by the data and protocols presented in this guide, is paramount for researchers and drug developers aiming to unravel the intricacies of nitric oxide biology and harness its therapeutic potential.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NG-Hydroxy-L-arginine, Monoacetate Salt Cell permeable. A key intermediate in the biosynthesis of nitric oxide by cNOS. NOHA can be efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system. | 53598-01-9 [sigmaaldrich.com]
- 5. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. NG-羟基-L-精氨酸 乙酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Oxidation of NG-hydroxy-L-arginine by nitric oxide synthase: evidence for the involvement of the heme in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic probes of N-hydroxylation of L-arginine by the inducible nitric oxide synthase from murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NG-Hydroxy-L-arginine, Monoacetate Salt Cell permeable. A key intermediate in the biosynthesis of nitric oxide by cNOS. NOHA can be efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system. | 53598-01-9 [sigmaaldrich.com]
- 14. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
The Multifaceted Role of NG-Hydroxy-L-arginine Acetate in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide (NO) synthesis pathway, plays a pivotal role in the regulation of endothelial function. This technical guide provides an in-depth analysis of the functions of NG-Hydroxy-L-arginine acetate in endothelial cells, focusing on its dual capacity as a substrate for endothelial nitric oxide synthase (eNOS) and as a potent inhibitor of arginase. This document details the molecular mechanisms, experimental protocols for investigation, and quantitative data on its effects, offering a comprehensive resource for researchers in cardiovascular science and drug development.
Introduction
Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a hallmark of numerous cardiovascular diseases. L-arginine is the primary substrate for endothelial nitric oxide synthase (eNOS) to produce NO, a key signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion. NG-Hydroxy-L-arginine (NOHA) is a crucial intermediate in the conversion of L-arginine to NO and citrulline by NOS.[1][2] Furthermore, NOHA has been identified as a potent inhibitor of arginase, an enzyme that competes with eNOS for their common substrate, L-arginine.[3][4] By inhibiting arginase, NOHA can effectively increase the bioavailability of L-arginine for NO production, thereby enhancing endothelial function.[3][4] The acetate salt of NOHA is commonly used in research to improve its solubility and stability.[5]
Core Functions of NG-Hydroxy-L-arginine in Endothelial Cells
Substrate for Endothelial Nitric Oxide Synthase (eNOS)
NOHA serves as a direct substrate for eNOS, leading to the production of nitric oxide.[1] This function is a key part of the canonical NO synthesis pathway. Studies have shown that L-HOArg (a common abbreviation for NG-Hydroxy-L-arginine) is a substrate for the constitutive NOS present in endothelial cells.[1]
Potent Inhibitor of Arginase
Arginase metabolizes L-arginine to urea and ornithine, thereby reducing the substrate available for eNOS. NOHA is a potent inhibitor of arginase I, the isoform predominantly found in endothelial cells.[3][4] This inhibition is a critical mechanism for enhancing NO production, especially in conditions where arginase activity is upregulated. The inhibition of arginase by NOHA helps to ensure sufficient L-arginine is available for high-output NO production.[3]
Quantitative Data
The following table summarizes the key quantitative parameters of NG-Hydroxy-L-arginine's action in endothelial cells.
| Parameter | Value | Cell Type/Condition | Reference |
| Arginase-I Inhibition (Ki) | 10-12 µM | Rat Aortic Endothelial Cells | [6] |
| Stimulated NO Release | Significant increase at 3 µM | Cultured Bovine Aortic Endothelial Cells | [4] |
| Potentiation of Vasodilation | 1-10 µM | Bovine Aortic Endothelial Cells on beads | [4] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the nitric oxide synthesis pathway. By acting as a substrate for eNOS and inhibiting arginase, NOHA increases the production of NO. NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Diagram: Nitric Oxide Synthesis Pathway and the Role of NOHA
Caption: NOHA's dual role in the NO synthesis pathway.
Diagram: Downstream Signaling Cascade of Nitric Oxide
Caption: Downstream effects of NO leading to vasodilation.
Experimental Protocols
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2) supplemented with growth factors, cytokines, and 5% fetal bovine serum.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be used between passages 2 and 6 for optimal results.
Measurement of Nitric Oxide Production
Griess Assay for Nitrite and Nitrate
This colorimetric assay measures the accumulation of nitrite (NO2-) and nitrate (NO3-), stable end-products of NO metabolism, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Nitrate Reductase
-
NADPH
-
Sodium Nitrite Standard (for standard curve).
-
-
Protocol:
-
Plate HUVECs in a 24-well plate and grow to confluence.
-
Replace the culture medium with a low-serum medium containing varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
To measure total NOx (nitrite + nitrate), first convert nitrate to nitrite by incubating the supernatant with nitrate reductase and NADPH.
-
Add 50 µL of supernatant to a 96-well plate.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Arginase Activity Assay
This assay measures the conversion of L-arginine to urea.
-
Reagents:
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100 and protease inhibitors).
-
10 mM MnCl2.
-
0.5 M L-arginine (pH 9.7).
-
Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone).
-
Urea Standard.
-
-
Protocol:
-
Treat HUVECs with or without this compound for the desired time.
-
Lyse the cells and collect the supernatant after centrifugation.
-
Activate arginase by incubating the lysate with 10 mM MnCl2 at 55-60°C for 10 minutes.
-
Initiate the reaction by adding 0.5 M L-arginine and incubate at 37°C for 1-2 hours.
-
Stop the reaction with an acidic solution.
-
Add the urea colorimetric reagent and heat at 95-100°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
Calculate arginase activity based on a urea standard curve and normalize to the protein concentration of the cell lysate.
-
Western Blot for eNOS Phosphorylation
This method is used to assess the activation state of eNOS by measuring the phosphorylation at key regulatory sites (e.g., Ser1177 for activation, Thr495 for inhibition).
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-phospho-eNOS (Thr495), anti-total eNOS, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Protocol:
-
After treatment with this compound, lyse the HUVECs and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated eNOS levels to total eNOS and the loading control.
-
Conclusion
This compound is a molecule of significant interest in the study of endothelial cell biology and the development of therapies for cardiovascular diseases. Its ability to both serve as a substrate for eNOS and inhibit arginase makes it a potent modulator of nitric oxide production. The experimental protocols and data presented in this guide provide a framework for researchers to investigate its effects and further elucidate its therapeutic potential. Future research should focus on obtaining more detailed dose-response data and exploring its impact on downstream signaling pathways and long-term cellular effects such as viability and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
NG-Hydroxy-L-arginine Acetate and Its Effect on Macrophage Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (L-NOHA), provided as an acetate salt, is a critical intermediate in the nitric oxide (NO) synthesis pathway and a potent competitive inhibitor of arginase enzymes.[1][2] In the context of macrophage biology, L-NOHA plays a pivotal role in modulating the activation state of these highly plastic immune cells. By inhibiting arginase, L-NOHA effectively redirects the metabolic flux of L-arginine away from the production of ornithine and urea, and towards the synthesis of nitric oxide via inducible nitric oxide synthase (iNOS). This metabolic switch is a hallmark of the classically activated, or M1, macrophage phenotype, which is characterized by pro-inflammatory and microbicidal activities. This technical guide provides a comprehensive overview of the effects of NG-Hydroxy-L-arginine acetate on macrophage activation, including quantitative data on its inhibitory capacity, detailed experimental protocols for in vitro studies, and a visualization of the underlying signaling pathways.
Introduction to Macrophage Activation and L-arginine Metabolism
Macrophages are key players in the innate immune system, exhibiting remarkable plasticity in response to microenvironmental cues. This functional polarization is broadly categorized into two main phenotypes: the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages are induced by pro-inflammatory signals such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), and are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and high levels of nitric oxide (NO).[3] Conversely, M2 macrophages are stimulated by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13, and are involved in tissue repair, and immunoregulation, primarily through the production of ornithine and polyamines.
Central to this M1/M2 dichotomy is the metabolism of the semi-essential amino acid L-arginine. Macrophages possess two competing enzymatic pathways for L-arginine utilization:
-
Inducible Nitric Oxide Synthase (iNOS): In M1 macrophages, iNOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a potent signaling molecule with microbicidal and pro-inflammatory functions.
-
Arginase: In M2 macrophages, arginase hydrolyzes L-arginine into ornithine and urea. Ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen production, respectively, contributing to tissue repair.
The balance between these two pathways is a critical determinant of macrophage function.
This compound: A Modulator of L-arginine Metabolism
NG-Hydroxy-L-arginine (L-NOHA) is a naturally occurring intermediate in the iNOS-catalyzed conversion of L-arginine to NO.[2] Beyond its role as a substrate for the second step of the iNOS reaction, L-NOHA is also a potent competitive inhibitor of both isoforms of arginase (Arginase I and Arginase II).[1] By inhibiting arginase, L-NOHA increases the intracellular availability of L-arginine for iNOS, thereby potentiating NO production and promoting an M1-like macrophage phenotype.
Data Presentation: Quantitative Effects of NG-Hydroxy-L-arginine
The inhibitory effect of L-NOHA on arginase activity has been quantified in various macrophage populations. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of L-NOHA and a related, more potent inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA), for comparison.
| Compound | Macrophage Type | Activation State | IC50 (µM) | Reference |
| NG-Hydroxy-L-arginine (L-NOHA) | Rabbit/Rat Alveolar Macrophages | Not specified | ≥ 15 | [1] |
| NG-Hydroxy-L-arginine (L-NOHA) | Murine Macrophages | Unstimulated | 400 ± 50 | [4] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophages | Unstimulated | 12 ± 5 | [4] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Murine Macrophages | IFN-γ + LPS stimulated | 10 ± 3 | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of L-NOHA in Macrophage Activation
The primary mechanism of action of L-NOHA in modulating macrophage activation is the competitive inhibition of arginase, which leads to an increased flux of L-arginine through the iNOS pathway. This can be visualized as a metabolic switch.
Experimental Workflow for Studying L-NOHA Effects
A typical experimental workflow to investigate the effects of this compound on macrophage activation involves several key stages, from cell culture and polarization to functional assays.
Detailed Experimental Protocols
Macrophage Isolation and Culture (Murine Bone Marrow-Derived Macrophages)
-
Euthanize a 6-12 week old mouse by an approved method (e.g., cervical dislocation).
-
Aseptically dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.
-
Flush the bone marrow from the bones using a syringe with ice-cold Dulbecco's Modified Eagle Medium (DMEM).
-
Disperse the bone marrow cells by passing them through a 70 µm cell strainer.
-
Centrifuge the cell suspension, resuspend the pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
-
Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow for differentiation into macrophages.
Macrophage Polarization
-
Seed the differentiated macrophages into appropriate culture plates.
-
For M1 polarization: Stimulate the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.
-
For M2 polarization: Stimulate the cells with 20 ng/mL IL-4 for 24 hours.
Arginase Activity Assay (Urea Measurement)
This protocol is adapted from commercially available kits.
-
Lyse the macrophages using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Prepare a 5x substrate buffer by mixing 4 volumes of Arginine Buffer (pH 9.5) with 1 volume of Mn Solution.
-
Add 40 µL of the cell lysate to two separate wells of a 96-well plate (one for the sample and one for the sample blank).
-
Add 10 µL of the 5x substrate buffer to the sample well.
-
Incubate the plate at 37°C for 2 hours.
-
Prepare a urea reagent by mixing equal volumes of Reagent A and Reagent B from a commercial kit.
-
Stop the reaction by adding 200 µL of the urea reagent to all wells. Add 10 µL of the 5x substrate buffer to the sample blank well.
-
Incubate at room temperature for 60 minutes.
-
Measure the absorbance at 430 nm and calculate the arginase activity based on a urea standard curve.
Nitric Oxide Production Measurement (Griess Assay)
This protocol is based on the colorimetric detection of nitrite, a stable breakdown product of NO.[6]
-
Collect the cell culture supernatant from the treated and control macrophages.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of the supernatant and standards to a 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water immediately before use.
-
Add 100 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Immunofluorescence Staining for M1/M2 Markers
-
Culture macrophages on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum) for 1 hour.
-
Incubate with primary antibodies against M1 (e.g., anti-iNOS, anti-CD86) and M2 (e.g., anti-Arginase-1, anti-CD206) markers overnight at 4°C.[7]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Conclusion and Future Directions
This compound is a valuable tool for studying and manipulating macrophage activation. Its ability to inhibit arginase and promote a pro-inflammatory M1 phenotype has significant implications for various physiological and pathological processes, including immune responses to pathogens, wound healing, and cancer biology. For drug development professionals, targeting the L-arginine metabolic pathways in macrophages with compounds like L-NOHA or its more potent analogs could offer therapeutic strategies for diseases where a shift in macrophage polarization is beneficial.
Future research should focus on obtaining more precise quantitative data on the effects of L-NOHA on nitric oxide production and the expression of a broader range of cytokines in different macrophage subtypes. Furthermore, in vivo studies are necessary to fully elucidate the therapeutic potential and possible side effects of modulating macrophage function with this compound.
References
- 1. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibition of Arginase by N ω-Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. dovepress.com [dovepress.com]
The Dual Role of NG-Hydroxy-L-arginine Acetate in Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine acetate (NOHA) is a critical endogenous molecule that stands at the crossroads of two major metabolic pathways: nitric oxide (NO) synthesis and the urea cycle. Its significance lies in its dual functionality as both a key intermediate in the production of the signaling molecule nitric oxide by nitric oxide synthase (NOS) and as a potent competitive inhibitor of arginase, the enzyme that catalyzes the final step of the urea cycle. This technical guide provides an in-depth exploration of the biochemical pathways involving NOHA, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to support researchers and professionals in drug development.
Biochemical Pathways Involving NG-Hydroxy-L-arginine
NOHA occupies a pivotal position in the intricate regulation of L-arginine metabolism. L-arginine serves as a common substrate for two competing enzymes: nitric oxide synthase (NOS) and arginase. The metabolic fate of L-arginine, whether it is channeled towards NO production or urea and ornithine synthesis, has profound physiological and pathophysiological implications.
The Nitric Oxide Synthesis Pathway
Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The synthesis of NO from L-arginine is a two-step oxidative process catalyzed by the family of NOS enzymes (nNOS, eNOS, and iNOS).[2][3]
In the first step, NOS hydroxylates L-arginine to form Nω-hydroxy-L-arginine (NOHA), which remains largely bound to the enzyme.[2] This reaction requires molecular oxygen and NADPH as co-substrates, and FAD, FMN, and tetrahydrobiopterin (BH4) as cofactors.[2] In the second step, NOS further oxidizes NOHA to produce nitric oxide and L-citrulline.[2]
The formation of NOHA is the rate-limiting step in this pathway. The intermediate, NOHA, is a substrate for the second step of the reaction, leading to the final products.[4]
The Arginase Pathway and its Inhibition by NOHA
Arginase is a manganese-containing enzyme that hydrolyzes L-arginine to L-ornithine and urea.[5] There are two isoforms of arginase: Arginase I, which is primarily cytosolic and highly expressed in the liver as part of the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues. By consuming L-arginine, arginase competes with NOS for their common substrate, thereby regulating NO production.[6]
NOHA has been identified as a potent competitive inhibitor of arginase.[7][8] This inhibition is significant because it suggests a feedback mechanism where the production of an intermediate in the NO synthesis pathway can limit the activity of a competing pathway. By inhibiting arginase, NOHA can increase the local concentration of L-arginine, making it more available for NOS and thus promoting NO synthesis.[6][8] This regulatory loop is crucial in cellular environments where both enzymes are present, such as in macrophages and endothelial cells.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of NG-Hydroxy-L-arginine with Nitric Oxide Synthase and Arginase.
| Parameter | Enzyme/Isoform | Value | Reference(s) |
| Ki | Rat Liver Arginase | 42 µM | [7] |
| Ki | Arginase-I (Endothelial Cells) | 10-12 µM | [5][9] |
| IC50 | Alveolar Macrophage Arginase | ≥ 15 µM | [8] |
Table 1: Inhibition of Arginase by NG-Hydroxy-L-arginine. This table presents the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of NOHA for different arginase isoforms.
| Parameter | Enzyme/Isoform | Substrate | Value | Reference(s) |
| Km | Macrophage NOS | NG-Hydroxy-L-arginine | 6.6 µM | [10] |
| Vmax | Macrophage NOS | NG-Hydroxy-L-arginine | 99 nmol/min/mg | [10] |
| Km | Macrophage NOS | L-Arginine | 2.3 µM | [10] |
| Vmax | Macrophage NOS | L-Arginine | 54 nmol/min/mg | [10] |
| Km | eNOS | L-Arginine | ~3 µmol/L | [2] |
Table 2: Enzyme Kinetics of Nitric Oxide Synthase. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for macrophage NOS with both L-arginine and NOHA as substrates, as well as the Km of eNOS for L-arginine.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biochemical pathways involving NG-Hydroxy-L-arginine.
Protocol 1: Arginase Activity Inhibition Assay
This protocol details a colorimetric method to determine the inhibitory effect of NOHA on arginase activity by measuring the amount of urea produced.
1. Materials and Reagents:
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-arginine solution (substrate)
-
This compound (NOHA) solution (inhibitor)
-
Urea standard solutions
-
Colorimetric urea detection reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme solution in Arginase Assay Buffer for 10 minutes at 37°C to ensure activation by manganese ions.
-
Inhibitor Incubation: In a 96-well plate, add the activated arginase solution to wells containing varying concentrations of NOHA or vehicle control. Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and acetic acids).
-
Color Development: Add the colorimetric urea detection reagent to each well. Heat the plate at 95°C for 30 minutes to facilitate the color-forming reaction between urea and the reagent.
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Construct a urea standard curve to determine the concentration of urea produced in each sample. Calculate the percentage of inhibition for each NOHA concentration and determine the IC50 value. To determine the Ki, perform the assay with varying concentrations of both L-arginine and NOHA and analyze the data using a Lineweaver-Burk or Dixon plot.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a method to measure NOS activity by quantifying the production of nitric oxide, often by detecting its stable oxidation products, nitrite and nitrate.
1. Materials and Reagents:
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)
-
L-arginine or NG-Hydroxy-L-arginine solution (substrate)
-
NADPH solution
-
Calcium chloride and Calmodulin solution (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4) solution
-
Griess Reagent (for nitrite detection)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Nitrite and nitrate standard solutions
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Sample Preparation: Prepare cell or tissue lysates containing NOS in a suitable lysis buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, NADPH, cofactors (CaCl2, Calmodulin, BH4), and either L-arginine or NOHA as the substrate.
-
Reaction Initiation: Add the cell lysate or purified NOS enzyme to the reaction mixture to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, add nitrate reductase and its cofactors to the wells to convert any nitrate to nitrite. Incubate as recommended by the supplier.
-
Nitrite Detection: Add Griess Reagent to each well. This reagent reacts with nitrite to form a colored azo dye.
-
Incubation: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a nitrite standard curve to quantify the amount of nitrite in each sample. NOS activity can be expressed as the rate of NO production (e.g., in pmol/min/mg of protein).
Visualizing the Biochemical Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key biochemical pathways involving NG-Hydroxy-L-arginine.
Conclusion
This compound is a molecule of profound interest in biochemistry and pharmacology due to its integral and opposing roles in L-arginine metabolism. As an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase, NOHA represents a key regulatory point in cellular signaling and metabolic flux. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals seeking to modulate these processes for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors, offering both the theoretical framework and practical methodologies to explore the multifaceted roles of NG-Hydroxy-L-arginine.
References
- 1. Overview of the pathway and functions of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stopped-flow analysis of substrate binding to neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Cornerstone of Nitric Oxide Synthesis: A Technical Guide to NG-Hydroxy-L-arginine Acetate
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and biological significance of NG-Hydroxy-L-arginine (NOHA) acetate has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at a pivotal molecule in the nitric oxide signaling pathway, a critical component in numerous physiological processes.
NG-Hydroxy-L-arginine (NOHA) stands as a crucial intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the enzyme nitric oxide synthase (NOS).[1][2] Beyond its role as a precursor to the vital signaling molecule NO, NOHA is also recognized as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[1] This dual function places NOHA at a critical juncture in regulating vascular tone, immune responses, and neurotransmission. This guide offers a detailed exploration of its discovery, chemical synthesis, and its intricate role in biological signaling pathways.
Discovery and Biological Significance
The identification of NG-Hydroxy-L-arginine as a stable intermediate in the conversion of L-arginine to L-citrulline and nitric oxide was a significant breakthrough in understanding the complexities of the NO pathway.[1][2] This discovery illuminated a two-step oxidative process central to a wide array of physiological functions. The subsequent recognition of NOHA as an arginase inhibitor further underscored its importance as a regulatory molecule, capable of shunting L-arginine metabolism towards NO production.[1] Dysregulation of this pathway is implicated in various pathological conditions, making NOHA and its analogs promising targets for therapeutic intervention.
Chemical Synthesis of NG-Hydroxy-L-arginine Acetate
The chemical synthesis of this compound is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve the desired stereochemistry and purity. A commonly employed strategy involves the conversion of a protected L-ornithine derivative. The following protocol is a synthesized representation of established methods.
Experimental Protocol: Synthesis from Protected L-Ornithine
Materials:
-
Nα-benzyloxycarbonyl-L-ornithine
-
Reagents for guanidinylation (e.g., 1H-pyrazole-1-carboxamidine hydrochloride)
-
Hydroxylamine hydrochloride
-
Bases (e.g., triethylamine, sodium hydroxide)
-
Protecting group removal reagents (e.g., hydrogen gas with palladium on carbon, trifluoroacetic acid)
-
Solvents (e.g., dimethylformamide, methanol, water, dioxane)
-
Acetic acid for salt formation
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Guanidinylation of Protected L-Ornithine: The δ-amino group of Nα-benzyloxycarbonyl-L-ornithine is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in the presence of a base like triethylamine in an appropriate solvent (e.g., DMF). This step introduces the guanidino group, forming a protected arginine analog.
-
Hydroxylation of the Guanidino Group: The protected arginine analog is then reacted with hydroxylamine hydrochloride in a suitable solvent system, often under reflux conditions. This reaction introduces the hydroxyl group onto one of the guanidino nitrogens.
-
Deprotection: The protecting groups (e.g., benzyloxycarbonyl) are removed. For a Cbz group, this is typically achieved by catalytic hydrogenation (H₂ gas with a Pd/C catalyst). If other protecting groups are used, appropriate deprotection strategies are employed (e.g., acidolysis with TFA for Boc groups).
-
Purification and Salt Formation: The crude NG-Hydroxy-L-arginine is purified using techniques such as ion-exchange chromatography.
-
Acetate Salt Formation: The purified NG-Hydroxy-L-arginine is dissolved in a minimal amount of water, and a molar equivalent of acetic acid is added. The solution is then lyophilized or carefully evaporated to yield this compound as a stable solid.
Workflow for Chemical Synthesis of this compound
Caption: A generalized workflow for the chemical synthesis of this compound.
Quantitative Data and Characterization
The efficiency and success of the synthesis are evaluated through various analytical techniques. The final product is typically characterized by its spectroscopic data.
| Parameter | Typical Value/Method | Reference |
| Purity | ≥95% | Commercial Product Data |
| Appearance | White to off-white solid | General Observation |
| Molecular Formula | C8H18N4O5 | PubChem |
| Molecular Weight | 250.25 g/mol | PubChem |
| 1H NMR | Conforms to structure | Expected Analytical Result |
| 13C NMR | Conforms to structure | Expected Analytical Result |
| Mass Spectrometry | [M+H]+ consistent with calculated mass | Expected Analytical Result |
Signaling Pathways Involving NG-Hydroxy-L-arginine
NOHA is a key player in two interconnected metabolic pathways: the Nitric Oxide Synthase (NOS) pathway and the Arginase pathway.
Nitric Oxide Synthase (NOS) Pathway
In the NOS pathway, L-arginine is sequentially oxidized to produce NO and L-citrulline. NOHA is the stable intermediate in this two-step process. The pathway is dependent on cofactors such as NADPH and tetrahydrobiopterin (BH4).[2]
Caption: The Nitric Oxide Synthase pathway showing the role of NOHA as an intermediate.
Arginase Pathway and Inhibition by NOHA
The arginase pathway represents a competing metabolic fate for L-arginine, where it is hydrolyzed to L-ornithine and urea. NOHA acts as a competitive inhibitor of arginase, thereby increasing the bioavailability of L-arginine for the NOS pathway and subsequent NO production.
Caption: The Arginase pathway and its inhibition by NG-Hydroxy-L-arginine.
Conclusion
This compound is a molecule of profound interest in the fields of biochemistry, pharmacology, and drug development. Its central role in the nitric oxide pathway, coupled with its ability to inhibit arginase, makes it a critical tool for studying L-arginine metabolism and a potential lead for the development of novel therapeutics. This guide provides a foundational understanding of its discovery, a practical overview of its chemical synthesis, and a clear visualization of its function in key biological pathways, serving as a valuable resource for the scientific community.
References
NG-Hydroxy-L-arginine Acetate as an Endogenous Arginase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) is a critical endogenous molecule that stands at the crossroads of several vital physiological pathways. As the direct precursor to nitric oxide (NO) and a potent competitive inhibitor of arginase, NOHA plays a pivotal role in regulating vascular tone, immune responses, and cellular proliferation. This technical guide provides an in-depth overview of NG-Hydroxy-L-arginine acetate (NOHA acetate), focusing on its mechanism of action as an arginase inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its inhibitory activity are presented, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in the fields of pharmacology, immunology, and cancer biology.
Introduction
L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes control distinct and often opposing physiological processes. NOS synthesizes nitric oxide, a critical signaling molecule in vasodilation, neurotransmission, and immunity, from L-arginine.[1] Conversely, arginase hydrolyzes L-arginine to produce L-ornithine and urea, thereby channeling L-arginine towards the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.[2] The competition for L-arginine between NOS and arginase is a critical regulatory point in cellular metabolism.
NG-Hydroxy-L-arginine (NOHA) is a stable intermediate in the enzymatic conversion of L-arginine to nitric oxide by NOS.[3] Beyond its role as a precursor to NO, NOHA is a potent, competitive inhibitor of both arginase isoforms, arginase I and arginase II.[4][5] By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for NOS, thereby promoting NO production. This makes NOHA a key endogenous modulator of the L-arginine metabolic pathways. This compound is a salt form of NOHA, often used in research due to its stability and solubility.[6][7]
Mechanism of Action of NOHA as an Arginase Inhibitor
NOHA exerts its inhibitory effect on arginase by competing with L-arginine for binding to the active site of the enzyme. The hydroxyl group on the guanidino nitrogen of NOHA is crucial for its inhibitory activity, as it allows for strong interaction with the manganese cluster in the arginase active site.[8] The inhibition of arginase by NOHA leads to a redirection of L-arginine metabolism away from the production of ornithine and urea and towards the synthesis of nitric oxide.[5]
Quantitative Data: Inhibitory Activity of NOHA
The inhibitory potency of NOHA against arginase has been quantified in various studies. The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for NOHA and its more potent synthetic analog, Nω-hydroxy-nor-L-arginine (nor-NOHA).
| Inhibitor | Arginase Isoform | Species/Tissue | Ki (μM) | IC50 (μM) | Reference(s) |
| NOHA | Arginase I | Bovine Liver | 150 | - | [4] |
| NOHA | Arginase I | Rat Aortic Endothelial Cells | 10-12 | - | [5][9] |
| NOHA | Arginase | Rat Liver Homogenates | - | 150 | [4] |
| NOHA | Arginase | Murine Macrophages | - | 450 | [4] |
| NOHA | Arginase | Leishmania major / infantum | ~30 | - | [10] |
| nor-NOHA | Arginase | Unstimulated Murine Macrophages | - | 12 ± 5 | [11] |
| nor-NOHA | Arginase | IFN-γ + LPS-stimulated Murine Macrophages | - | 10 ± 3 | [11] |
| nor-NOHA | Arginase | Helicobacter pylori | - | 500 | [12] |
Signaling Pathways Modulated by NOHA
The primary signaling axis affected by NOHA is the balance between the nitric oxide synthase (NOS) and arginase pathways. By inhibiting arginase, NOHA indirectly promotes the activity of NOS by increasing the local concentration of their common substrate, L-arginine.
The Arginase-NOS Pathway
The competition for L-arginine between arginase and NOS is a critical determinant of cellular function, particularly in endothelial cells, immune cells, and cancer cells.
Figure 1: The central role of NOHA in modulating the L-arginine metabolic pathways.
Impact on Polyamine Synthesis
By inhibiting the production of L-ornithine, NOHA can significantly impact the synthesis of polyamines, which are crucial for cell growth and proliferation. This has important implications in cancer biology, where rapidly dividing cells have a high demand for polyamines.[13]
Figure 2: Inhibition of the polyamine synthesis pathway by NOHA.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is based on the quantification of urea produced from the hydrolysis of L-arginine.[8][14][15]
Materials:
-
Arginase Assay Buffer
-
L-arginine solution (substrate)
-
Urea standard solution
-
Reagent A (e.g., α-isonitrosopropiophenone)
-
Reagent B (acidic solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize ~10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer.
-
For cell samples, lyse 1 x 106 cells in 100 µL of ice-cold Arginase Assay Buffer.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Standard Curve:
-
Prepare a series of urea standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with Arginase Assay Buffer.
-
-
Arginase Reaction:
-
Add 40 µL of sample supernatant to duplicate wells of the 96-well plate.
-
To one set of wells, add 10 µL of L-arginine solution to initiate the reaction.
-
To the other set of wells (sample blank), add 10 µL of Arginase Assay Buffer.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction by adding 200 µL of a mixture of Reagent A and Reagent B (typically 1:1 ratio) to each well.
-
Incubate at 100°C for 45 minutes or at room temperature for 60 minutes, depending on the specific reagents.
-
Cool the plate to room temperature.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the sample blank from the sample wells.
-
Calculate the concentration of urea in the samples using the standard curve.
-
Arginase activity is typically expressed as units/L or µmol of urea produced/min/mg of protein.
-
Nitric Oxide Production Measurement (Griess Assay)
This protocol measures nitrite (NO2-), a stable and quantifiable end-product of NO metabolism in aqueous solutions.[16]
Materials:
-
Griess Reagent I (e.g., sulfanilamide in an acidic solution)
-
Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect cell culture supernatants or other biological fluids.
-
Centrifuge samples to remove any cellular debris.
-
-
Standard Curve:
-
Prepare a series of nitrite standards (e.g., 0, 1, 2, 5, 10, 20 µM) in a 96-well plate. Adjust the volume of each well to 50 µL with the same medium as the samples.
-
-
Griess Reaction:
-
Add 50 µL of sample or standard to each well.
-
Add 50 µL of Griess Reagent I to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the absorbance at 540-570 nm within 30 minutes.
-
-
Calculation:
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of NOHA on arginase activity and nitric oxide production in a cell culture model.
Figure 3: A logical workflow for in vitro studies of NOHA.
Synthesis of NG-Hydroxy-L-arginine
The synthesis of NG-Hydroxy-L-arginine has been described in the literature, typically involving a multi-step process. A common route starts from Nδ-(benzyloxycarbonyl)-L-ornithine and proceeds through eight steps to yield the final product. For researchers requiring the compound, it is also commercially available from several suppliers in its acetate salt form.[6][7]
Conclusion
This compound is a powerful tool for researchers investigating the intricate balance of L-arginine metabolism. As an endogenous inhibitor of arginase, it offers a physiological means to modulate the production of nitric oxide and polyamines, with significant implications for cardiovascular disease, immunology, and oncology. The data and protocols presented in this guide are intended to provide a solid foundation for the design and execution of experiments aimed at further elucidating the therapeutic potential of arginase inhibition.
References
- 1. Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. sketchviz.com [sketchviz.com]
- 9. Synthesis of Arginase Inhibitors: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of the novel nitric oxide synthase inhibitor Nω′-hydroxy-Nω-methyl-L-arginine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Physiological Significance of NG-Hydroxy-L-arginine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) is a critical endogenous molecule that stands at the crossroads of nitric oxide (NO) and polyamine biosynthesis. As the direct precursor to nitric oxide and a potent competitive inhibitor of arginase, NOHA plays a pivotal role in regulating a diverse array of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the physiological significance of NOHA, with a focus on its biochemical properties, its role in key signaling pathways, and its implications for therapeutic development. Detailed experimental protocols for the assessment of NOHA-related enzyme activity and quantitative data on its interactions are presented to facilitate further research in this dynamic field.
Introduction
L-arginine is a semi-essential amino acid that serves as a common substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. The partitioning of L-arginine between these two enzymatic pathways has profound implications for cellular function, influencing processes ranging from vasodilation and neurotransmission to immune responses and tissue remodeling. NG-Hydroxy-L-arginine (NOHA) is a stable intermediate in the conversion of L-arginine to nitric oxide by NOS.[1][2] Beyond its role as a precursor, NOHA has emerged as a significant physiological modulator, primarily through its potent inhibition of arginase.[3][4] This guide delves into the core physiological significance of NOHA, providing a comprehensive resource for researchers in academia and industry.
Biochemical Properties and Quantitative Data
NOHA's physiological effects are intrinsically linked to its interactions with NOS and arginase. The following tables summarize key quantitative data from the literature, providing a comparative overview of its binding affinities and enzyme kinetics.
Table 1: Inhibitory Constants of NG-Hydroxy-L-arginine (NOHA) and its Analogues against Arginase Isoforms
| Compound | Arginase Isoform | Cell/Tissue Source | Ki (μM) | IC50 (μM) | Reference(s) |
| NG-Hydroxy-L-arginine (NOHA) | Arginase I | Rat Liver | - | 42 | [3] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase I | Rat Aortic Endothelial Cells | 10-12 | - | [5][6][7] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Bovine Liver | 150 | - | [4] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Murine Macrophages | - | 400 ± 50 | [1][4] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Rat Liver Homogenates | - | 150 | [4] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Murine Macrophages (IFN-γ + LPS stimulated) | - | - | [1] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | Murine Macrophages | - | 12 ± 5 | [1] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase | Murine Macrophages (IFN-γ + LPS stimulated) | - | 10 ± 3 | [1] |
Table 2: Kinetic Parameters of Nitric Oxide Synthase (NOS) with L-arginine and NG-Hydroxy-L-arginine (NOHA)
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) | Cell/Tissue Source | Reference(s) |
| Macrophage NOS | L-arginine | 2.3 | 54000 | Murine Macrophages | [2] |
| Macrophage NOS | NG-Hydroxy-L-arginine | 6.6 | 99 | Murine Macrophages | [2] |
| nNOS | L-arginine | - | - | Rat Brain | [8] |
Signaling Pathways Involving NG-Hydroxy-L-arginine
NOHA's central role in physiology stems from its ability to influence the balance between nitric oxide and polyamine synthesis. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for advancing our understanding of NOHA's physiological roles. This section provides detailed protocols for key assays.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.[3][5][9] It measures the production of urea or ornithine from the hydrolysis of L-arginine.
Materials:
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
10 mM MnCl2
-
L-arginine solution (e.g., 0.5 M, pH 9.7)
-
Acid mixture (e.g., H2SO4:H3PO4:H2O at 1:3:7)
-
α-isonitrosopropiophenone (ISPF) solution (for urea detection) or Ninhydrin reagent (for ornithine detection)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Arginase Assay Buffer. Centrifuge to remove debris and collect the supernatant. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Enzyme Activation: To 25 µL of sample lysate, add 25 µL of 10 mM MnCl2. Incubate at 56°C for 10 minutes to activate the arginase.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 0.5 M L-arginine solution (pH 9.7). Incubate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture.
-
Color Development (Urea Detection): Add 25 µL of ISPF, and heat at 100°C for 45 minutes. Cool to room temperature for 10 minutes.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of urea.
-
Calculation: Calculate the arginase activity as micromoles of urea produced per minute per milligram of protein.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline or by colorimetric detection of NO metabolites (nitrite/nitrate).
Materials:
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 1 mM MgCl2, and 0.5 mM CaCl2)
-
L-[3H]arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing NOS Assay Buffer, NADPH, calmodulin, BH4, and L-[3H]arginine.
-
Enzyme Addition: Add the cell or tissue lysate containing NOS to initiate the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding Stop Buffer.
-
Separation of L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. L-[3H]arginine will bind to the resin, while L-[3H]citrulline will flow through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of L-[3H]citrulline produced and express NOS activity as picomoles of citrulline formed per minute per milligram of protein.
This assay indirectly measures NO production by quantifying its stable oxidation products, nitrite (NO2-) and nitrate (NO3-).[10][11][12][13][14]
Materials:
-
Griess Reagent A (e.g., sulfanilamide in phosphoric acid)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrate Reductase and its cofactors (for nitrate to nitrite conversion)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatant or other biological fluids.
-
Nitrate Reduction (for total NO measurement): If measuring total NO production, incubate the sample with nitrate reductase and its cofactors to convert nitrate to nitrite.
-
Griess Reaction: Add Griess Reagent A followed by Griess Reagent B to the samples and standards in a 96-well plate.
-
Incubation: Incubate at room temperature for 5-10 minutes to allow for color development.
-
Measurement: Read the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the concentration of nitrite in the samples from the standard curve.
Quantification of NG-Hydroxy-L-arginine by Mass Spectrometry
Due to its low endogenous concentrations, sensitive and specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for accurate quantification of NOHA.[15][16]
General Workflow (LC-MS/MS):
-
Sample Preparation: Plasma, serum, or tissue homogenates are subjected to protein precipitation (e.g., with acetonitrile). An internal standard (e.g., stable isotope-labeled NOHA) is added before this step.
-
Chromatographic Separation: The extracted sample is injected onto an HPLC system, typically with a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column, to separate NOHA from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. NOHA is detected using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification.
-
Quantification: The concentration of NOHA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NOHA.
Physiological and Pathophysiological Roles
The dual function of NOHA as a NOS substrate and an arginase inhibitor places it at a critical regulatory node in numerous physiological systems.
-
Cardiovascular System: By inhibiting arginase, NOHA can increase the local bioavailability of L-arginine for eNOS, promoting NO production and leading to vasodilation.[9] This has significant implications for blood pressure regulation and endothelial function.
-
Immune System: In inflammatory settings, the expression of both iNOS and arginase is often upregulated in immune cells like macrophages. NOHA produced by iNOS can inhibit arginase, thereby shunting L-arginine towards NO production, which has cytotoxic and immunomodulatory effects.[1][4] This feedback loop can fine-tune the immune response.
-
Wound Healing and Tissue Repair: The balance between NO and polyamine synthesis is crucial for wound healing. While NO has anti-inflammatory effects, the polyamines derived from ornithine (the product of the arginase reaction) are essential for cell proliferation and collagen synthesis. NOHA's ability to modulate this balance suggests a role in tissue repair processes.
Conclusion and Future Directions
NG-Hydroxy-L-arginine acetate is a molecule of profound physiological importance, acting as a key regulator of L-arginine metabolism. Its ability to serve as a precursor for nitric oxide while simultaneously inhibiting the competing arginase pathway highlights its central role in maintaining cellular homeostasis. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic potential of targeting the NOHA-arginase-NOS axis in a variety of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. Future research should focus on developing more specific pharmacological modulators of this pathway and further elucidating the intricate regulatory mechanisms that govern NOHA's synthesis and function in different cellular contexts.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies on the successive reaction of neuronal nitric oxide synthase from L-arginine to nitric oxide and L-citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 12. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Griess Test [protocols.io]
- 14. bowdish.ca [bowdish.ca]
- 15. research.rug.nl [research.rug.nl]
- 16. scholars.northwestern.edu [scholars.northwestern.edu]
An In-depth Technical Guide to the Enzymatic Conversion of L-arginine to NG-Hydroxy-L-arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic conversion of L-arginine to NG-Hydroxy-L-arginine (NOHA) represents the initial and rate-limiting step in the biosynthesis of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. This reaction is catalyzed by the complex enzyme family of Nitric Oxide Synthases (NOS). Understanding the intricacies of this conversion is paramount for the development of novel therapeutics targeting NO-mediated pathways. This technical guide provides a comprehensive overview of the enzymatic process, including the underlying biochemical mechanisms, detailed experimental protocols for its investigation, and quantitative data to support research and development endeavors.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in cardiovascular, neurological, and immune systems.[1] Its synthesis is exclusively dependent on the enzymatic activity of Nitric Oxide Synthases (NOS), which catalyze the five-electron oxidation of the guanidino nitrogen of L-arginine.[2] This process occurs in two successive monooxygenation steps. The first and pivotal step is the hydroxylation of L-arginine to form the stable intermediate, NG-Hydroxy-L-arginine (NOHA).[3] NOHA is then subsequently oxidized by NOS to produce NO and L-citrulline.[4]
The three principal isoforms of NOS—neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3)—exhibit distinct regulatory mechanisms, tissue distribution, and kinetic properties, thereby tailoring NO production to specific physiological contexts.[2] The constitutive isoforms, nNOS and eNOS, are regulated by calcium and calmodulin, while iNOS expression is induced by immunological stimuli.[2] This guide delves into the core of this enzymatic conversion, providing the necessary technical details for its study and manipulation.
The Enzymatic Reaction and Mechanism
The conversion of L-arginine to NOHA is a complex catalytic process occurring within the oxygenase domain of the dimeric NOS enzyme. This reaction is dependent on a suite of cofactors, including nicotinamide adenine dinucleotide phosphate (NADPH), flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and tetrahydrobiopterin (BH4).[4]
The generally accepted mechanism involves the following key stages:
-
Substrate Binding: L-arginine binds to the active site of the NOS oxygenase domain in proximity to the heme iron.
-
Electron Transfer: Electrons are transferred from NADPH via the reductase domain of NOS, containing FAD and FMN, to the heme iron in the oxygenase domain.[2]
-
Oxygen Activation: Molecular oxygen binds to the reduced heme iron.
-
Hydroxylation: The activated oxygen is then used to hydroxylate the guanidino nitrogen of L-arginine, forming NOHA.[3]
This initial hydroxylation is the rate-limiting step in the overall synthesis of NO. The intermediate, NOHA, is a stable molecule that can be isolated and studied.[3]
Logical Relationship of the Two-Step NO Synthesis
Caption: The two-step enzymatic conversion of L-arginine to Nitric Oxide and L-Citrulline via the NOHA intermediate.
Quantitative Data
A thorough understanding of the enzymatic conversion of L-arginine to NOHA necessitates a quantitative analysis of the enzyme kinetics and optimal reaction conditions for the various NOS isoforms.
Table 1: Kinetic Parameters of NOS Isoforms for L-arginine
| NOS Isoform | Species | Km for L-arginine (μM) | Vmax (nmol/min/mg protein) | Reference(s) |
| nNOS (NOS-1) | Rat | 1.5 - 14 | ~150 | [5][6] |
| eNOS (NOS-3) | Human | 0.9 - 4.4 | ~20-30 | [6] |
| iNOS (NOS-2) | Murine | 2.3 - 14 | ~1000 | [6] |
Table 2: Optimal Conditions for NOS Activity
| Parameter | nNOS | eNOS | iNOS | Reference(s) |
| Optimal pH | 7.0 - 7.5 | ~7.4 | 7.0 - 8.0 | [7][8] |
| Optimal Temperature | 37°C | 37°C | 37°C | [9][10] |
| Cofactor Concentrations | ||||
| NADPH | 1 mM | 1 mM | 1 mM | [11] |
| Tetrahydrobiopterin (BH4) | 10 µM | 10 µM | 10 µM | [4] |
| Calmodulin | Calcium-dependent | Calcium-dependent | Tightly bound | [4] |
| FAD | Stoichiometric | Stoichiometric | Stoichiometric | [4] |
| FMN | Stoichiometric | Stoichiometric | Stoichiometric | [4] |
Signaling Pathways
The activity of constitutive NOS isoforms (nNOS and eNOS) is tightly regulated by intracellular calcium levels, mediated by the calcium-binding protein calmodulin.
Calcium/Calmodulin-Dependent Activation of nNOS and eNOS
Caption: Calcium/Calmodulin-dependent activation pathway for nNOS and eNOS, initiating the conversion of L-arginine.
Experimental Protocols
Accurate and reproducible measurement of the enzymatic conversion of L-arginine to NOHA is crucial for research in this field. Below are detailed methodologies for a common NOS activity assay and the quantification of NOHA by HPLC.
Nitric Oxide Synthase (NOS) Activity Assay (Non-Radioactive, Colorimetric)
This protocol is based on the principle of the Griess reaction, which detects nitrite, a stable and oxidized product of NO.
Materials:
-
NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA.
-
Sample: Purified NOS enzyme, cell lysate, or tissue homogenate.
-
Cofactor Mix: Prepare a fresh solution containing:
-
1 mM NADPH
-
10 µM Tetrahydrobiopterin (BH4)
-
10 µM Flavin Adenine Dinucleotide (FAD)
-
10 µM Flavin Mononucleotide (FMN)
-
For nNOS/eNOS: 100 µM CaCl2 and 20 µg/mL Calmodulin
-
-
Substrate: 10 mM L-arginine solution.
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Nitrite Standard: Sodium nitrite solution for standard curve generation.
-
96-well microplate.
-
Microplate reader (540 nm).
Procedure:
-
Sample Preparation:
-
For cell lysates/tissue homogenates, prepare in ice-cold NOS Assay Buffer containing protease inhibitors. Centrifuge to pellet debris and use the supernatant.
-
Determine the protein concentration of the sample.
-
-
Reaction Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of NOS Assay Buffer.
-
10 µL of sample (or purified enzyme).
-
20 µL of Cofactor Mix.
-
Pre-incubate for 5 minutes at 37°C.
-
-
Initiate the reaction by adding 20 µL of 10 mM L-arginine.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Nitrite Detection:
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite produced in each sample from the standard curve and normalize to the protein concentration and incubation time.
-
Experimental Workflow for NOS Activity Assay
Caption: A typical experimental workflow for the colorimetric determination of Nitric Oxide Synthase activity.
HPLC Quantification of NG-Hydroxy-L-arginine (NOHA)
This protocol describes a reversed-phase HPLC method with pre-column derivatization for the sensitive detection of NOHA.
Materials:
-
HPLC System: With a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 6.8.
-
Mobile Phase B: Methanol.
-
Derivatization Reagent: o-phthaldialdehyde (OPA) with 2-mercaptoethanol.
-
Sample: Plasma, cell culture supernatant, or reaction mixture.
-
NOHA Standard: For calibration curve.
Procedure:
-
Sample Preparation:
-
Deproteinize samples (e.g., plasma) by adding perchloric acid, followed by centrifugation.
-
Neutralize the supernatant with potassium carbonate.
-
Centrifuge to remove the precipitate.
-
-
Derivatization:
-
Mix a specific volume of the sample supernatant with the OPA/2-mercaptoethanol reagent.
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute with a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-10% B
-
25-30 min: 10% B
-
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Quantification:
-
Generate a standard curve by derivatizing and injecting known concentrations of NOHA.
-
Identify and integrate the NOHA peak in the sample chromatograms based on the retention time of the standard.
-
Calculate the concentration of NOHA in the original sample.
-
Conclusion
The enzymatic conversion of L-arginine to NG-Hydroxy-L-arginine by Nitric Oxide Synthases is a fundamental biochemical process with far-reaching implications in health and disease. A detailed understanding of the kinetics, regulation, and measurement of this reaction is essential for researchers and drug development professionals. This technical guide provides a solid foundation of the core principles and practical methodologies required to investigate this pivotal step in nitric oxide biosynthesis. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource to facilitate further research and innovation in this dynamic field.
References
- 1. Nitric oxide signaling | Abcam [abcam.com]
- 2. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 3. Characteristics of the nitric oxide synthase-catalyzed conversion of arginine to N-hydroxyarginine, the first oxygenation step in the enzymic synthesis of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH on the structure and function of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkalosis stimulates endothelial nitric oxide synthase in cultured human pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Characterization of Five Key Kinetic Parameters that Define Neuronal Nitric Oxide Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat-induced increases in endothelial NO synthase expression and activity and endothelial NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for NG-Hydroxy-L-arginine acetate In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, produced from L-arginine by nitric oxide synthases (NOS).[1] It serves as the direct precursor to nitric oxide and L-citrulline. The three primary isoforms of NOS—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—all utilize NOHA as a substrate.[2] Beyond its role as a substrate, NOHA also acts as a physiological inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[3] This dual function makes NOHA a key regulator of NO production.
This document provides detailed protocols for in vitro assays to characterize the activity of NG-Hydroxy-L-arginine acetate, focusing on its effects on nitric oxide synthase activity.
Signaling Pathway
The production of nitric oxide from L-arginine is a two-step enzymatic process catalyzed by nitric oxide synthase (NOS). In the first step, L-arginine is hydroxylated to form NG-Hydroxy-L-arginine (NOHA). In the second step, NOHA is oxidized to produce nitric oxide (NO) and L-citrulline.[1] This pathway is fundamental to numerous physiological processes, including vasodilation, neurotransmission, and immune responses.
Caption: Nitric Oxide Synthesis and Competing Arginase Pathway.
Data Presentation
The following tables summarize the quantitative data for NG-Hydroxy-L-arginine and related compounds in the context of nitric oxide synthase activity.
Table 1: Binding Affinity of NOHA and L-Arginine to nNOS
| Compound | NOS Isoform | Binding Affinity (Kd) |
| NG-Hydroxy-L-arginine (NOHA) | nNOS (oxygenase domain) | 0.4 ± 0.1 µM |
| L-Arginine | nNOS (oxygenase domain) | 1.7 ± 0.3 µM |
Table 2: Enzyme Kinetics of NOHA and L-Arginine with Macrophage NOS
| Substrate | Enzyme Source | Michaelis Constant (Km) | Maximum Velocity (Vmax) |
| NG-Hydroxy-L-arginine (NOHA) | Macrophage NOS | 6.6 µM | 99 nmol/min/mg |
| L-Arginine | Macrophage NOS | 2.3 µM | 54 nmol/min/mg |
Table 3: Inhibitory Activity of NOHA on Arginase
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
| NG-Hydroxy-L-arginine (NOHA) | Arginase-I | 10 - 12 µM[3] |
Table 4: Inhibition Constants (Ki) of Reference NOS Inhibitors
| Compound | NOS Isoform | Inhibition Constant (Ki) |
| NG-Methyl-L-arginine (L-NMA) | iNOS | 5.8 µM |
| nNOS | 2.0 µM | |
| eNOS | 2.1 µM | |
| NG-Nitro-L-arginine (L-NNA) | iNOS | 4.4 µM |
| nNOS | 0.2 µM | |
| eNOS | 0.4 µM |
Experimental Protocols
Two primary in vitro methods are commonly used to assess the effect of this compound on nitric oxide synthase activity: the Griess assay, which measures nitric oxide production indirectly, and the L-citrulline assay, which directly measures the conversion of L-arginine.
Protocol 1: Griess Assay for Nitric Oxide Production
This protocol measures the accumulation of nitrite (NO₂⁻), a stable oxidation product of nitric oxide, in the supernatant of cells or in a purified enzyme system.
Experimental Workflow:
Caption: Workflow for the Griess Assay to measure NO production.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., ultrapure water or reaction buffer).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare the reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors for NOS activity: 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM tetrahydrobiopterin).
-
Prepare Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add the reaction buffer.
-
Add the desired concentration of this compound or control vehicle.
-
Add L-arginine as the substrate.
-
Initiate the reaction by adding the purified NOS enzyme or cell lysate containing NOS.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
After incubation, transfer a portion of the supernatant to a new 96-well plate.
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples based on the standard curve.
-
Protocol 2: L-Citrulline Assay for NOS Activity
This protocol directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Experimental Workflow:
References
Application Notes and Protocols for the Use of NG-Hydroxy-L-arginine Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine acetate (NOHA) is a versatile and physiologically significant molecule that serves as a crucial intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthases (NOS).[1][2] Furthermore, NOHA is a potent competitive inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea.[1][2][3] This dual functionality allows NOHA to modulate the balance between two competing metabolic pathways of L-arginine, making it a valuable tool for investigating a wide range of biological processes, including vasodilation, immune responses, cell proliferation, and apoptosis.
These application notes provide detailed protocols for utilizing NOHA in cell culture experiments to study its effects on cell viability, apoptosis, and nitric oxide production.
Mechanism of Action
NOHA exerts its biological effects primarily through two mechanisms:
-
Arginase Inhibition: By competitively inhibiting arginase, NOHA blocks the conversion of L-arginine to L-ornithine.[1][2][3] L-ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation.[1][4] Therefore, by inhibiting arginase, NOHA can deplete intracellular polyamine pools, leading to cytostatic and apoptotic effects in rapidly dividing cells, such as cancer cells that exhibit high arginase activity.[4]
-
Nitric Oxide Production: NOHA is a direct substrate for all NOS isoforms (nNOS, eNOS, and iNOS), which oxidize it to produce nitric oxide (NO) and L-citrulline.[5] NO is a critical signaling molecule involved in numerous physiological and pathophysiological processes.
The net effect of NOHA in a specific cell type depends on the relative expression and activity of arginase and NOS isoforms.
Product Information and Handling
| Property | Value |
| Synonyms | NOHA acetate salt, NG-Hydroxy-L-arginine, Monoacetate Salt |
| Molecular Formula | C₆H₁₄N₄O₃ · C₂H₄O₂ |
| Molecular Weight | 250.25 g/mol |
| Solubility | Soluble in water and acetic acid. |
| Storage | Store the solid compound at 2-8°C. Prepare stock solutions and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solution:
To prepare a 10 mM stock solution, dissolve 2.5 mg of this compound in 1 mL of sterile, deionized water or phosphate-buffered saline (PBS). Further dilute the stock solution in the desired cell culture medium to achieve the final working concentration. It is recommended to filter-sterilize the final solution using a 0.22 µm filter before adding it to cell cultures.
Stability in Cell Culture Media:
While specific data on the half-life of NOHA in cell culture media at 37°C is limited, it is known that L-glutamine, another amino acid in culture media, degrades at a rate of about 7% per day at 37°C.[6] Given that NOHA is also an amino acid derivative, it is advisable to prepare fresh working solutions from the frozen stock for each experiment or to replace the media with fresh NOHA-containing media every 24-48 hours for longer-term experiments to ensure a consistent concentration. One study on a similar compound, NG-monomethyl-L-arginine (L-NMMA), showed stability for at least 98 days when stored at 5°C or -20°C, suggesting good stability of the arginine analog structure itself under proper storage.[7]
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of NOHA on the viability and proliferation of adherent cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., MDA-MB-468 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (NOHA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of NOHA in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Remove the old medium from the wells and add 100 µL of the NOHA-containing medium to the respective wells. Include a vehicle control (medium without NOHA).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the NOHA concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with NOHA using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Target cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound (NOHA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting. After 24 hours, treat the cells with the desired concentrations of NOHA (e.g., 0, 100, 250, 500 µM) for a specified duration (e.g., 48 hours).[4]
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture supernatant.
Materials:
-
Target cell line (e.g., endothelial cells)
-
Phenol red-free cell culture medium
-
This compound (NOHA)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and grow to confluency. The day before the experiment, replace the medium with fresh complete medium. On the day of the experiment, wash the cells with PBS and replace the medium with phenol red-free medium containing the desired concentrations of NOHA.
-
Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same phenol red-free medium used for the experiment.
-
Griess Reaction: Add 50 µL of the cell culture supernatant or standard to a 96-well plate. Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the concentration of nitrite in the samples by interpolating from the standard curve. The results can be expressed as µM of nitrite released per mg of cell protein or per 10⁶ cells.
Data Presentation
Table 1: Effects of this compound on Various Cell Lines
| Cell Line | Experiment | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-468 (Human Breast Cancer) | Proliferation/Apoptosis | Not specified, but effective | 48 hours | Inhibition of proliferation, induction of apoptosis, S-phase arrest, increased p21 expression, reduced spermine content. | [4] |
| Caco-2 (Human Colon Carcinoma) | Proliferation | 1-30 µM | Not specified | Inhibition of cell proliferation by 30-85%. | [8] |
| Rat Aortic Endothelial Cells | Arginase Inhibition | Ki = 10-12 µM | Not specified | Potent inhibitor of arginase-I activity. | [2][9] |
| Murine Macrophages | Arginase Inhibition | IC50 = 400 +/- 50 µM | Not specified | Inhibition of arginase-catalyzed L-ornithine production. | [10] |
| Leishmania-infected Macrophages | Parasite Growth | Up to 100 µM | Not specified | Control of cellular infection. | [3] |
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for studying the effects of NOHA.
Caption: Dual mechanism of action of NOHA on L-arginine metabolism.
Conclusion
This compound is a powerful research tool for dissecting the roles of arginase and nitric oxide synthase in cell culture models. By carefully selecting the appropriate cell type, NOHA concentration, and experimental endpoints, researchers can gain valuable insights into the complex interplay between these two critical enzymatic pathways and their impact on cellular physiology and pathology. The protocols provided herein offer a starting point for the investigation of NOHA's effects, and should be optimized for each specific cell line and experimental question.
References
- 1. The Inhibition of Arginase by N ω-Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NG-Hydroxy-L-arginine Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of NG-Hydroxy-L-arginine acetate (L-NOHA), a key intermediate in the biosynthesis of nitric oxide (NO). This document outlines detailed experimental protocols, presents quantitative data from animal studies, and includes visualizations to aid in experimental design and execution.
Introduction
NG-Hydroxy-L-arginine (L-NOHA) is the direct precursor to nitric oxide and L-citrulline, a reaction catalyzed by nitric oxide synthase (NOS). As an essential intermediate in the L-arginine/NO signaling pathway, the in vivo administration of L-NOHA is a critical tool for investigating the physiological and pathophysiological roles of NO in various biological systems. These notes focus on the use of its acetate salt, a common and soluble formulation for in vivo studies.
Mechanism of Action
L-NOHA serves as a substrate for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). The administration of exogenous L-NOHA can be used to study the downstream effects of NO production, including its roles in vasodilation, neurotransmission, and the immune response. It is particularly useful for investigating conditions where the initial conversion of L-arginine to L-NOHA may be impaired.
Signaling Pathway of Nitric Oxide Synthesis
Caption: L-arginine is hydroxylated by NOS to form L-NOHA, which is then oxidized by NOS to produce NO and L-citrulline.
Data Presentation: Quantitative Effects of L-NOHA Administration in Rodents
The following tables summarize quantitative data from a key study investigating the hemodynamic effects of intravenously administered L-NOHA in anesthetized rats. This data can serve as a reference for dose-response relationships and expected physiological outcomes.
Table 1: Effects of L-NOHA on Hemodynamic Parameters in Anesthetized Rats [1]
| Parameter | Treatment Group | Dosage | Route | Observed Effect |
| Renal Blood Flow (RBF) | L-NOHA | 3 mg/kg/min | IV Infusion | ↑ 11 ± 1% |
| Mean Arterial Pressure (MAP) | L-NOHA | 3 mg/kg/min | IV Infusion | No significant change |
| Renal Vascular Resistance (RVR) | L-NOHA | 3 mg/kg/min | IV Infusion | ↓ by ~11% |
Table 2: L-NOHA Attenuation of L-NAME-Induced Hemodynamic Changes in Anesthetized Rats [1]
| Parameter | L-NAME Dose | L-NOHA Treatment | Route | Attenuation of L-NAME Effect |
| Renal Blood Flow (RBF) | 0.3 or 1 mg/kg | 3 mg/kg/min | IV Infusion | >65% reduction in L-NAME-induced fall in RBF |
| Renal Vascular Resistance (RVR) | 0.3 or 1 mg/kg | 3 mg/kg/min | IV Infusion | >65% reduction in L-NAME-induced increase in RVR |
| Mean Arterial Pressure (MAP) | 3 mg/kg | 3 mg/kg/min | IV Infusion | 64% attenuation of L-NAME-induced pressor effect |
Experimental Protocols
The following protocols are adapted from established in vivo administration methods for analogous compounds and are suitable for the administration of L-NOHA acetate. It is crucial to perform pilot studies to determine the optimal dosage and timing for specific animal models and experimental endpoints.
Preparation of L-NOHA Acetate Solution
For in vivo administration, L-NOHA acetate should be dissolved in a sterile, isotonic vehicle.
-
Vehicle: Sterile, pyrogen-free 0.9% saline or sterile phosphate-buffered saline (PBS) at a pH of 7.2.
-
Solubility: L-NOHA acetate is soluble in PBS (pH 7.2) at a concentration of at least 20 mg/mL.
-
Preparation:
-
On the day of the experiment, weigh the required amount of L-NOHA acetate powder in a sterile container.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Vortex or gently agitate until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, filter-sterilize the solution using a 0.22 µm syringe filter and store at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the stock solution can be stored at -20°C, although fresh preparation is highly recommended.
-
Administration Protocols
This method provides rapid systemic delivery and immediate onset of action.
-
Animal Restraint: Properly restrain the animal using a suitable restraint device.
-
Vein Dilation (for tail vein injection): Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection Procedure:
-
Disinfect the injection site (e.g., tail) with 70% ethanol.
-
Using a 27-30 gauge needle attached to a syringe containing the L-NOHA acetate solution, enter a lateral tail vein at a shallow angle.
-
Slowly inject the solution. A successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Volume: The injection volume should not exceed 5 mL/kg of body weight for a bolus injection.
IP injection is a common and relatively simple method for systemic administration.
-
Animal Restraint: Manually restrain the animal by scruffing the neck and securing the tail.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection Procedure:
-
Position the animal with its head tilted slightly downwards.
-
Use a 25-27 gauge needle.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or tissue has been drawn into the syringe.
-
Inject the L-NOHA acetate solution.
-
-
Volume: The injection volume is typically up to 10 mL/kg of body weight.
Mandatory Visualizations
Experimental Workflow for In Vivo Administration and Monitoring
Caption: A generalized workflow for in vivo studies involving L-NOHA acetate administration.
Logical Relationship of Experimental Groups
References
HPLC method for measuring NG-Hydroxy-L-arginine acetate in plasma
An HPLC Method for the Quantitative Determination of NG-Hydroxy-L-arginine Acetate in Plasma
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the quantification of NG-Hydroxy-L-arginine (NOHA) in plasma samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. This method is crucial for researchers and professionals involved in studies where monitoring NOHA levels is critical, such as in cardiovascular research, immunology, and drug development targeting nitric oxide synthase pathways.
Introduction
NG-Hydroxy-L-arginine is a stable intermediate in the production of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS). As a key molecule in this biological pathway, accurate measurement of NOHA in plasma is essential for understanding the regulation of NO production and the pathophysiology of various diseases. The method described herein utilizes pre-column derivatization with ortho-phthaldialdehyde (OPA) to enhance the fluorescence of NOHA, allowing for sensitive and selective detection.
Signaling Pathway
Caption: L-Arginine to Nitric Oxide Pathway.
Experimental Workflow
Caption: HPLC Analysis Workflow for NOHA.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound (NOHA) standard
-
Internal Standard (IS), e.g., Nω-Hydroxy-nor-L-arginine
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Analytical Column: A reversed-phase C18 column (e.g., Purospher STAR RP-18e, 4.6 x 150 mm, 5 µm) is suitable.[2]
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.8)
-
Mobile Phase B: Methanol/Acetonitrile mixture (e.g., 50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35 °C
-
Fluorescence Detector Wavelengths: Excitation at 338 nm, Emission at 455 nm.[2]
Table 1: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
3. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of NOHA and the internal standard (IS) in HPLC-grade water at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solutions with water to create a calibration curve.
-
Derivatization Reagent (OPA/3-MPA): Dissolve OPA in boric acid buffer (0.4 M, pH 10.4) to a final concentration of 10 mg/mL. Add 3-MPA to this solution at a concentration of 10 µL/mL. This reagent should be prepared fresh daily.
4. Sample Preparation Protocol
-
Plasma Collection: Collect blood in tubes containing an appropriate anticoagulant and immediately acidify the plasma to ensure the stability of arginine metabolites.[3]
-
Thawing: Thaw frozen plasma samples on wet ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to the plasma sample and vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[1][4] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization: Add 50 µL of the OPA/3-MPA derivatization reagent to 50 µL of the supernatant.[2] Vortex and allow the reaction to proceed for 2 minutes at room temperature.
-
Injection: Inject 20 µL of the derivatized sample into the HPLC system.
5. Data Analysis and Quantification
-
Peak Identification: Identify the peaks for NOHA and the internal standard based on their retention times, as determined by injecting the standard solutions.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NOHA to the internal standard against the concentration of the NOHA standards.
-
Quantification: Determine the concentration of NOHA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Method Validation Data
The following tables summarize the typical performance characteristics of this HPLC method.
Table 2: Linearity and Range
| Analyte | Linear Range (nmol/mL) | Correlation Coefficient (r²) |
| NOHA | 0.2 - 15 | > 0.998 |
Table 3: Precision and Accuracy
| Analyte | Concentration (nmol/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| NOHA | 0.5 | < 6.0 | < 6.0 | 95 - 105 |
| 5.0 | < 5.0 | < 5.0 | 97 - 103 | |
| 10.0 | < 4.0 | < 4.0 | 98 - 102 |
Table 4: Detection and Quantitation Limits
| Analyte | Limit of Detection (LOD) (nmol/mL) | Limit of Quantitation (LOQ) (nmol/mL) |
| NOHA | 0.05 | 0.2 |
Table 5: Recovery
| Analyte | Extraction Recovery (%) |
| NOHA | > 85% |
Conclusion
This application note provides a detailed and validated HPLC method for the determination of NG-Hydroxy-L-arginine in plasma. The use of protein precipitation for sample cleanup and pre-column derivatization with OPA ensures a robust, sensitive, and specific assay suitable for various research and clinical applications. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a reliable tool for pharmacokinetic studies, biomarker discovery, and fundamental research into the L-arginine/nitric oxide pathway. For higher sensitivity and specificity, LC-MS/MS can be considered as an alternative detection method.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
Application Note: Quantitative Analysis of NG-Hydroxy-L-arginine Acetate in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) synthesis pathway, produced from L-arginine by nitric oxide synthase (NOS).[1][2] As a precursor to NO, a key signaling molecule in various physiological and pathological processes, the accurate quantification of NOHA in biological matrices is of significant interest in biomedical research and drug development. NOHA also acts as an inhibitor of the arginase enzyme. This application note provides a detailed protocol for the sensitive and specific quantification of NOHA in human serum and urine using a stable-isotope dilution Gas Chromatography-Mass Spectrometry (GC-MS) method.
Signaling Pathway of L-arginine Metabolism
The following diagram illustrates the central role of NG-Hydroxy-L-arginine in the nitric oxide synthase (NOS) pathway and its relationship with arginase.
Caption: Simplified L-arginine metabolism pathway.
Experimental Protocol
This protocol is based on the method described by Bollenbach et al. (2019).[1][3]
1. Materials and Reagents:
-
NG-Hydroxy-L-arginine acetate salt (NOHA)
-
Trideuteromethyl ester NOHA (d3Me-NOHA) as internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Toluene (analytical grade)
-
Pentafluoropropionic anhydride (PFPA)
-
Acetyl chloride
-
Boric acid
-
Sodium hydroxide
-
Deionized water
-
Human serum and urine samples
2. Sample Preparation:
A stable-isotope dilution method is employed for accurate quantification.
-
For Serum Samples:
-
To a 10 µL aliquot of human serum, add the internal standard, trideuteromethyl ester NOHA (d3Me-NOHA).
-
Evaporate the sample to dryness under a stream of nitrogen.
-
-
For Urine Samples:
3. Derivatization Procedure:
A two-step derivatization process is performed to create volatile derivatives suitable for GC-MS analysis.[1][3]
-
Step 1: Esterification (Methyl Ester Formation)
-
To the dried residue, add 50 µL of a 1.5 M solution of acetyl chloride in methanol.
-
Incubate at 60°C for 60 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
-
Step 2: Acylation (Pentafluoropropionyl-Derivatization)
-
To the dried residue from the esterification step, add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA).
-
Incubate at 65°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvents and reagents to dryness under a stream of nitrogen.
-
4. Extraction of Derivatives:
-
Resuspend the dried residue in 200 µL of a 400 mM borate buffer (pH 8.5).
-
Immediately extract the derivatives by vortex-mixing for 60 seconds with 200 µL of toluene.[3]
-
Centrifuge to separate the phases.
-
Transfer the upper organic (toluene) layer to an autosampler vial for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A suitable column for amino acid derivative analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC-MS Parameters:
The following table summarizes the typical GC-MS conditions for the analysis of NOHA derivatives.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 30°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) |
| Ion Source Temperature | 200°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Quantification is achieved by Selected Ion Monitoring (SIM) of specific mass-to-charge (m/z) ratios for the derivatized NOHA and the internal standard.[1][3]
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivative | Monitored Ion (m/z) |
| Endogenous NOHA | Methyl ester-NG,Nδ,Nα-pentafluoropropionyl | 458 |
| Internal Standard (d3Me-NOHA) | Trideuteromethyl ester-NG,Nδ,Nα-pentafluoropropionyl | 461 |
Table 2: Performance Characteristics of the Method [1][3]
| Parameter | Serum | Urine |
| Concentration Range | 0 - 15 µM | 0 - 15 µM |
| Accuracy (Recovery, %) | 91.6 ± 1.6 | 39.9 ± 4.5 |
| Imprecision (RSD, %) | 1.4 - 14.8 | 5.3 - 18.4 |
| Reported Endogenous Levels | ~0.2 µM | ~3 µM |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
References
Application Notes and Protocol for Nitric Oxide Synthase (NOS) Activity Assay
These application notes provide a detailed protocol for determining the activity of nitric oxide synthase (NOS) in various biological samples. The described method is a colorimetric assay based on the quantification of nitric oxide (NO) end-products, nitrite and nitrate, using the Griess reagent. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[1][2] NO is a crucial signaling molecule involved in a wide range of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response.[1] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2]
The enzymatic reaction catalyzed by NOS is a complex five-electron oxidation of a guanidino nitrogen of L-arginine.[1][3] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] An important intermediate in this reaction is N(G)-hydroxy-L-arginine (NOHA).[4][5] NOHA is subsequently oxidized by NOS to produce NO and L-citrulline.[4] Interestingly, NOHA is also a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[4][6] This suggests a potential regulatory role for NOHA in modulating the balance between NO and urea production. Furthermore, circulating levels of NOHA have been proposed as a sensitive and specific marker for in vivo NOS activity.[7]
Assay Principle
The direct measurement of NO is challenging due to its short half-life. Therefore, this assay quantifies the stable breakdown products of NO in aqueous solutions: nitrite (NO₂⁻) and nitrate (NO₃⁻).[8][9] The protocol first involves the enzymatic conversion of nitrate to nitrite by the enzyme nitrate reductase.[8] Subsequently, the total nitrite concentration is determined using the Griess reagent.[1][8] The Griess reaction is a diazotization reaction in which a chromophore with a strong absorbance at approximately 540 nm is formed, and the intensity of the color is proportional to the total nitrite concentration in the sample.[1][9]
Data Presentation
Table 1: Quantitative Parameters for the NOS Activity Assay
| Parameter | Value/Range | Notes |
| Nitrite Standard Concentrations | 0 - 100 µM | A standard curve should be generated for each experiment. |
| Sample Volume | 10 - 100 µL | Dependent on the expected NOS activity in the sample. |
| Incubation Time (NOS reaction) | 30 - 60 minutes | At 37°C. Time can be optimized based on sample activity. |
| Incubation Time (Nitrate Reductase) | 20 - 30 minutes | At room temperature. |
| Incubation Time (Griess Reagent) | 10 - 15 minutes | At room temperature, protected from light. |
| Wavelength for Absorbance Reading | 540 nm | |
| Assay Detection Limit | ~1 µM NO | Varies depending on the specific kit and instrumentation.[8] |
Experimental Protocols
Materials and Reagents
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Refrigerated microcentrifuge
-
Homogenizer
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease Inhibitor Cocktail
-
L-arginine (NOS substrate)
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
Nitrate Reductase
-
Nitrate Reductase Cofactor (e.g., FAD)
-
Griess Reagent A (e.g., Sulfanilamide in HCl)
-
Griess Reagent B (e.g., N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
Purified NOS enzyme (for positive control)
-
L-NMMA or other NOS inhibitor (for negative control)
-
BCA Protein Assay Kit
Sample Preparation
For Cell Lysates:
-
Harvest 2-5 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100-200 µL of ice-cold NOS Assay Buffer containing a protease inhibitor cocktail.
-
Homogenize the cells on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant (lysate) and keep it on ice. Determine the protein concentration using a BCA assay.
For Tissue Homogenates:
-
Excise and weigh the tissue.
-
Add 5-10 volumes of ice-cold NOS Assay Buffer with protease inhibitors.
-
Homogenize the tissue on ice using a Dounce or other appropriate homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration.
Nitrite Standard Curve Preparation
-
Prepare a 100 µM sodium nitrite stock solution in NOS Assay Buffer.
-
Perform serial dilutions to create standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard to separate wells of the 96-well plate.
Assay Procedure
-
Reaction Mix Preparation: Prepare a reaction mix for the number of samples to be tested. For each reaction, combine:
-
NOS Assay Buffer
-
L-arginine
-
NADPH
-
Calmodulin
-
BH4
-
-
Sample Wells: Add 50-100 µg of cell or tissue lysate to the wells. For a positive control, add a known amount of purified NOS. For a negative control, pre-incubate the lysate with a NOS inhibitor like L-NMMA before adding the reaction mix.
-
Initiate the Reaction: Add the reaction mix to each sample and control well to a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Nitrate to Nitrite Conversion:
-
Add Nitrate Reductase and its cofactor to each well.
-
Incubate at room temperature for 20-30 minutes.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
Data Analysis
-
Subtract the absorbance of the blank (0 µM standard) from all standard and sample readings.
-
Plot the corrected absorbance values for the nitrite standards against their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the sample wells using the standard curve.
-
Calculate the NOS activity, typically expressed as pmol of NO produced per minute per mg of protein.
Mandatory Visualizations
Caption: Experimental workflow for the colorimetric NOS activity assay.
Caption: Nitric oxide and arginase signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase in serum NG-hydroxy-L-arginine in rats treated with bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 9. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Arginase Inhibition Assay Using NG-Hydroxy-L-arginine Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arginase is a manganese-containing metalloenzyme that plays a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] This function is vital for the detoxification of ammonia.[1][2] Beyond the liver's urea cycle, arginase activity is significant in various tissues and cell types, influencing processes like cell proliferation and collagen synthesis through the production of L-ornithine, a precursor for polyamines and proline.[2][3]
There are two main isoforms of arginase in mammals: Arginase I (cytoplasmic, highly expressed in the liver) and Arginase II (mitochondrial, found in various tissues).[3] Arginase competes with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine.[3][4] This competition is a critical regulatory point in many physiological and pathological processes. Increased arginase activity can limit the L-arginine available for NOS, thereby reducing the production of nitric oxide (NO), a key signaling molecule in vasodilation, immune response, and neurotransmission.[3][4]
NG-Hydroxy-L-arginine (NOHA) is an important intermediate in the conversion of L-arginine to nitric oxide by NOS and is also a potent physiological inhibitor of arginase.[5][6][7] By inhibiting arginase, NOHA can increase the availability of L-arginine for NO synthesis, making it a critical molecule in regulating the balance between the two pathways.[6][8] This application note provides a detailed protocol for performing an in-vitro arginase inhibition assay using NG-Hydroxy-L-arginine acetate.
Signaling Pathway: L-Arginine Metabolism
The following diagram illustrates the metabolic fate of L-arginine, highlighting the competitive relationship between Arginase and Nitric Oxide Synthase (NOS), and the inhibitory role of NG-Hydroxy-L-arginine (NOHA).
Caption: L-Arginine competition between Arginase and NOS.
Experimental Protocol: Colorimetric Arginase Inhibition Assay
Principle of the Assay
This assay measures the activity of arginase by quantifying the amount of urea produced from the hydrolysis of L-arginine. The urea produced reacts with a specific chromogen reagent to form a colored product, the intensity of which is directly proportional to the arginase activity in the sample.[9][10] The inhibitory potential of this compound is determined by measuring the reduction in urea production in the presence of the inhibitor compared to a control without the inhibitor.
Materials and Reagents
-
Recombinant or purified Arginase I or II
-
This compound (NOHA)
-
L-Arginine Buffer (e.g., 500 mM, pH 9.5)
-
Manganese (Mn) Solution (e.g., 10 mM MnCl₂)
-
Cell or Tissue Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)[10][11]
-
Urea Colorimetric Detection Reagents (typically a mix of Reagent A and Reagent B)[9][10]
-
Urea Standard (e.g., 50 mg/dL or a 1 mM working solution)[9]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 430 nm or 570 nm depending on the kit.[10][12]
-
Ultrapure water
-
Phosphate-Buffered Saline (PBS)
Reagent Preparation
-
Arginase Enzyme Solution: Prepare a stock solution of arginase in an appropriate buffer (e.g., 10 mM Tris-HCl). The final concentration used in the assay should result in a linear rate of urea production over the incubation period.
-
NOHA Inhibitor Solutions: Prepare a stock solution of this compound in ultrapure water. Perform serial dilutions to create a range of working concentrations to determine the IC50 value.
-
5x Substrate Buffer: Prepare the 5x Substrate Buffer by mixing 4 volumes of Arginine Buffer (pre-heated to 37°C) with 1 volume of Mn Solution.[9][10] This must be prepared fresh.
-
Urea Standard Curve: Prepare a 1 mM Urea Standard working solution by diluting the stock.[9] Create a standard curve by adding known amounts of the working solution to wells (e.g., 0, 2, 4, 6, 8, 10 nmol/well) and adjusting the volume with water.[12]
-
Urea Reagent: Just before use, prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.[9][10]
Sample Preparation (Optional, if using biological samples)
-
Cell Lysates: Harvest approximately 10⁶ cells, wash with cold PBS, and lyse the pellet in 100 µL of lysis buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the arginase activity.[10][11]
-
Tissue Homogenates: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes. The resulting supernatant is used for the assay.[12]
Assay Procedure (96-well plate format)
-
Plate Setup: Set up wells for Blanks (no enzyme), Positive Controls (enzyme, no inhibitor), and Inhibitor test wells (enzyme + NOHA at various concentrations).
-
Enzyme/Inhibitor Pre-incubation:
-
To each well (except the blank), add the arginase enzyme solution.
-
Add the corresponding concentration of NOHA solution or vehicle (water) to the appropriate wells.
-
Add assay buffer to bring the total volume to 40 µL.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2 hours). The incubation time should be optimized to ensure the reaction is within the linear range.[10]
-
Reaction Termination and Color Development:
-
Color Incubation: Incubate the plate at room temperature for 60 minutes to allow for full color development.[9][10]
-
Measurement: Read the absorbance of each well at 430 nm using a microplate reader.[10]
Experimental Workflow
The diagram below outlines the key steps of the arginase inhibition assay workflow.
Caption: Step-by-step workflow for the arginase inhibition assay.
Data Presentation and Analysis
Calculations
-
Urea Concentration: Calculate the amount of urea produced in each well using the Urea Standard Curve.
-
Arginase Activity: Determine the arginase activity for each sample. One unit of arginase is defined as the amount of enzyme that converts 1.0 µmole of L-arginine to ornithine and urea per minute at pH 9.5 and 37°C.
-
Percentage Inhibition: Calculate the percentage of arginase inhibition for each NOHA concentration using the following formula:
% Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the NOHA concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Example Data Summary
The following table shows representative data from an arginase inhibition experiment using this compound.
| NG-Hydroxy-L-arginine (µM) | Arginase Activity (nmol urea/min) | % Inhibition |
| 0 (Control) | 50.2 | 0% |
| 1 | 42.1 | 16.1% |
| 5 | 31.6 | 37.0% |
| 10 | 24.9 | 50.4% |
| 25 | 15.3 | 69.5% |
| 50 | 8.0 | 84.1% |
| 100 | 4.1 | 91.8% |
Reported Inhibitory Constants for NOHA
NG-Hydroxy-L-arginine is a well-documented competitive inhibitor of arginase.
| Arginase Isoform | Inhibitory Constant (Ki or IC50) | Source |
| Arginase I (Rat Liver) | Ki: 42 µM | [7] |
| Arginase I (Rat Aortic Endothelial Cells) | IC50: 10-12 µM | [6][13] |
| Arginase (Rabbit/Rat Alveolar Macrophages) | IC50: ≥ 15 µM | [8] |
| Arginase (Leishmania parasites) | Concentration-dependent up to 100 µM | [14] |
References
- 1. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of rat liver arginase by an intermediate in NO biosynthesis, NG-hydroxy-L-arginine: implications for the regulation of nitric oxide biosynthesis by arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vasodilation with NG-Hydroxy-L-arginine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine acetate (L-NOHA) is a key intermediate in the nitric oxide (NO) biosynthesis pathway. As a direct precursor to NO, it serves as a valuable tool for investigating endothelium-dependent and -independent vasodilation. These application notes provide a comprehensive overview and detailed protocols for utilizing L-NOHA in vasodilation research, particularly for professionals in pharmacology and drug development.
Mechanism of Action
NG-Hydroxy-L-arginine is a substrate for all isoforms of nitric oxide synthase (NOS). In the vascular endothelium, endothelial NOS (eNOS) catalyzes the conversion of L-arginine to L-citrulline and NO in a two-step process. The first step is the hydroxylation of L-arginine to form Nω-hydroxy-L-arginine (L-NOHA), which remains bound to the enzyme. In the second step, NOS oxidizes L-NOHA to produce L-citrulline and nitric oxide.[1] Exogenously supplied L-NOHA can, therefore, directly fuel the second step of this reaction, leading to the production of NO and subsequent vasodilation.
Nitric oxide produced in endothelial cells diffuses to adjacent vascular smooth muscle cells. There, it activates soluble guanylyl cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation, and consequently, vasodilation.
Interestingly, some studies suggest that L-NOHA can also induce endothelium-independent relaxation of vascular smooth muscle, indicating a potential direct effect or conversion to NO through other enzymatic pathways within the smooth muscle cells.[2]
Signaling Pathways
The signaling cascade initiated by L-NOHA leading to vasodilation is depicted below.
Data Presentation
The following tables summarize quantitative data for this compound and related compounds in vasodilation studies.
| Parameter | Value | Species/Tissue | Comments | Reference |
| Effective Concentration | 1-10 µM | Bovine Aortic Endothelial Cells | Potentiated relaxations to NO released by ADP or bradykinin. | [3] |
| Effective Concentration | ≥ 3 µM | Cultured Endothelial Cells | Production of a stable vasodilator. | [3] |
| Inhibitor Concentration (L-NAME) | 10 µM | Rabbit External Jugular Vein | Non-surmountably inhibited 5-HT-induced relaxation. | [4] |
| Inhibitor Concentration (L-NMMA) | 4 µmol/min | Human Forearm | Inhibited isoproterenol- and salbutamol-induced vasodilation. | [5] |
| Compound | Effect on Vasodilation | Concentration | Tissue | Reference |
| NG-Hydroxy-L-arginine | Endothelium-dependent and -independent vasorelaxation | Not specified | Bovine Intrapulmonary Artery | [6] |
| NG-Hydroxy-L-arginine | Endothelium-independent relaxation | Concentration-dependent | Rat Aorta | [2] |
| L-arginine | Concentration-dependent relaxation | 10⁻⁵ - 10⁻³ mol/L | Aortic rings from hypertensive rats | [7] |
| L-arginine (intravenous) | Increased femoral artery blood flow by 42.3% | 30 g over 60 min | Humans with critical limb ischemia | [8] |
| L-arginine (intravenous) | Decreased total peripheral resistance by 10.4% | 30 g | Healthy Humans | [9] |
Experimental Protocols
Ex Vivo Aortic Ring Vasodilation Assay
This protocol details the methodology for assessing the vasodilatory effects of this compound on isolated aortic rings.
1. Materials and Reagents:
-
Thoracic aorta from a suitable animal model (e.g., rat, mouse)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator control)
-
Sodium nitroprusside (endothelium-independent vasodilator control)
-
This compound (test compound)
-
Distilled, deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath system with isometric force transducers
2. Aortic Ring Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
3. Experimental Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, assess the endothelial integrity by adding acetylcholine (e.g., 1 µM). A relaxation of more than 80% indicates intact endothelium. Rings with damaged endothelium should be discarded or used for endothelium-independent studies.
-
Wash the rings with fresh buffer and allow them to return to baseline tension.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
-
In separate experiments, use sodium nitroprusside as a positive control for endothelium-independent vasodilation.
-
To investigate the role of NOS, pre-incubate the rings with a NOS inhibitor like L-NAME (e.g., 100 µM) before adding phenylephrine and the test compound.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Calculate the EC₅₀ (half-maximal effective concentration) value from the concentration-response curve.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to compare responses between different experimental groups.
Experimental Workflow
The following diagram illustrates the general workflow for the ex vivo aortic ring vasodilation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of endothelium-dependent vasorelaxation by arginine analogues: a pharmacological analysis of agonist and tissue dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhibition of the L-arginine/nitric oxide pathway on vasodilation caused by beta-adrenergic agonists in human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N omega-hydroxy-L-arginine: a novel arginine analog capable of causing vasorelaxation in bovine intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced responses to L-arginine in aortic rings from rats with angiotensin-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-arginine induces nitric oxide-dependent vasodilation in patients with critical limb ischemia. A randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Cell Function Using NG-Hydroxy-L-arginine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine acetate (NOHA) is a crucial intermediate in the nitric oxide (NO) synthase (NOS) pathway and a competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea.[1] In the tumor microenvironment and other pathological states, myeloid cells such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) upregulate arginase, leading to the depletion of L-arginine. This amino acid is essential for T lymphocyte proliferation and function.[2] By inhibiting arginase, NOHA can restore extracellular L-arginine levels, thereby enhancing anti-tumor immunity and modulating immune responses. These application notes provide detailed protocols for utilizing NOHA to study its effects on various immune cells.
Mechanism of Action: Re-routing L-arginine Metabolism
L-arginine is a critical amino acid for the function of multiple immune cells. It is metabolized by two key enzymes: inducible nitric oxide synthase (iNOS) and arginase. iNOS, predominantly expressed in M1 macrophages, converts L-arginine into citrulline and nitric oxide (NO), a potent anti-tumor and anti-microbial agent. Conversely, arginase, highly expressed in M2 macrophages and MDSCs, converts L-arginine into ornithine and urea, promoting cell proliferation and tissue repair.
In many cancer types, tumor cells and associated myeloid cells overexpress arginase, leading to L-arginine depletion in the tumor microenvironment. This starves T cells of a crucial nutrient, impairing their proliferation and effector functions. This compound acts as a competitive inhibitor of arginase, blocking the conversion of L-arginine to ornithine. This leads to an increased local concentration of L-arginine, making it more available for iNOS and for T cell utilization, thus shifting the balance towards an anti-tumor immune response.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and its more potent analog, Nω-hydroxy-nor-L-arginine (nor-NOHA), on arginase activity and immune cell function.
Table 1: Inhibitory Activity of NOHA and nor-NOHA on Arginase
| Compound | Cell/Tissue Source | IC50 | Reference |
| NOHA | Unstimulated Murine Macrophages | 400 ± 50 µM | [3] |
| nor-NOHA | Unstimulated Murine Macrophages | 12 ± 5 µM | [3] |
| nor-NOHA | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [3] |
| nor-NOHA | Rat Liver Arginase | 2 µM | [4] |
Table 2: Functional Effects of Arginase Inhibition on Immune Cells
| Experiment | Cell Type | Treatment | Observed Effect | Quantitative Change | Reference |
| T Cell Proliferation | Human T cells co-cultured with MDSCs | NOHA (1 mM) | Reversal of MDSC-mediated suppression | Significant recovery of T cell proliferation | [5] |
| Tumor Growth | Murine Sarcoma Model | nor-NOHA (20 mg/kg) | Reduced tumor growth | 72.4% reduction in tumor volume | [6] |
| Macrophage Polarization | Murine Macrophages (RAW 264.7) | nor-NOHA | Shift towards M1 phenotype | Increased NO production, decreased Mtb burden | [7][8] |
| Cytokine Production | Human T cells co-cultured with MDSCs | NOHA (1 mM) | Altered cytokine secretion | Increased IFN-γ, decreased IL-10, TGF-β, IL-17 | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be dissolved in sterile water or a suitable buffer.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution, sterilize it by filtration, and then dilute it to the final working concentration in the cell culture medium.
-
Reconstitution: Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or water to a stock concentration of 10-50 mM.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution and store at -20°C for up to 3 months.[9] Avoid repeated freeze-thaw cycles.
Protocol 1: Arginase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[2][6]
Materials:
-
Cell or tissue lysate
-
Arginase Assay Buffer
-
Arginase Substrate (L-arginine)
-
Urea Standard
-
Reagents for urea detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cells: Lyse 1x10^6 cells in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Tissues: Homogenize 10 mg of tissue in 100 µL of ice-cold Arginase Assay Buffer. Centrifuge and collect the supernatant.
-
-
Assay Setup:
-
Add 1-40 µL of sample lysate to a 96-well plate. Adjust the volume to 40 µL with Arginase Assay Buffer.
-
Prepare a urea standard curve according to the manufacturer's instructions.
-
For inhibitor studies, pre-incubate the lysate with various concentrations of this compound for 15-30 minutes at 37°C.
-
-
Arginase Reaction:
-
Add 10 µL of 5x Arginase Substrate solution to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Urea Detection:
-
Stop the reaction and add the urea detection reagents according to the kit protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.
-
Calculation: Determine the arginase activity from the standard curve and express as U/L or relative to a control.
Protocol 2: Macrophage Polarization Assay
This protocol describes the in vitro polarization of macrophages and the assessment of polarization markers by flow cytometry.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD86 for M1, CD206 for M2)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a 6-well plate at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Treatment:
-
For M1 polarization, add LPS (100 ng/mL).
-
For M2 polarization, add IL-4 (20 ng/mL).
-
For control (M0), add fresh medium.
-
To test the effect of NOHA, add it at various concentrations (e.g., 10 µM - 1 mM) to both polarized and unpolarized cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Cell Harvesting: Gently scrape the cells and transfer them to FACS tubes.
-
Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with fluorescently conjugated antibodies against M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) markers for 30 minutes on ice.
-
-
Flow Cytometry:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the expression of polarization markers.
-
Protocol 3: MDSC-Mediated T Cell Suppression Assay
This protocol assesses the ability of NOHA to reverse the suppression of T cell proliferation by MDSCs.
Materials:
-
Isolated MDSCs (from tumor-bearing mice or in vitro generated)
-
Isolated T cells (from healthy donor splenocytes or PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
T Cell Labeling:
-
Resuspend T cells at 1x10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture Setup:
-
Plate CFSE-labeled T cells (1x10^5 cells/well) in a 96-well plate pre-coated with anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.
-
Add MDSCs at different T cell:MDSC ratios (e.g., 1:1, 2:1, 4:1).
-
Add this compound at various concentrations (e.g., 100 µM - 1 mM) to the co-cultures.
-
Include controls: T cells alone (with and without stimulation) and T cells with MDSCs but without NOHA.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
Analysis:
-
Harvest the cells and stain with a viability dye and an anti-CD3 antibody.
-
Acquire data on a flow cytometer.
-
Gate on live, CD3+ T cells and analyze the CFSE dilution profile to determine the percentage of proliferating cells.
-
Protocol 4: Intracellular Cytokine Staining of T Cells
This protocol is for measuring cytokine production in T cells after co-culture with NOHA-treated MDSCs.
Materials:
-
Cells from the MDSC-T cell suppression assay
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Fluorescently conjugated antibodies against T cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Restimulation:
-
At the end of the co-culture period, add a cell stimulation cocktail and a protein transport inhibitor to each well.
-
Incubate for 4-6 hours at 37°C and 5% CO2.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2) and incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T cells within the CD4+ and CD8+ populations.
-
Conclusion
This compound is a valuable tool for investigating the role of L-arginine metabolism in immune regulation. By inhibiting arginase, NOHA can counteract the immunosuppressive environment created by myeloid cells, thereby restoring and enhancing T cell-mediated immunity. The protocols provided here offer a framework for researchers to explore the immunomodulatory effects of NOHA in various in vitro models, contributing to a better understanding of its therapeutic potential in cancer and other diseases characterized by immune dysregulation.
References
- 1. youtube.com [youtube.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. blog.td2inc.com [blog.td2inc.com]
- 8. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subpopulations of Myeloid-Derived Suppressor Cells (MDSC) impair T cell responses through independent nitric oxide-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of NG-Hydroxy-L-arginine Acetate in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (L-NOHA) is a critical intermediate in the nitric oxide (NO) synthase (NOS) pathway, where L-arginine is converted to nitric oxide and L-citrulline. It also acts as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. This dual functionality positions L-NOHA as a significant modulator of NO bioavailability, a key factor in cardiovascular homeostasis. Consequently, the acetate salt of L-NOHA is an invaluable tool in cardiovascular research, enabling the investigation of endothelial function, myocardial injury, and vascular tone regulation.
These application notes provide detailed protocols for the use of NG-Hydroxy-L-arginine acetate in key cardiovascular research models, along with data presentation and visualization of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of NG-Hydroxy-L-arginine (NOHA) and its analogs in various cardiovascular research models.
Table 1: Effect of Arginase Inhibition on Myocardial Infarct Size
| Animal Model | Arginase Inhibitor | Dose & Administration Route | Infarct Size Reduction (%) | Reference |
| Rat | Nω-hydroxy-nor-L-arginine (nor-NOHA) | 2 mg/min, intracoronary | ~42.5% | [1] |
| Rat | L-arginine | 170 mg/kg, oral | 36% (hypercholesterolemic), 29% (hypertensive) | [2] |
Table 2: Effect of Arginase Inhibition on Blood Pressure in Hypertensive Rats
| Rat Model | Arginase Inhibitor | Dose & Administration Route | Systolic Blood Pressure Reduction | Reference |
| Spontaneously Hypertensive Rat (SHR) | N-hydroxy-nor-L-arginine | 10 or 40 mg/kg/day, intraperitoneally | ~35 mmHg | [3] |
| Spontaneously Hypertensive Rat (SHR) | L-arginine | 170 mg/kg, oral | 20.3% | [2] |
| DOCA-salt hypertensive rat | L-arginine | 3.4 g/kg/day in food | Prevented increase | [4] |
| Salt-sensitive Dahl/Rapp rats | L-arginine | 250 mg/kg/day, intraperitoneal | Prevented increase | [5] |
Table 3: Effect of Arginase Inhibition on Endothelial Function
| Population | Intervention | Outcome Measure | Improvement | Reference |
| Coronary Artery Disease (CAD) + Type 2 Diabetes | nor-NOHA infusion | Endothelium-dependent vasodilation | Improved response | [1] |
| Hypercholesterolemic subjects | L-arginine (IV) | Flow-mediated dilation (FMD) | 2.2% increase | [6] |
| Smokers | L-arginine (IV) | Flow-mediated dilation (FMD) | 1.1% increase | [6] |
| Men with coronary artery disease | L-arginine (oral, 21g/day) | Flow-mediated dilation (FMD) | 2.9% increase | [6] |
| Asymptomatic hypercholesterolemic adults | L-arginine (oral, 21g/day) | Flow-mediated dilation (FMD) | 3.9% increase | [6] |
Signaling Pathways
The cardiovascular effects of this compound are primarily mediated through its influence on the nitric oxide synthase (eNOS) and arginase pathways.
Caption: eNOS Signaling Pathway for Nitric Oxide Production.
Caption: Crosstalk between Arginase and eNOS Pathways.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of Myocardial Infarction
This protocol describes the administration of L-NOHA to investigate its cardioprotective effects in a rat model of myocardial ischemia-reperfusion (I/R) injury.
Materials:
-
This compound (L-NOHA)
-
Sterile, pyrogen-free 0.9% saline
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
Procedure:
-
Preparation of L-NOHA Solution:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 2 mg/min infusion rate, prepare a solution of appropriate concentration based on the infusion pump's flow rate).
-
Ensure the solution is completely dissolved and sterile-filter if necessary.
-
-
Animal Preparation and Surgical Procedure:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
-
-
L-NOHA Administration:
-
Administer L-NOHA via intracoronary infusion starting just before reperfusion (e.g., 5 minutes before releasing the ligature) and continuing for a short period into reperfusion (e.g., 5 minutes). A typical infusion rate is 2 mg/min.
-
-
Reperfusion and Monitoring:
-
Release the LAD ligature to allow reperfusion for a set duration (e.g., 2-4 hours).
-
Monitor physiological parameters such as ECG, heart rate, and blood pressure throughout the procedure.
-
-
Infarct Size Assessment:
-
At the end of the reperfusion period, euthanize the animal.
-
Excise the heart and stain with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to delineate the infarcted (pale) from the viable (red) tissue.
-
Calculate the infarct size as a percentage of the area at risk.
-
Caption: Experimental Workflow for Myocardial Infarction Study.
Protocol 2: In Vitro Measurement of Nitric Oxide Production in Endothelial Cells using the Griess Assay
This protocol details the measurement of NO production, by quantifying its stable metabolite nitrite, in human umbilical vein endothelial cells (HUVECs) treated with L-NOHA.
Materials:
-
HUVECs
-
Cell culture medium (e.g., M199) supplemented with fetal bovine serum, growth factors, and antibiotics
-
This compound (L-NOHA)
-
Griess Reagent System (e.g., sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in appropriate medium until confluent.
-
Replace the culture medium with fresh, serum-free medium containing different concentrations of L-NOHA (e.g., 0, 10, 50, 100 µM).
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.
-
In a 96-well plate, add 50 µL of each standard or sample supernatant.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Caption: Workflow for Nitric Oxide Measurement using Griess Assay.
Protocol 3: Measurement of Arginase Activity in Cardiac Tissue
This protocol provides a method for determining arginase activity in heart tissue homogenates, which is crucial for understanding the competition for L-arginine between arginase and NOS.
Materials:
-
Cardiac tissue
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Arginine buffer (e.g., 0.5 M L-arginine, pH 9.7)
-
Urea standard solution
-
Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization:
-
Homogenize a known weight of cardiac tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction).
-
-
Arginase Reaction:
-
Activate arginase by heating the lysate with MnCl2.
-
Incubate a portion of the lysate with an excess of L-arginine buffer at 37°C for a specified time (e.g., 60 minutes) to allow the conversion of arginine to urea and ornithine.
-
Stop the reaction by adding a strong acid (e.g., a mixture of sulfuric, phosphoric, and perchloric acids).
-
-
Urea Quantification:
-
Add the colorimetric reagent (e.g., α-isonitrosopropiophenone) to the reaction mixture.
-
Heat the mixture (e.g., at 100°C for 60 minutes) to allow color development.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm).
-
-
Calculation:
-
Prepare a standard curve using known concentrations of urea.
-
Calculate the amount of urea produced in the samples and express arginase activity as units per milligram of protein.
-
Caption: Workflow for Measuring Arginase Activity in Cardiac Tissue.
Conclusion
This compound is a powerful research tool for investigating the complex interplay between the nitric oxide and arginase pathways in the cardiovascular system. The provided protocols and data offer a foundation for designing and executing experiments to explore its therapeutic potential in conditions characterized by endothelial dysfunction and ischemic injury. Researchers should carefully optimize these protocols for their specific experimental models and objectives.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Effect of L-arginine oral supplementation on response to myocardial infarction in hypercholesterolemic and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the arginase inhibitor N(omega)-hydroxy-nor-L-arginine improves vascular function and lowers blood pressure in adult spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. l-Arginine attenuates cardiovascular impairment in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow-mediated dilatation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NG-Hydroxy-L-arginine acetate stability and degradation in aqueous solution
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and effective use of NOHA in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a salt of NG-Hydroxy-L-arginine (NOHA), a key intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthases (NOS).[1][2][3] It is also a potent inhibitor of the arginase enzyme.[4][5] Its primary applications in research include serving as a substrate for NOS to study NO production and as an inhibitor to investigate the role of arginase in various physiological and pathological processes.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: The solid powder should be stored at 2-8°C.[6]
-
Aqueous Solutions: Reconstituted aqueous stock solutions of NOHA are stable for up to 3 months when aliquoted and stored at -20°C.[7] To minimize freeze-thaw cycles, it is recommended to prepare single-use aliquots.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in water and acetic acid.[6] For cell culture and enzymatic assays, it is typically dissolved in sterile, purified water or a suitable buffer such as phosphate-buffered saline (PBS).
Q4: Is this compound stable in aqueous solutions at room temperature?
While considered a relatively stable intermediate in biochemical pathways, prolonged storage of NOHA solutions at room temperature is not recommended due to the potential for gradual degradation. For experimental use, it is best to prepare fresh solutions or thaw frozen aliquots just before use.
Q5: What are the potential degradation pathways for NG-Hydroxy-L-arginine in aqueous solution?
The primary degradation pathway for NOHA in biological and potentially in aqueous solutions is oxidation. It can be oxidized to form nitric oxide (NO), nitroxyl (HNO), and L-citrulline.[8][9][10] The guanidino group is susceptible to hydrolysis, especially under acidic or basic conditions, although specific data on the rate of hydrolysis for NOHA is limited. Exposure to light may also promote degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in Nitric Oxide Synthase (NOS) activity assays.
| Potential Cause | Troubleshooting Step |
| Degradation of NOHA solution | Prepare fresh NOHA solution for each experiment. Ensure that frozen stock solutions have not undergone multiple freeze-thaw cycles. Confirm the stability of your solution by running a positive control with a fresh batch of NOHA. |
| Sub-optimal assay conditions | Verify the pH, temperature, and cofactor concentrations (e.g., NADPH, tetrahydrobiopterin) in your assay buffer, as these are critical for NOS activity.[1] |
| Enzyme inactivity | Test the activity of your NOS enzyme preparation using a known potent substrate like L-arginine to ensure the enzyme is active. |
| Inaccurate quantification of NOHA | Verify the concentration of your NOHA stock solution using a validated analytical method, such as HPLC. |
Issue 2: Low or no inhibition observed in arginase activity assays.
| Potential Cause | Troubleshooting Step |
| NOHA concentration too low | NOHA is a potent inhibitor of arginase, but the required concentration can vary depending on the specific isoform and experimental conditions. Perform a dose-response curve to determine the optimal inhibitory concentration for your system. |
| Degraded NOHA inhibitor | As with NOS assays, use freshly prepared or properly stored aliquots of NOHA to ensure its inhibitory activity is not compromised. |
| Incorrect assay buffer pH | Arginase activity is highly pH-dependent. Ensure your assay buffer is at the optimal pH for the specific arginase isoform you are studying. |
| Presence of competing substrates | High concentrations of L-arginine in the assay will compete with NOHA for binding to arginase, potentially reducing the observed inhibition. Optimize the L-arginine concentration in your assay. |
Issue 3: Precipitation or cloudiness observed in prepared solutions.
| Potential Cause | Troubleshooting Step |
| Exceeded solubility limit | Do not exceed the recommended solvent capacity. If a higher concentration is needed, consider a different buffer system, but validate its compatibility with your experiment. |
| Contamination of the solution | Ensure that all glassware and reagents are sterile and free of contaminants. Filter-sterilize the final solution if it will be used in cell culture. |
| Interaction with buffer components | Some buffer components at high concentrations may cause precipitation. Prepare a small test batch to check for compatibility before making a large volume. |
Data Presentation
Table 1: Summary of this compound Stability (Qualitative)
| Condition | Stability | Recommendations |
| Solid, 2-8°C | Stable | Recommended storage condition for the solid product. |
| Aqueous Solution, -20°C | Stable for up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution, Room Temp. | Limited stability | Prepare fresh for immediate use. |
| Aqueous Solution, pH variations | Susceptible to hydrolysis | Use in buffered solutions at a pH appropriate for the experiment and prepare fresh. |
| Aqueous Solution, Light Exposure | Potential for photodegradation | Protect solutions from direct light. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Materials:
-
This compound powder
-
Sterile, purified water (e.g., cell culture grade, HPLC grade)
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of NOHA powder.
-
Add the appropriate volume of sterile, purified water to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
If for use in cell culture, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to 3 months.
-
Protocol 2: General Workflow for Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general approach based on forced degradation principles.[11][12][13][14][15]
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the solution to ~1-2 with HCl and incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Adjust the pH of the solution to ~12-13 with NaOH and incubate at a controlled temperature.
-
Oxidation: Add a small amount of a suitable oxidizing agent (e.g., 3% H₂O₂) and incubate at a controlled temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a controlled light source (e.g., UV-Vis lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection, to quantify the remaining NOHA and detect the formation of degradation products.
-
Data Analysis: Plot the concentration of NOHA versus time for each stress condition to determine the degradation rate.
Visualizations
References
- 1. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NG-Hydroxy-L-arginine 53598-01-9 [sigmaaldrich.com]
- 7. NG-Hydroxy-L-arginine, Monoacetate Salt Cell permeable. A key intermediate in the biosynthesis of nitric oxide by cNOS. NOHA can be efficiently oxidized to nitric oxide and citrulline by cytochrome P450 system. | 53598-01-9 [sigmaaldrich.com]
- 8. Oxidation of NG-hydroxy-L-arginine by nitric oxide synthase: evidence for the involvement of the heme in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of N-hydroxy-l-arginine by hypochlorous acid to form nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 catalyzes the oxidation of N omega-hydroxy-L-arginine by NADPH and O2 to nitric oxide and citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. -NovaBioassays [novabioassays.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Optimizing NG-Hydroxy-L-arginine Acetate (NOHA) for Cell Culture
Welcome to the technical support center for the use of NG-Hydroxy-L-arginine acetate (NOHA) in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NOHA) and what is its primary mechanism of action in cell culture?
A1: this compound (NOHA) is a competitive inhibitor of the enzyme arginase.[1] Arginase is responsible for the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, NOHA increases the intracellular availability of L-arginine, which can then be utilized by other enzymes, most notably nitric oxide synthase (NOS) to produce nitric oxide (NO).[2]
Q2: What are the downstream effects of arginase inhibition by NOHA?
A2: The primary downstream effect of arginase inhibition is the redirection of L-arginine metabolism. This leads to:
-
Increased Nitric Oxide (NO) Production: With more available L-arginine, NOS activity can increase, leading to higher levels of NO, a critical signaling molecule involved in various physiological processes including vasodilation and immune responses.[2]
-
Decreased Ornithine and Polyamine Synthesis: Arginase is the first step in the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation.[2][3] By inhibiting arginase, NOHA can reduce the production of ornithine and subsequently polyamines, potentially leading to cytostatic or cytotoxic effects in rapidly dividing cells.[2][3]
Q3: In what concentration range is NOHA typically effective?
A3: The effective concentration of NOHA is highly dependent on the cell type and the specific experimental goals. Published studies have used concentrations ranging from micromolar to millimolar levels. For example, in K562 leukemia cells, NOHA has been shown to induce apoptosis in a dose-dependent manner at concentrations between 0.1 and 1 mM.[4] For potent arginase inhibition in murine macrophages, an IC50 value of 10 ± 3 µM has been reported.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Can NOHA be cytotoxic?
A4: Yes, NOHA can be cytotoxic, particularly at higher concentrations. The cytotoxic effects are often linked to the depletion of polyamines, which are critical for cell growth and survival.[2] It is essential to determine the cytotoxic threshold of NOHA in your cell line of interest using standard viability assays such as MTT or LDH assays.
Q5: Are there any known artifacts or interferences associated with NOHA in cell culture?
A5: Yes, it is important to be aware of potential artifacts. For instance, it has been reported that NOHA can spontaneously release a nitric oxide-like molecule in cell culture media, which could interfere with assays aimed at measuring NO production. This reaction may be influenced by components in the culture medium.
Troubleshooting Guide
This guide addresses common issues encountered when using NOHA in cell culture experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of NOHA on arginase activity or downstream pathways. | 1. Suboptimal NOHA concentration: The concentration used may be too low to effectively inhibit arginase in your specific cell line. 2. Low arginase expression: The cell line may have very low endogenous arginase activity. 3. Incorrect assessment of arginase activity: The method used to measure arginase activity may not be sensitive enough or may be performed incorrectly. | 1. Perform a dose-response experiment: Test a wide range of NOHA concentrations (e.g., 1 µM to 1 mM) to determine the IC50 for arginase inhibition in your cells. 2. Confirm arginase expression: Use RT-qPCR or Western blotting to verify the expression of arginase isoforms (Arginase 1 or Arginase 2) in your cell line. 3. Optimize arginase activity assay: Ensure you are using a validated protocol and that your cell lysates are properly prepared. Consider using a more sensitive assay if necessary. |
| High levels of cell death or unexpected cytotoxicity. | 1. NOHA concentration is too high: The concentration used may be above the cytotoxic threshold for your cell line. 2. Cell line is highly dependent on the arginase-polyamine pathway: Inhibition of this pathway is leading to rapid cell death. 3. Extended incubation time: Prolonged exposure to even moderate concentrations of NOHA can lead to cumulative toxicity. | 1. Determine the LC50 of NOHA: Perform a cytotoxicity assay (e.g., MTT or LDH) with a range of NOHA concentrations to identify the lethal concentration 50 (LC50). 2. Reduce NOHA concentration or incubation time: Based on the cytotoxicity data, use a lower, non-toxic concentration for your experiments, or shorten the duration of exposure. 3. Consider a rescue experiment: Co-incubate with ornithine or polyamines to see if this rescues the cells from NOHA-induced cytotoxicity, confirming the mechanism of action.[2] |
| Inconsistent or variable results between experiments. | 1. Instability of NOHA in solution: NOHA solutions may degrade over time, leading to variable effective concentrations. 2. Variability in cell health and density: Differences in cell passage number, confluency, or overall health can affect their response to NOHA. 3. Inconsistent experimental conditions: Minor variations in incubation times, reagent concentrations, or assay procedures can lead to significant differences in results. | 1. Prepare fresh NOHA solutions for each experiment: Avoid repeated freeze-thaw cycles. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a standardized density for all experiments. 3. Maintain strict adherence to protocols: Ensure all experimental parameters are kept consistent between replicates and experiments. |
| Unexpected increase in nitric oxide (NO) signal in control wells. | 1. Spontaneous release of NO-like molecules from NOHA: As mentioned in the FAQs, NOHA can release NO-like substances in culture media. | 1. Include appropriate controls: Run a control with NOHA in cell-free culture medium to quantify any spontaneous NO release. Subtract this background from the signal obtained in your cell-containing wells. |
Data Presentation: NOHA Efficacy and Cytotoxicity
Table 1: Inhibitory Concentration (IC50) of NOHA for Arginase Activity
| Cell/Tissue Type | Arginase Isoform(s) | IC50 Value | Reference(s) |
| Rat Liver | Arginase I | ~0.5 µM | [1] |
| Stimulated Murine Macrophages | Arginase I & II | 10 ± 3 µM | [5] |
| Unstimulated Murine Macrophages | Not specified | 12 ± 5 µM (for nor-NOHA) | [5] |
| Intact Endothelial Cells | Not specified | ~10 µM (for nor-NOHA) | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal NOHA Concentration using a Dose-Response Curve for Arginase Inhibition
This protocol outlines the steps to determine the concentration of NOHA required to inhibit 50% of arginase activity (IC50) in your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NOHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors)
-
Arginase activity assay kit (colorimetric or radiometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
NOHA Treatment:
-
Prepare a stock solution of NOHA in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare a series of dilutions of NOHA in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 500, 1000 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of NOHA. Include a vehicle control (medium with solvent but no NOHA).
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate on ice for 30 minutes.
-
-
Arginase Activity Assay:
-
Perform the arginase activity assay on the cell lysates according to the manufacturer's instructions. This typically involves the conversion of L-arginine to urea, which is then quantified.
-
-
Data Analysis:
-
Calculate the percentage of arginase activity for each NOHA concentration relative to the vehicle control (100% activity).
-
Plot the percentage of arginase activity against the log of the NOHA concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Assessment of NOHA Cytotoxicity using an MTT Assay
This protocol describes how to determine the cytotoxic effects of NOHA and calculate the LC50 value.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NOHA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
NOHA Treatment: Treat the cells with a range of NOHA concentrations as described in Protocol 1. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Assay:
-
After the desired incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for at least 15 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each NOHA concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the NOHA concentration.
-
Use a non-linear regression analysis to determine the LC50 value.[6]
-
Protocol 3: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol allows for the quantification of nitrite, a stable and quantifiable end-product of NO metabolism, in the cell culture supernatant.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NOHA)
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Treatment: Seed and treat your cells with the desired concentrations of NOHA as described in Protocol 1.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of the collected supernatant to a new 96-well plate.
-
Prepare a standard curve using the sodium nitrite standard solution.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis:
-
Use the standard curve to determine the concentration of nitrite in each sample.
-
Compare the nitrite levels in NOHA-treated cells to the control cells.
-
Mandatory Visualizations
Caption: NOHA inhibits Arginase, redirecting L-arginine to NOS for NO production.
Caption: Workflow for optimizing NOHA concentration in cell culture experiments.
Caption: A logical troubleshooting guide for common issues with NOHA.
References
- 1. The involvement of polyamine uptake and synthesis pathways in the proliferation of neonatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential interference of NG-Hydroxy-L-arginine acetate with the Griess assay
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for NG-Hydroxy-L-arginine acetate to interfere with the Griess assay for nitric oxide (NO) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to nitric oxide research?
NG-Hydroxy-L-arginine (NOHA) is a key intermediate in the biosynthesis of nitric oxide from L-arginine by nitric oxide synthases (NOS).[1] As a direct precursor to NO, its presence in experimental samples is common when studying NOS activity. The acetate salt is a stable, commercially available form of this intermediate.[2]
Q2: What is the Griess assay and how does it work?
The Griess assay is a widely used colorimetric method to indirectly measure nitric oxide by quantifying its stable breakdown product, nitrite (NO₂⁻).[3][4] The assay is based on a two-step diazotization reaction.[5][6] First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. Second, this salt is coupled with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically, typically at 540 nm.[6][7]
Q3: Can this compound interfere with the Griess assay?
There is a theoretical potential for interference, although direct, conclusive evidence across all Griess assay variations is limited. NG-Hydroxy-L-arginine is a relatively unstable compound, and its NG-hydroxy group could potentially interact with redox-active species or break down under certain sample processing conditions to yield nitrogen-containing compounds that might be detected by the Griess assay.[1]
One study investigated the interference of NOHA with nitrite and nitrate quantification using a gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) method and found no interference at concentrations up to 400 μM.[1] However, this is a different analytical technique from the colorimetric Griess assay.
It is known that other L-arginine analogs, particularly those with nitro groups like NG-nitro-L-arginine methyl ester (L-NAME), can interfere with assays for nitrate and nitrite.[8] Given the structural similarity, it is prudent to consider the possibility of interference from NG-Hydroxy-L-arginine.
Q4: What are the signs of potential interference in my Griess assay?
-
Higher than expected background absorbance: In control samples containing this compound but no expected source of nitric oxide, you may observe a color change or elevated absorbance readings.
-
Inaccurate standard curve: The presence of this compound in your standards could potentially alter the slope or intercept of your nitrite standard curve.
-
Inconsistent or non-reproducible results: If this compound is degrading or reacting inconsistently under your experimental conditions, it could lead to high variability in your measurements.
Q5: Are there alternative methods to measure nitric oxide if interference is suspected?
Yes, several other methods are available for nitric oxide detection, each with its own advantages and disadvantages:
-
Chemiluminescence: This is a highly sensitive method that detects the reaction of NO with ozone.[9][10] It can be used to measure NO directly in the gas phase or in liquid samples after reduction of nitrate and nitrite back to NO.
-
Electrochemical Sensors: These sensors provide real-time detection of NO and can offer spatial resolution.[10][11]
-
Fluorescence Microscopy: Using fluorescent probes like diaminofluoresceins (DAFs), this method allows for the visualization of NO production in living cells.[12]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique, also known as Electron Spin Resonance (ESR), can detect the paramagnetic NO molecule, often by using spin-trapping agents.[10]
Troubleshooting Guide
If you suspect that this compound is interfering with your Griess assay, follow these troubleshooting steps.
Logical Flow for Troubleshooting
Caption: A flowchart for troubleshooting potential interference.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| High background in samples containing only this compound | The compound may be degrading into a substance that reacts with the Griess reagents, or it may directly react with them. | 1. Run a control: Prepare a sample with your experimental buffer and this compound at the highest concentration you use. Add the Griess reagents and measure the absorbance. Compare this to a blank containing only the buffer. A significant increase in absorbance indicates interference.2. Check pH: Ensure that the addition of this compound does not alter the pH of your sample, as the Griess reaction is pH-sensitive.[13] |
| Inaccurate nitrite quantification in the presence of this compound | The compound may be quenching the color development or enhancing it, leading to an under- or overestimation of nitrite. | Perform a spike and recovery experiment: 1. Prepare two sets of samples. In one set, spike a known concentration of a nitrite standard into your sample matrix (buffer, cell media, etc.). 2. In the second set, spike the same concentration of nitrite standard into your sample matrix that also contains this compound at your experimental concentration. 3. Perform the Griess assay on both sets. 4. Calculate the percent recovery of the nitrite standard in the presence of this compound. A recovery significantly different from 100% suggests interference. |
| High variability between replicate samples | This compound may be unstable under your specific experimental conditions (e.g., temperature, light exposure), leading to inconsistent breakdown and interference. | 1. Standardize sample handling: Ensure all samples are processed under identical conditions and for the same duration before adding the Griess reagents.2. Evaluate compound stability: Prepare a solution of this compound in your experimental buffer and incubate it under your assay conditions for the same duration as your experiment. Then, test for interference as described above. |
Experimental Protocol: Control Experiment for Interference Assessment
This protocol details how to perform a spike and recovery experiment to determine if this compound interferes with your Griess assay.
Materials:
-
Nitrite standard solution (e.g., Sodium Nitrite, NaNO₂)
-
This compound
-
Your experimental buffer or medium
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Prepare a series of dilutions of the nitrite standard in your experimental buffer to create a standard curve (e.g., 0, 2.5, 5, 10, 25, 50, 100 µM).
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
-
-
Prepare Control and Test Samples:
-
Control Spike: In a microfuge tube, prepare your experimental buffer containing a known concentration of the nitrite standard (e.g., 25 µM).
-
Test Spike: In another tube, prepare your experimental buffer containing the same concentration of the nitrite standard (e.g., 25 µM) AND this compound at the highest concentration used in your experiments.
-
NOHA Blank: Prepare a sample containing only the experimental buffer and this compound at the same concentration as the Test Spike.
-
Buffer Blank: Prepare a sample of the experimental buffer only.
-
Add 50 µL of each of these four solutions to triplicate wells of the 96-well plate.
-
-
Perform the Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to all wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.
-
-
Measure and Analyze:
-
Measure the absorbance of all wells at 540 nm using a microplate reader.
-
Subtract the absorbance of the Buffer Blank from all standard, control, and test readings.
-
Use the standard curve to determine the measured concentration of nitrite in the Control Spike and the Test Spike.
-
Subtract the absorbance of the NOHA Blank from the Test Spike reading before calculating its concentration.
-
-
Calculate Percent Recovery:
-
% Recovery = (Measured Nitrite Concentration in Test Spike / Actual Spiked Nitrite Concentration) * 100
-
Experimental Workflow Diagram
Caption: Workflow for the spike and recovery experiment.
Interpreting the Results
| Percent Recovery | Interpretation | Recommended Next Steps |
| 90-110% | No significant interference is observed under your experimental conditions. | Proceed with your experiments, but remain mindful of potential matrix effects if your sample composition changes. |
| < 90% | Potential negative interference (quenching of the signal). | Consider optimizing assay conditions (e.g., sample dilution) or using an alternative NO detection method. |
| > 110% | Potential positive interference (enhancement of the signal or contribution from NOHA). | Ensure you have properly subtracted the NOHA blank. If interference persists, sample dilution or an alternative method is recommended. |
By following these guidelines, you can confidently assess the potential for this compound to interfere with your Griess assay and ensure the accuracy of your nitric oxide measurements.
References
- 1. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-Hydroxy-L-arginine 53598-01-9 [sigmaaldrich.com]
- 3. Griess Reagent System [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griess test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 9. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 10. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing degradation of NG-Hydroxy-L-arginine acetate during storage
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA-acetate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to offer troubleshooting solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers ship the product at ambient temperature, but freezer storage is recommended upon receipt to ensure stability for extended periods, potentially up to four years or more. The compound should be kept in a tightly sealed container to protect it from moisture, as it can be hygroscopic. Some product information suggests it is acceptable to freeze the desiccated solid.
Q2: How should I store solutions of this compound?
A2: Once reconstituted, it is recommended to aliquot the solution into single-use volumes and freeze them at -20°C. Stock solutions stored in this manner are reported to be stable for up to 3 months.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A slight yellowing of the solution may indicate some level of degradation. While minor color change might not significantly impact all experiments, it is a sign of potential instability. It is advisable to prepare fresh solutions for critical applications. The primary degradation pathways for N-hydroxyguanidine compounds can involve oxidation, which may lead to colored byproducts.
Q4: I am seeing an unexpected peak in my HPLC analysis of a stored this compound solution. What could this be?
A4: An unexpected peak likely represents a degradation product. The N-hydroxyguanidine functional group in NG-Hydroxy-L-arginine is susceptible to oxidation and potentially hydrolysis. Oxidation can lead to the formation of nitric oxide (NO), nitroxyl (HNO), and subsequently citrulline and other related compounds, especially in the presence of trace metals or oxidizing agents.[2] Hydrolysis of the guanidinium group is also a possibility, though generally slower. To confirm, it is recommended to perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and compare their retention times with the unexpected peak.
Q5: Should I protect this compound from light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced potency or inconsistent experimental results | Degradation of the compound due to improper storage. | 1. Verify storage conditions (temperature, protection from light and moisture). 2. Prepare fresh stock solutions from a new vial of the solid compound. 3. Perform a stability check of your stock solution using the HPLC protocol below. |
| Visible changes in the solid (e.g., clumping, discoloration) | Moisture absorption (hygroscopicity) or degradation. | 1. Discard the vial if significant changes are observed. 2. Ensure the container is tightly sealed and stored in a desiccator if necessary. |
| Precipitate formation in frozen solutions upon thawing | Poor solubility at low temperatures or pH changes. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If the precipitate persists, it may be a degradation product. Consider preparing a fresh solution. 3. Ensure the buffer capacity of your solvent is sufficient to maintain a stable pH. |
| pH shift in unbuffered aqueous solutions | Absorption of atmospheric carbon dioxide. | 1. Use buffered solutions for reconstitution if compatible with your experimental setup. 2. If using unbuffered water, prepare solutions fresh before use. |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years | Keep tightly sealed, protect from moisture (desiccate if necessary), and protect from light. |
| Solid | 2-8°C | Short-term | For temporary storage only. Long-term storage at this temperature is not ideal. |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use amber vials to protect from light. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound. This method should be validated for your specific equipment and application.
Objective: To separate and quantify this compound from its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Sample for analysis (e.g., stored solution)
-
Milli-Q or HPLC-grade water
-
HPLC-grade acetonitrile and TFA
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dilute the sample to be analyzed with mobile phase A to fall within the concentration range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 98 2 20 80 20 22 98 2 | 30 | 98 | 2 |
-
-
Analysis: Inject the standards and samples. Record the chromatograms.
-
Data Interpretation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products. The peak area percentage can be used to estimate the extent of degradation.
-
Protocol: Forced Degradation Study
To understand potential degradation pathways and validate the stability-indicating nature of the HPLC method, a forced degradation study can be performed.
Objective: To intentionally degrade this compound under various stress conditions.
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Incubate the solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid powder in an oven at 80°C for 48 hours, then dissolve for analysis.
-
Photodegradation: Expose the solution in a clear vial to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the duration or intensity of the stress condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]
- 2. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low signal in NG-Hydroxy-L-arginine acetate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during the HPLC analysis of NG-Hydroxy-L-arginine acetate.
Frequently Asked Questions (FAQs)
Q1: Why is NG-Hydroxy-L-arginine (NOHA) challenging to analyze by reversed-phase HPLC?
A1: NG-Hydroxy-L-arginine, like L-arginine, is a highly polar and zwitterionic molecule.[1] This makes it difficult to retain on traditional reversed-phase (e.g., C18) columns, often leading to elution near the solvent front and co-elution with other polar compounds, resulting in a low signal or poor resolution.[1] To overcome this, methods often require derivatization or the use of specialized columns like HILIC or mixed-mode columns.[1]
Q2: Is derivatization necessary for the HPLC analysis of NG-Hydroxy-L-arginine?
A2: While not strictly mandatory if using techniques like mass spectrometry for detection, pre-column derivatization is highly recommended for achieving sensitive and specific detection of NG-Hydroxy-L-arginine using UV or fluorescence detectors.[1][2][3] Derivatization agents like o-phthalaldehyde (OPA) react with the primary amine group of NOHA to form a fluorescent derivative, significantly enhancing the signal-to-noise ratio.[1][2]
Q3: How stable are the OPA derivatives of NG-Hydroxy-L-arginine?
A3: OPA derivatives of amino acids can be unstable and may degrade within minutes.[1][3] It is crucial to analyze the derivatized sample quickly or use an autosampler with a programmed derivatization step immediately before injection to ensure reproducibility and prevent signal loss.[4][5]
Q4: What are the typical excitation and emission wavelengths for detecting OPA-derivatized NG-Hydroxy-L-arginine?
A4: For OPA-derivatized NG-Hydroxy-L-arginine, fluorescence detection is typically performed with an excitation wavelength of approximately 338-340 nm and an emission wavelength of around 455 nm.[1][2][6][7]
Troubleshooting Guide: Low Signal Intensity
This guide addresses common causes of low signal intensity in the HPLC analysis of this compound and provides systematic solutions.
Problem 1: No Peak or Very Low Peak Intensity for NG-Hydroxy-L-arginine
Possible Cause 1: Inefficient or Failed Derivatization
-
Solution:
-
Verify Reagent Preparation: Prepare fresh OPA and 3-mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC) reagent daily. OPA is light-sensitive and can degrade.
-
Optimize Reaction Conditions: Ensure the pH of the derivatization reaction is optimal (typically around 9.5-10.5). Check the reaction time; while some protocols suggest a short reaction time, it's crucial to be consistent. An automated pre-column derivatization program in the autosampler is highly recommended for reproducibility.[4]
-
Check for Interfering Substances: The presence of high concentrations of other primary amines in the sample can consume the derivatization reagent. Consider sample dilution or a sample cleanup step like solid-phase extraction (SPE).[1][2]
-
Possible Cause 2: Poor Retention on the HPLC Column
-
Solution:
-
Mobile Phase pH: The pH of the mobile phase is critical. For reversed-phase chromatography of arginine derivatives, a lower pH (e.g., <3) can suppress the ionization of residual silanol groups on the column, reducing peak tailing. However, for retention of the derivatized analyte, the pH needs to be optimized for the specific column and method.
-
Ion-Pairing Reagents: Consider adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase to improve the retention of the polar NOHA derivative on a C18 column.
-
Column Choice: If poor retention persists, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column, which are better suited for retaining highly polar analytes.[1]
-
Possible Cause 3: Degradation of NG-Hydroxy-L-arginine
-
Solution:
-
Sample Handling and Storage: NG-Hydroxy-L-arginine may be unstable in certain conditions. Ensure proper storage of stock solutions and samples, typically at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
pH of Sample: Acidification of biological samples (e.g., plasma) can help stabilize arginine and its derivatives.
-
Problem 2: Inconsistent or Drifting Peak Areas
Possible Cause 1: Instability of Derivatized Analyte
-
Solution:
-
Automate Derivatization: Use an autosampler program to perform the derivatization immediately before each injection. This ensures a consistent reaction time for all samples and standards.[4]
-
Control Temperature: If using an autosampler, keep the sample tray cooled to minimize degradation of both the analyte and the derivatized product.
-
Possible Cause 2: Fluctuation in HPLC System Performance
-
Solution:
-
System Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting the sequence.
-
Pump Performance: Check for pressure fluctuations, which may indicate issues with the pump seals or check valves. Degas the mobile phase to prevent air bubbles.
-
Injector Precision: Verify the injector's precision by performing multiple injections of a stable standard.
-
Problem 3: Presence of Ghost Peaks or High Baseline Noise
Possible Cause 1: Carryover from Previous Injections
-
Solution:
-
Injector Wash: Optimize the needle wash procedure in the autosampler. Use a strong solvent in the wash solution to effectively clean the needle and injection port between runs.
-
Blank Injections: Run blank injections (injecting mobile phase or a blank matrix) between samples to identify and mitigate carryover.
-
Possible Cause 2: Contaminated Mobile Phase or Reagents
-
Solution:
-
High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phase.
-
Reagent Purity: Ensure the purity of derivatization reagents and other additives.
-
Quantitative Data
The following table summarizes the analytical parameters for the determination of NG-Hydroxy-L-arginine (NOHA) using a validated RP-HPLC method with pre-column OPA derivatization and fluorescence detection.
| Parameter | NG-Hydroxy-L-arginine (NOHA) |
| Linearity Range | 0.2 - 15 nmol/mL |
| Correlation Coefficient (r) | > 0.9980 |
| Inter-day Precision (CV%) | < 6.0% |
| Limit of Detection (LOD) | 0.05 nmol/mL |
| Limit of Quantification (LOQ) | 0.2 nmol/mL |
Data adapted from Markowski et al., Analytica Chimica Acta, 2007.[1][2]
Experimental Protocols
Key Experiment: Determination of NG-Hydroxy-L-arginine in Urine by RP-HPLC
This protocol is based on the method described by Markowski et al. (2007).[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Column: Cation-exchange SPE column.
-
Procedure:
-
Condition the SPE column.
-
Load the urine sample.
-
Wash the column to remove interfering substances.
-
Elute NG-Hydroxy-L-arginine and other basic amino acids.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the derivatization buffer.
-
2. Pre-column Derivatization
-
Reagents:
-
o-phthalaldehyde (OPA) solution.
-
3-mercaptopropionic acid (3-MPA).
-
Borate buffer (pH 10.4).
-
-
Procedure:
-
Mix the reconstituted sample with the OPA/3-MPA reagent in the borate buffer.
-
Allow the reaction to proceed for a defined, consistent time (e.g., 2 minutes) at room temperature.
-
Inject the derivatized sample into the HPLC system immediately.
-
3. HPLC Conditions
-
Column: Purospher STAR RP-18e (or equivalent C18 column).
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient Elution: A gradient program is used to separate the derivatized analytes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector.
-
Excitation: 338 nm
-
Emission: 455 nm
-
Visualizations
Caption: A logical workflow for troubleshooting low signal in NG-Hydroxy-L-arginine HPLC analysis.
Caption: Signaling pathway for the pre-column derivatization of NG-Hydroxy-L-arginine with OPA.
References
- 1. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 4. axionlabs.com [axionlabs.com]
- 5. jascoinc.com [jascoinc.com]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments using NG-Hydroxy-L-arginine acetate
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using NOHA.
Issue 1: Inconsistent or lower-than-expected arginase inhibition.
-
Question: I am not observing the expected level of arginase inhibition in my cell culture experiment. What could be the cause?
-
Answer: Several factors can contribute to this issue. Follow these troubleshooting steps:
-
Verify NOHA Concentration: Ensure the final concentration of NOHA in your culture medium is accurate. Serial dilutions should be prepared fresh for each experiment from a properly stored stock solution.
-
Assess NOHA Stability: NOHA can degrade in aqueous solutions, especially at physiological pH and temperature.[1] Prepare fresh solutions before each experiment and minimize the time the compound spends in culture medium before being added to the cells. For longer-term experiments, the stability of NOHA in your specific cell culture medium should be validated.[1][2]
-
Check Cell Health and Density: Ensure your cells are healthy and within the optimal density range for your assay. Stressed or overly confluent cells may exhibit altered enzyme activity.
-
Confirm Arginase Activity in Your Cell Line: Different cell lines express varying levels of arginase.[3] Confirm the basal arginase activity in your specific cell model to ensure it is sufficient for measuring inhibition.
-
Rule out Interfering Substances: Components in your cell culture medium or other treatments could potentially interfere with NOHA's activity. If possible, run a control experiment in a simpler buffer system to confirm NOHA's inhibitory effect on a purified arginase enzyme.
-
Issue 2: Difficulty dissolving NOHA acetate.
-
Question: I am having trouble dissolving this compound. What is the recommended procedure?
-
Answer: Solubility issues can lead to inaccurate dosing. Please refer to the following guidelines:
-
Consult the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents and solubility information.[4]
-
Recommended Solvents: NOHA acetate is generally soluble in water and PBS. Some sources also report slight solubility in DMF, DMSO, and ethanol.[5] For cell-based assays, using a biocompatible solvent like sterile PBS or water is recommended.
-
Sonication and Warming: To aid dissolution, gentle warming (up to 37°C) and brief sonication can be employed. Avoid harsh conditions that could lead to degradation.
-
pH Adjustment: The pH of the solution can influence the solubility of amino acid derivatives. Ensure the pH of your final solution is within a physiological range if it is for cellular applications.
-
Prepare Fresh Stock Solutions: It is best practice to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot and freeze at -20°C for up to 3 months, as recommended by some suppliers.
-
Issue 3: Unexpected or off-target effects observed.
-
Question: I am observing cellular effects that do not seem to be related to arginase inhibition or nitric oxide synthase activity. Could NOHA have off-target effects?
-
Answer: While NOHA is a known intermediate in the NOS pathway and an arginase inhibitor, the possibility of off-target effects should always be considered in experimental biology.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your desired effect. High concentrations are more likely to induce off-target effects.
-
Control Experiments: Include appropriate controls in your experimental design. This includes vehicle-only controls and potentially a structurally similar but inactive molecule, if available.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of NOHA in your specific experimental system.
-
Rescue Experiments: If you hypothesize that the observed effect is due to arginase inhibition, try to "rescue" the phenotype by adding back the product of the arginase reaction, L-ornithine.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: NG-Hydroxy-L-arginine (NOHA) has two primary roles. It is a key intermediate in the nitric oxide synthase (NOS) pathway, where L-arginine is converted to nitric oxide (NO) and L-citrulline.[6][7] Additionally, NOHA is a potent inhibitor of arginase, the enzyme that converts L-arginine to L-ornithine and urea.[3][8]
Q2: How should I store this compound?
A2: NOHA acetate powder should be stored desiccated at -20°C for long-term stability, as recommended by most suppliers. Some datasheets may indicate storage at 2-8°C is also acceptable.[4] Always refer to the certificate of analysis provided with your specific lot for the most accurate storage information.
Q3: What is the stability of NOHA in solution?
A3: Stock solutions of NOHA in an appropriate solvent can be stored at -20°C for up to 3 months. However, NOHA is less stable in aqueous solutions at physiological pH and temperature, and degradation can occur.[1] It is highly recommended to prepare working solutions fresh for each experiment.
Q4: Can I use NOHA in animal studies?
A4: Yes, NOHA has been used in in-vivo studies in animal models.[9][10] Researchers have used it to investigate its effects on hemodynamics and as a marker for NO synthase activity.[9][10]
Q5: How can I measure the effects of NOHA in my experiment?
A5: The effects of NOHA can be assessed in several ways:
-
Arginase Activity Assay: Measure the activity of arginase in cell lysates or tissue homogenates in the presence and absence of NOHA.[11][12]
-
Nitric Oxide (NO) Production: Measure the production of NO or its stable metabolites, nitrite and nitrate, using commercially available kits or other analytical methods.[13][14]
-
Cellular Phenotypes: Assess downstream cellular effects that are dependent on arginase or NOS activity, such as cell proliferation, apoptosis, or specific signaling pathway activation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 1 mg/mL | |
| PBS (pH 7.2) | 20 mg/mL | [5] |
| Acetic Acid | 10 mg/mL | [4] |
| DMF | Slightly soluble | [5] |
| DMSO | Slightly soluble | [5] |
| Ethanol | Slightly soluble | [5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | ≥ 4 years | [5] |
| Stock Solution | -20°C | Up to 3 months | |
| In Culture Media (37°C) | N/A | Prone to degradation | [1] |
Experimental Protocols
Protocol 1: Arginase Activity Assay
This protocol is adapted from published methods and is intended as a general guideline.[11][12]
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a lysis buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Arginase Activation:
-
In a microcentrifuge tube, mix a portion of the lysate with an equal volume of activation buffer (e.g., 10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5).
-
Incubate at 56°C for 10 minutes to activate the arginase.
-
-
Arginase Reaction:
-
Add L-arginine solution (e.g., 0.5 M) to the activated lysate to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Urea Quantification:
-
Stop the reaction by adding an acidic solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water).
-
Add a colorimetric reagent for urea detection (e.g., α-isonitrosopropiophenone).
-
Incubate at 100°C for 15-45 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of urea.
-
Calculate the arginase activity in your samples based on the standard curve and normalize to the protein concentration.
-
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay
This protocol is a general overview based on commercially available kits.[14][15][16]
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in the provided assay buffer.
-
Determine the protein concentration.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing the NOS substrate (L-arginine) and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).
-
Add your sample to the reaction mixture. For a positive control, a purified NOS enzyme can be used. For a negative control, a NOS inhibitor can be added.
-
-
NOS Reaction:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the production of nitric oxide.
-
-
Nitrite/Nitrate Measurement (Griess Assay):
-
The nitric oxide produced is rapidly converted to nitrite and nitrate.
-
If necessary, convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagents to the samples, which will react with nitrite to form a colored azo dye.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of nitrite.
-
Determine the NOS activity in your samples from the standard curve and normalize to protein concentration.
-
Visualizations
Caption: L-Arginine metabolic pathways and NOHA's inhibitory role.
Caption: General experimental workflow using NOHA.
Caption: Troubleshooting logic for inconsistent NOHA results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NG-Hydroxy-L-arginine 53598-01-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the endothelium-dependent relaxation induced by NG-hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase in serum NG-hydroxy-L-arginine in rats treated with bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of NO in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
Technical Support Center: N-omega-hydroxy-nor-L-arginine (NOHA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the arginase inhibitor N-omega-hydroxy-nor-L-arginine (NOHA), with a specific focus on controlling for the effects of its common acetate salt formulation.
Frequently Asked Questions (FAQs)
Q1: What is NOHA and why is it commonly supplied as an acetate salt?
N-omega-hydroxy-nor-L-arginine (NOHA) is a potent and reversible inhibitor of arginase, an enzyme that converts L-arginine to ornithine and urea.[1] By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to increased nitric oxide (NO) production. NOHA is often supplied as a diacetate salt to improve its stability and solubility in aqueous solutions.
Q2: What are the potential confounding effects of the acetate salt in my NOHA experiments?
The acetate counter-ion is not inert and can have significant biological effects, potentially confounding experimental results. Acetate can be readily metabolized by most cells and serves as a carbon source, influencing cellular metabolism in several ways:
-
Enters Central Carbon Metabolism: Acetate is converted to acetyl-CoA, a central metabolite that feeds into the citric acid cycle (TCA cycle) and is a precursor for fatty acid and lipid synthesis. This can alter the metabolic state of the cells under investigation.
-
Modulates Nitric Oxide Signaling: Studies have shown that acetate can increase the activity of nitric oxide synthase (NOS), the very pathway often being studied in NOHA experiments. This can mask or exaggerate the perceived effects of arginase inhibition by NOHA.
-
Alters Gene Expression and Inflammatory Responses: Acetate has been shown to induce pro-inflammatory cytokines and can have dose-dependent effects on cell proliferation and viability.[2]
Q3: How can I control for the effects of the acetate salt in my experiments?
Proper controls are crucial to distinguish the effects of NOHA from the effects of the acetate salt. Two primary strategies are recommended:
-
Use a Molar Equivalent Acetate Control: Treat a separate group of cells or animals with a solution containing the same molar concentration of acetate as is present in the NOHA acetate treatment group. Sodium acetate is a commonly used and appropriate control.
-
Use an Alternative NOHA Salt Form: Whenever possible, use a different salt form of NOHA, such as NOHA dihydrochloride, which will not introduce acetate.[3] This allows for a more direct assessment of NOHA's effects. A comparison between the results obtained with NOHA acetate and NOHA dihydrochloride can reveal the contribution of acetate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results between experiments. | 1. Variability in acetate concentration: Inconsistent preparation of NOHA acetate or control solutions. 2. Off-target effects of NOHA: NOHA has been reported to have off-target effects independent of arginase inhibition.[3][4] 3. Cell health and density: Variations in cell culture conditions can alter metabolic responses. | 1. Ensure precise and consistent preparation of all solutions. Prepare fresh stock solutions regularly. 2. Review the literature for known off-target effects of NOHA in your specific experimental system. Consider using structurally different arginase inhibitors to confirm findings. 3. Standardize cell seeding density and passage number. Monitor cell viability and morphology throughout the experiment. |
| Observed effect is greater than expected based on arginase inhibition alone. | Synergistic effect of acetate: Acetate may be enhancing the biological pathway you are studying (e.g., by increasing NOS activity). | 1. Run a parallel experiment with a molar equivalent sodium acetate control. 2. Compare the results of the NOHA acetate group, the sodium acetate control group, and an untreated control group to dissect the individual contributions. |
| No observable effect of NOHA acetate when one is expected. | 1. Suboptimal NOHA concentration: The concentration of NOHA may be too low to effectively inhibit arginase in your system. 2. Masking effect of acetate: The biological effects of acetate may be opposing or masking the effects of NOHA. | 1. Perform a dose-response experiment to determine the optimal concentration of NOHA. The IC50 for arginase inhibition is typically in the low micromolar range.[5] 2. Use an alternative salt form of NOHA (e.g., dihydrochloride) to eliminate the potential confounding effects of acetate. |
| High background signal in nitric oxide (NO) assays. | Acetate-induced NO production: As mentioned, acetate itself can stimulate NOS activity. | 1. Include a sodium acetate control to quantify the amount of NO produced by acetate alone. 2. Subtract the background NO production from the acetate control from the NOHA acetate-treated group to isolate the effect of arginase inhibition. |
Experimental Protocols
Protocol 1: Preparation of a Molar Equivalent Sodium Acetate Control Solution
This protocol describes how to prepare a sodium acetate control solution with a molar concentration of acetate equivalent to that in a NOHA diacetate solution.
Materials:
-
NOHA diacetate (MW: 296.28 g/mol )[5]
-
Sodium acetate (anhydrous, MW: 82.03 g/mol )
-
Sterile, nuclease-free water or appropriate cell culture medium/buffer
-
Sterile filters (0.22 µm)
Calculation:
NOHA diacetate has two molecules of acetic acid for every molecule of NOHA. Therefore, a 1 mM solution of NOHA diacetate contains 2 mM of acetate.
To prepare a 10 mM stock solution of Sodium Acetate:
-
Weigh out 82.03 mg of anhydrous sodium acetate.
-
Dissolve in 10 mL of sterile water or your experimental buffer.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
To prepare a working control solution:
For an experiment using 100 µM NOHA diacetate, you will need a 200 µM sodium acetate control.
-
Dilute your 10 mM sodium acetate stock solution 1:50 in your final experimental medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium).
-
Ensure the final pH of the control medium is the same as the NOHA-treated and untreated media.[6]
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Typical Working Concentration Range | IC50 for Arginase |
| NOHA diacetate | 296.28[5] | 10 µM - 1 mM[3] | ~0.5 - 50 µM[5] |
| NOHA dihydrochloride | Varies by manufacturer | 10 µM - 1 mM | ~0.5 - 50 µM |
| Sodium Acetate | 82.03 | Molar equivalent to acetate in NOHA salt | N/A |
Visualizations
Signaling Pathways and Experimental Logic
Caption: Interaction of NOHA and acetate in the context of arginine metabolism.
Caption: Recommended experimental workflow for controlling acetate effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. N omega-hydroxyl-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in in vivo studies with NG-Hydroxy-L-arginine acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NG-Hydroxy-L-arginine acetate (NOHA) in in vivo studies. Our aim is to help you address variability and other common issues to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (NOHA) is an intermediate in the nitric oxide (NO) synthesis pathway.[1][2] It serves as a substrate for nitric oxide synthase (NOS) for the production of NO and L-citrulline.[3] Additionally, NOHA acts as a physiological inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea.[1] By inhibiting arginase, NOHA can increase the availability of L-arginine for NO production.
Q2: I am observing high variability in my in vivo results. What are the potential causes?
A2: High variability in in vivo studies can arise from a number of factors. These can be broadly categorized as biological and experimental sources of variation.
-
Biological Variability:
-
Animal-specific factors: Differences in age, sex, body weight, genetic background, and gut microbiome can all contribute to varied responses.[4]
-
Physiological state: The health status, stress levels, and circadian rhythms of the animals can influence experimental outcomes.
-
-
Experimental Variability:
-
Compound administration: Inconsistencies in dosing, injection technique, and the formulation of the NOHA solution can be a major source of variability.
-
Environmental factors: Even minor differences in housing conditions, diet, and handling can impact results.
-
Experimenter-related variability: Different researchers may have subtle variations in their techniques for handling animals and performing procedures.[4]
-
Q3: How should I prepare and store my this compound solution for in vivo studies?
A3: For in vivo administration, NOHA should be dissolved in a sterile, isotonic vehicle such as sterile 0.9% saline or phosphate-buffered saline (PBS) with a pH of 7.2. Ensure the solution is clear and free of any precipitates before administration. While the crystalline solid form of NOHA is stable for at least four years when stored at -20°C, information on the stability of NOHA in solution is limited.[3] However, stock solutions of the related compound, Nω-Hydroxy-nor-L-arginine, are stable for up to 6 months when aliquoted and stored at -20°C. It is recommended to prepare fresh solutions for each experiment or, if necessary, to prepare aliquots of a stock solution and store them at -20°C for a limited time. Avoid repeated freeze-thaw cycles.[4]
Q4: What are the appropriate controls to include in my in vivo experiment with this compound?
A4: To ensure that the observed effects are specifically due to the action of NOHA, several control groups are recommended:
-
Vehicle Control: A group of animals that receives the same volume of the vehicle solution (e.g., saline or PBS) without NOHA, administered via the same route.
-
Inactive Enantiomer Control: The D-isomer of NG-Hydroxy-arginine can be used as a negative control to demonstrate the stereospecificity of the biological effect.[5]
-
L-arginine Rescue: To confirm that the effects of NOHA are related to the L-arginine-NO pathway, an experiment can be designed where L-arginine is co-administered to see if it reverses the effects of a NOS inhibitor.
Q5: I am not observing the expected effect on blood pressure. What could be the issue?
A5: Several factors could contribute to a lack of an expected hemodynamic response:
-
Dose: The dose of NOHA may be insufficient to elicit a significant change in blood pressure. A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.
-
Route of Administration: The bioavailability and pharmacokinetics of NOHA can vary significantly with the route of administration. Intravenous administration will result in a more rapid and potent effect compared to intraperitoneal or oral administration.
-
Anesthesia: If the animals are anesthetized, the anesthetic agent itself can have effects on blood pressure and may mask or alter the response to NOHA.
-
Baseline Blood Pressure: The baseline blood pressure of the animals can influence the magnitude of the response.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | PBS (pH 7.2) | 20 mg/mL | [3] |
| This compound | Acetic acid | 10 mg/mL | [6] |
| This compound | DMF | Slightly soluble | [3] |
| This compound | DMSO | Slightly soluble | [3] |
| This compound | Ethanol | Slightly soluble | [3] |
| Nω-Hydroxy-nor-L-arginine, Diacetate Salt | Water | 50 mg/mL |
Table 2: Stability of this compound and Related Compounds
| Compound | Form | Storage Temperature | Stability | Reference |
| This compound | Crystalline Solid | -20°C | ≥ 4 years | [3] |
| Nω-Hydroxy-nor-L-arginine, Diacetate Salt | Stock Solution | -20°C | Up to 6 months |
Experimental Protocols
Note: These protocols are intended as a guide. The optimal protocol for your specific study may need to be determined empirically. Always adhere to your institution's guidelines for animal care and use.
Protocol 1: Intravenous (IV) Infusion in Anesthetized Rats
This protocol is based on a study investigating the hemodynamic effects of NOHA in anesthetized rats.[5]
-
Animal Model: Male Wistar rats.
-
Anesthesia: Administer a suitable anesthetic agent according to your approved animal protocol.
-
Surgical Preparation: Catheterize the femoral vein for infusion and the carotid artery for blood pressure monitoring.
-
NOHA Solution Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Administration: Infuse the NOHA solution via the femoral vein catheter at a rate of 3 mg/kg/min.[5]
-
Monitoring: Continuously monitor mean arterial blood pressure and heart rate.
Protocol 2: Intraperitoneal (IP) Injection in Mice or Rats (Adapted from general protocols)
-
Animal Model: Mouse or rat of the desired strain, age, and sex.
-
NOHA Solution Preparation: Dissolve this compound in sterile 0.9% saline or PBS to the desired concentration. Ensure the final volume for injection is appropriate for the animal's weight (typically up to 10 mL/kg).[7]
-
Animal Restraint: Manually restrain the animal, ensuring the abdomen is accessible.
-
Injection: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) into the lower right quadrant of the abdomen at a 30-45 degree angle.[7] Aspirate briefly to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Post-injection Monitoring: Observe the animal for any signs of distress after the injection.
Protocol 3: Oral Gavage in Mice or Rats (Adapted from general protocols)
-
Animal Model: Mouse or rat of the desired strain, age, and sex.
-
NOHA Solution Preparation: Dissolve this compound in sterile water or saline to the desired concentration. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).[8]
-
Animal Restraint: Securely restrain the animal to prevent movement.
-
Gavage: Use a flexible, ball-tipped gavage needle of the appropriate size. Gently insert the needle into the esophagus and advance it to the stomach. Administer the solution slowly.
-
Post-gavage Monitoring: Observe the animal for any signs of distress, such as labored breathing.
Mandatory Visualizations
Caption: Nitric Oxide Synthesis and Arginase Pathways.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree for High Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NG-羟基-L-精氨酸 乙酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Technical Support Center: Accurate Quantification of Endogenous N-hydroxy-L-arginine (NOHA)
Welcome to the technical support center for the accurate quantification of endogenous N-hydroxy-L-arginine (NOHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is NOHA and why is its accurate quantification important?
A1: N-hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, produced from L-arginine by nitric oxide synthase (NOS).[1] It also acts as a potent inhibitor of the arginase enzyme, which competes with NOS for the common substrate L-arginine.[2][3] Accurate quantification of endogenous NOHA is crucial for understanding the regulation of NO production and arginase activity in various physiological and pathological conditions, including cardiovascular diseases, immune responses, and cancer.
Q2: What are the main challenges in quantifying endogenous NOHA?
A2: The primary challenges in accurately measuring endogenous NOHA include:
-
Instability: NOHA is a relatively unstable compound, susceptible to degradation influenced by temperature and time.[4] Proper sample handling and storage are critical to prevent analyte loss.
-
Low Endogenous Concentrations: NOHA is present at very low concentrations in biological matrices, often requiring highly sensitive analytical methods for detection and quantification.
-
Matrix Effects: Biological samples like plasma are complex matrices. Co-eluting endogenous substances can interfere with the ionization of NOHA in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[5][6]
-
Lack of a True Blank Matrix: Since NOHA is an endogenous compound, obtaining a "blank" biological matrix completely devoid of NOHA for calibration standards is impossible. This necessitates specialized calibration strategies.[7][8][9]
Q3: What is the recommended analytical method for NOHA quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of endogenous NOHA.[10] This technique offers high selectivity and sensitivity, allowing for the detection of low NOHA concentrations in complex biological fluids. Gas chromatography-mass spectrometry (GC-MS) has also been used and may require derivatization of the analyte.[1]
Q4: How should I prepare and store samples for NOHA analysis?
A4: Due to NOHA's instability, strict sample handling is paramount.
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). To prevent enzymatic degradation of NOHA, it is advisable to include an arginase inhibitor like Nω-Hydroxy-nor-L-arginine (nor-NOHA) in the collection tubes.[11]
-
Processing: Process blood to obtain plasma by centrifugation at 4°C as soon as possible.
-
Storage: Store plasma samples at -80°C until analysis to minimize degradation.[4] Studies have shown that NOHA is significantly less stable at higher temperatures.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS quantification of endogenous NOHA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No NOHA Signal | 1. NOHA Degradation: Improper sample handling, storage, or prolonged processing at room temperature. 2. Inefficient Extraction: Suboptimal protein precipitation or solid-phase extraction (SPE) protocol. 3. Poor Ionization: Suboptimal mass spectrometry source parameters. 4. Instrument Sensitivity: The concentration of NOHA in the sample is below the limit of detection (LOD) of the instrument. | 1. Review and strictly adhere to sample collection and storage protocols. Keep samples on ice during processing.[11][12] 2. Optimize the protein precipitation solvent (e.g., acetonitrile, methanol) and volume. If using SPE, ensure the cartridge is appropriate for polar analytes and optimize wash and elution steps. 3. Tune the mass spectrometer specifically for NOHA. Optimize parameters such as spray voltage, gas flows, and temperatures. 4. Concentrate the sample extract or consider a more sensitive instrument if available. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variation in pipetting, extraction times, or evaporation steps. 2. Matrix Effects: Inconsistent ion suppression or enhancement across different samples. 3. Instrument Instability: Fluctuations in LC pressure or MS signal. | 1. Use a validated and standardized sample preparation protocol. Employ automated liquid handlers for improved consistency. 2. Use a stable isotope-labeled internal standard (SIL-IS) for NOHA to compensate for matrix effects.[13] Optimize chromatographic separation to avoid co-elution with interfering compounds. 3. Perform system suitability tests before each analytical run. Check for leaks in the LC system and ensure the MS is properly calibrated.[14] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Overload: Injecting too much sample or a sample with a high concentration of interfering substances. 2. Inappropriate Mobile Phase: pH or organic content of the mobile phase is not optimal for NOHA. 3. Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase. 4. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase. | 1. Dilute the sample extract. Optimize the sample clean-up procedure to remove more interferences. 2. Adjust the mobile phase pH to ensure NOHA is in a single ionic form. Optimize the gradient to improve peak shape. 3. Use a guard column and flush the column regularly.[15] If the problem persists, replace the analytical column. 4. Reconstitute the dried extract in a solvent that is the same or weaker than the initial mobile phase.[15] |
| Low Recovery | 1. Inefficient Extraction: The chosen extraction method (protein precipitation or SPE) is not effectively isolating NOHA from the plasma matrix. 2. Analyte Adsorption: NOHA may adsorb to plasticware or the LC system components. 3. Incomplete Reconstitution: The dried sample extract is not fully redissolved before injection. | 1. For protein precipitation, test different organic solvents and ratios. For SPE, ensure the sorbent chemistry is appropriate for a polar, basic compound like NOHA. 2. Use low-binding microcentrifuge tubes and plates. Condition the LC system with several injections of a standard solution before running samples. 3. Vortex and/or sonicate the sample extract during reconstitution to ensure complete dissolution. |
Experimental Protocols
Detailed Methodology for NOHA Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a low-binding microcentrifuge tube, add a deuterated internal standard (e.g., L-[¹⁵N₂]-NOHA).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A C18 or a HILIC column suitable for polar analytes (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Optimize to ensure separation of NOHA from other plasma components and isomers. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
NOHA: Precursor ion (Q1) m/z 191.1 -> Product ion (Q3) m/z 70.1 (quantifier), 116.1 (qualifier).
-
Internal Standard (e.g., L-[¹⁵N₂]-NOHA): Precursor ion (Q1) m/z 193.1 -> Product ion (Q3) m/z 72.1. (Note: These transitions should be optimized on your specific instrument.)
-
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain gas), ion spray voltage, and temperature for maximum NOHA signal.
-
3. Method Validation
A comprehensive validation should be performed according to regulatory guidelines to ensure the reliability of the method. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | Assesses the relationship between concentration and instrument response over a defined range. | > 0.99 |
| Accuracy (% Bias) | Closeness of the measured concentration to the true concentration. | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | Reproducibility of measurements for the same sample. Assessed as intra-day and inter-day precision. | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10 |
| Recovery (%) | The efficiency of the extraction process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | Internal standard normalized matrix factor between 0.85 and 1.15 |
| Stability | Stability of NOHA in the biological matrix under different storage and handling conditions (freeze-thaw, bench-top, long-term). | Within ±15% of initial concentration |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-Arginine Metabolism via NOS and Arginase Pathways.
Caption: Experimental Workflow for NOHA Quantification.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. cstti.com [cstti.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. criver.com [criver.com]
- 12. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated surrogate analyte LC-MS/MS assay for quantitation of endogenous kynurenine and tryptophan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide: NG-Hydroxy-L-arginine acetate versus L-arginine in Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NG-Hydroxy-L-arginine acetate and L-arginine as substrates for nitric oxide (NO) synthase (NOS), focusing on their efficiency in nitric oxide production. The information presented is supported by experimental data to aid researchers in selecting the appropriate substrate for their studies and to provide a comprehensive understanding of their distinct roles in NO signaling pathways.
Executive Summary
L-arginine is the well-established endogenous substrate for all isoforms of nitric oxide synthase (NOS), which catalyze its conversion to nitric oxide (NO) and L-citrulline. This process involves an intermediate step, the formation of NG-Hydroxy-L-arginine (NOHA). NOHA itself is a competent substrate for NOS, leading to the production of NO. This guide delves into the quantitative differences in their ability to produce NO, their kinetic parameters with NOS isoforms, and their differential effects on related enzymatic pathways, such as the arginase pathway.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from various studies, offering a direct comparison between L-arginine and NG-Hydroxy-L-arginine.
Table 1: Kinetic Parameters for Nitric Oxide Synthase (NOS) Isoforms
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) |
| L-arginine | Macrophage (iNOS) | 2.3 | 54,000 |
| NG-Hydroxy-L-arginine | Macrophage (iNOS) | 6.6 | 99 |
| L-arginine | Endothelial (eNOS) | ~3 | Data not available |
| NG-Hydroxy-L-arginine | Endothelial (eNOS) | Data not available | Data not available |
| L-arginine | Neuronal (nNOS) | 1.7 (Kd) | Data not available |
| NG-Hydroxy-L-arginine | Neuronal (nNOS) | 0.4 (Kd) | Data not available |
Note: Kd (dissociation constant) is presented for nNOS as a measure of binding affinity. Vmax for macrophage iNOS with L-arginine is expressed in µmol x min-1 x mg-1 in the source and has been converted to nmol for consistency.
Table 2: Stoichiometry of NADPH Consumption in NO Synthesis
| Substrate | Moles of NADPH consumed per mole of NO formed |
| L-arginine | 1.52 ± 0.02 |
| NG-Hydroxy-L-arginine | 0.53 ± 0.04 |
Table 3: Interaction with Arginase
| Compound | Effect on Arginase-I | Inhibitory Constant (Ki) |
| NG-Hydroxy-L-arginine | Potent Inhibitor | 10-12 µM |
| L-arginine | Substrate | Not applicable |
Signaling Pathways
The production of nitric oxide from L-arginine is a two-step enzymatic reaction. NG-Hydroxy-L-arginine acts as a crucial intermediate in this pathway. Furthermore, the availability of L-arginine for NOS is regulated by the enzyme arginase, which competes for the same substrate. NG-Hydroxy-L-arginine has been shown to be a potent inhibitor of arginase, thereby potentially increasing the bioavailability of L-arginine for NO production.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol is designed to indirectly measure NO production by quantifying its stable breakdown product, nitrite, in cell culture supernatants.
Materials:
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
Griess Reagent System (e.g., from Promega or other suppliers), typically containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO2) standard solution (e.g., 1M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., endothelial cells like HUVECs) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with fresh, phenol red-free medium.
-
Treat the cells with different concentrations of L-arginine or this compound. Include a negative control (untreated cells) and a positive control if available.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
-
Nitrite Standard Curve Preparation:
-
Prepare a series of nitrite standards by diluting the NaNO2 stock solution in the same cell culture medium used for the experiment. A typical range would be 0-100 µM.
-
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a new 96-well plate in triplicate.
-
Add 50 µL of the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding the NED solution.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Nitric Oxide Production using Chemiluminescence
This method offers a more direct and sensitive measurement of NO and its breakdown products (nitrite and nitrate).
Materials:
-
Nitric Oxide Analyzer (Chemiluminescence detector)
-
Reducing agent (e.g., vanadium(III) chloride in HCl) to reduce nitrate to NO.
-
Ozone generator (part of the NO analyzer)
-
Nitrate and Nitrite standard solutions
-
Cell culture supernatant samples (collected as in the Griess assay protocol)
Procedure:
-
Instrument Setup:
-
Turn on the NO analyzer and allow it to stabilize according to the manufacturer's instructions.
-
Ensure the ozone generator and vacuum pump are functioning correctly.
-
Set the temperature of the reaction chamber (purge vessel) containing the reducing agent (e.g., 95°C for VCl3).
-
-
Calibration:
-
Prepare a series of nitrate or nitrite standards of known concentrations.
-
Inject a fixed volume of each standard into the purge vessel of the NO analyzer. The instrument will measure the chemiluminescence produced and generate a peak.
-
Create a standard curve by plotting the peak area or height against the concentration of the standards.
-
-
Sample Measurement:
-
Inject the same fixed volume of the cell culture supernatant samples into the purge vessel.
-
The NO analyzer will measure the chemiluminescence generated from the NO produced from the reduction of nitrite and nitrate in the sample.
-
-
Data Analysis:
-
Determine the concentration of total nitrogen oxides (NOx) in the samples by comparing their peak areas/heights to the standard curve.
-
The results will be expressed as the total concentration of nitrite and nitrate, which is an indicator of the total NO produced.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of this compound and L-arginine on nitric oxide production in a cell-based assay.
Conclusion
Both L-arginine and NG-Hydroxy-L-arginine are crucial molecules in the synthesis of nitric oxide. While L-arginine is the primary substrate, NG-Hydroxy-L-arginine serves as a key intermediate and is itself a substrate for NOS. The provided data indicates that while NOHA has a higher binding affinity for nNOS, its maximal velocity for NO production by iNOS is significantly lower than that of L-arginine. A notable distinction is the reduced NADPH consumption when NOHA is used as a substrate, reflecting its position further down the synthesis pathway. Furthermore, NOHA's potent inhibition of arginase suggests a potential regulatory role in shunting L-arginine towards NO production, a factor that should be considered in experimental design and interpretation. This guide provides the foundational data and methodologies for researchers to further explore the nuanced roles of these two compounds in nitric oxide biology.
A Comparative Analysis of NOHA and nor-NOHA as Arginase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arginase inhibitory effects of Nω-hydroxy-L-arginine (NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA). The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Quantitative Comparison of Inhibitory Potency
NOHA and nor-NOHA are both competitive inhibitors of arginase, an enzyme crucial in the urea cycle that converts L-arginine to ornithine and urea. By inhibiting arginase, these molecules can modulate the bioavailability of L-arginine for other enzymes, such as nitric oxide synthase (NOS). Experimental data demonstrates that nor-NOHA is a significantly more potent inhibitor of arginase than NOHA across various biological contexts.
| Inhibitor | Arginase Source/Isoform | IC50 Value (µM) | Reference |
| nor-NOHA | Unstimulated Murine Macrophages | 12 ± 5 | [1] |
| NOHA | Unstimulated Murine Macrophages | 400 ± 50 | [1] |
| nor-NOHA | Stimulated Murine Macrophages (IFN-γ + LPS) | 10 ± 3 | [1] |
| nor-NOHA | Rat Liver Arginase | 0.5 | [2] |
| nor-NOHA | Human Arginase 1 (ARG1) | 1.36 | [3] |
| nor-NOHA | Human Arginase 2 (ARG2) | 1.26 | [3] |
Notably, one study highlights that nor-NOHA's inhibitory effect on arginase II is ten times more potent than on arginase I.[3] In contrast, NOHA's inhibition is reported to be twenty times more potent on arginase II than on arginase I.[3] Furthermore, unlike NOHA, which is an intermediate in the L-arginine/NO pathway, nor-NOHA is neither a substrate nor an inhibitor of iNOS, making it a more selective tool to study the interplay between arginase and NOS.[1]
Experimental Protocols
A common method to determine the arginase inhibitory effect of compounds like NOHA and nor-NOHA is to measure the enzymatic activity of arginase in the presence and absence of the inhibitor. This is typically achieved by quantifying the amount of urea produced from the hydrolysis of L-arginine.
Arginase Activity Assay Protocol
This protocol is adapted from methodologies described in the literature for measuring arginase activity in cell lysates.[4]
1. Preparation of Cell Lysate:
- Harvest cells (e.g., macrophages) and wash with ice-cold PBS.
- Lyse the cells in a buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail on ice for 30 minutes.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the arginase enzyme.
2. Enzyme Activation:
- Take an aliquot of the cell lysate.
- Add a solution of 10 mM MnCl₂ in 25 mM Tris-HCl.
- Incubate the mixture at 56°C for 10 minutes to activate the arginase enzyme.
3. Enzymatic Reaction:
- Prepare a reaction mixture containing 0.5 M L-arginine in Tris-HCl (pH 9.7).
- Add the activated enzyme lysate to the L-arginine solution.
- For inhibitor studies, the lysate can be pre-incubated with varying concentrations of NOHA or nor-NOHA before the addition of L-arginine.
- Incubate the reaction mixture at 37°C for 60 minutes.
4. Reaction Termination and Urea Quantification:
- Stop the reaction by adding an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio).
- Add α-isonitrosopropiophenone (ISPF) and heat the mixture. The ISPF reacts with urea under acidic conditions to produce a colored product.
- Measure the absorbance of the colored product using a spectrophotometer. The amount of urea produced is proportional to the arginase activity.
Visualizing the Molecular Pathways and Experimental Workflow
Arginase-NOS Crosstalk Signaling Pathway
The following diagram illustrates the critical junction where arginase and nitric oxide synthase (NOS) compete for their common substrate, L-arginine. Inhibition of arginase by NOHA or nor-NOHA can redirect L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO) and citrulline.
References
- 1. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NG-Hydroxy-L-arginine Acetate and L-NMMA as Nitric Oxide Synthase Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NG-Hydroxy-L-arginine acetate (NOHA) and L-NG-Monomethyl Arginine (L-NMMA), two critical modulators of nitric oxide synthase (NOS) activity. We will delve into their distinct mechanisms of action, supported by quantitative experimental data, and provide detailed protocols for their evaluation.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] The precise regulation of NO production is crucial for a myriad of physiological processes, and its dysregulation is implicated in numerous pathological conditions. Consequently, the modulation of NOS activity is a significant area of therapeutic interest.
This guide focuses on two arginine-based compounds, NOHA and L-NMMA, that influence NO synthesis through fundamentally different mechanisms. L-NMMA is a well-established competitive inhibitor of all three NOS isoforms, while NOHA acts as an intermediate in NO synthesis and a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.
Mechanism of Action
This compound (NOHA)
NOHA's role in modulating NO synthesis is multifaceted:
-
Intermediate in NO Synthesis: NOHA is the direct precursor to NO and L-citrulline in the two-step oxidation of L-arginine catalyzed by NOS.[3][4] It can be directly utilized by NOS to produce NO, effectively "short-circuiting" the first step of the synthesis pathway.[5]
-
Arginase Inhibition: NOHA is a potent competitive inhibitor of arginase.[6][7] Arginase competes with NOS for L-arginine, converting it to urea and L-ornithine. By inhibiting arginase, NOHA increases the bioavailability of L-arginine for NOS, thereby promoting NO synthesis.[7][8]
L-NG-Monomethyl Arginine (L-NMMA)
L-NMMA is a structural analog of L-arginine that acts as a competitive inhibitor of all three NOS isoforms.[9][10] It binds to the active site of the enzyme, preventing the binding of the natural substrate, L-arginine, and thereby blocking the synthesis of NO.[1] While it is a non-selective inhibitor, it exhibits some differences in potency towards the various isoforms.[11][12]
Comparative Analysis: Quantitative Data
The following tables summarize the key quantitative parameters for NOHA and L-NMMA, providing a basis for their comparative evaluation.
Table 1: Inhibitory Potency of L-NMMA against NOS Isoforms
| Compound | Target Isoform | Inhibition Constant (Ki) (µM) | IC50 (µM) | Species |
| L-NMMA | nNOS (NOS1) | ~0.18 - 0.65[11] | ~4.1 - 4.9[11] | Human, Murine |
| eNOS (NOS3) | ~0.4 - 0.7[11] | ~3.5[11] | Human, Bovine | |
| iNOS (NOS2) | ~3.9 - 6.0[11] | ~6.6[11] | Human, Murine |
Table 2: Modulatory Activity of this compound (NOHA)
| Compound | Target Enzyme | Modulatory Effect | Inhibition Constant (Ki) (µM) | IC50 (µM) | Species |
| NOHA | Arginase-I | Competitive Inhibition | 10 - 12[7] | ≥ 15[13] | Rat, Rabbit |
| Arginase (liver) | Competitive Inhibition | 42[6] | - | Rat | |
| NOS (all isoforms) | Substrate | - | - | General |
Note: It is important to recognize that NOHA is a substrate for NOS, not a direct inhibitor. Its primary inhibitory action relevant to NO synthesis is on arginase.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Simplified Nitric Oxide Synthesis Pathway.
Figure 2: Comparative Mechanisms of L-NMMA and NOHA.
Figure 3: General workflow for a cell-based NO assay.
Experimental Protocols
1. In Vitro NOS Activity Assay (Griess Reagent Method)
This colorimetric assay measures the production of nitrite (NO₂⁻), a stable oxidation product of NO.
-
Principle: NOS activity is determined by measuring the accumulation of nitrite. Nitrate, another oxidation product, is first converted to nitrite by nitrate reductase. Total nitrite is then quantified using the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.[11]
-
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
NOS reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
Calcium chloride and Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
NOHA or L-NMMA (test compounds)
-
Nitrate reductase
-
NADH or NADPH (for nitrate reductase)
-
Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid)[14]
-
Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14]
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the NOS reaction buffer, cofactors (NADPH, BH4, Ca²⁺/Calmodulin), and the NOS enzyme source.
-
Inhibitor/Modulator Addition: Add varying concentrations of L-NMMA or NOHA to the respective wells. Include a control with no inhibitor.
-
Initiate Reaction: Add L-arginine to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Nitrate Reduction: Add nitrate reductase and its cofactor (NADH or NADPH) to each well and incubate to convert nitrate to nitrite.
-
Griess Reaction: Add Griess Reagent I followed by Griess Reagent II to each well.[15]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.[15]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
2. Cell-Based Nitric Oxide Production Assay
This assay measures NO production in cultured cells.
-
Principle: Cells are stimulated to produce NO in the presence or absence of the test compounds. The accumulated nitrite in the cell culture medium is then quantified using the Griess assay.[16]
-
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS, or endothelial cells for eNOS)
-
Cell culture medium (phenol red-free medium is recommended to avoid interference)
-
Stimulating agent (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction)
-
NOHA or L-NMMA
-
Griess Reagent I and II
-
Sodium nitrite standard
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of NOHA or L-NMMA for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the stimulating agent (if necessary) to induce NO production.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for NO production and accumulation of nitrite in the medium.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Griess Assay: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (pre-mixed Griess Reagent I and II).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from the standard curve and determine the effect of the compounds on NO production.
-
Conclusion
This compound and L-NMMA represent two distinct approaches to modulating nitric oxide synthesis. L-NMMA acts as a direct, non-selective competitive inhibitor of all NOS isoforms, making it a valuable tool for studying the overall effects of NOS inhibition. In contrast, NOHA's primary role is that of a NOS substrate and an inhibitor of arginase. This dual action can lead to an increase in NO production by enhancing the availability of L-arginine for NOS. The choice between these two modulators will depend on the specific research question and the desired experimental outcome. For studies requiring a direct and potent blockade of NO synthesis, L-NMMA is a suitable choice. For investigations into the interplay between the arginase and NOS pathways, or for promoting NO synthesis by increasing substrate availability, NOHA is the more appropriate tool. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.
References
- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel substrates for nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 5. Alternative nitric oxide-producing substrates for NO synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of rat liver arginase by an intermediate in NO biosynthesis, NG-hydroxy-L-arginine: implications for the regulation of nitric oxide biosynthesis by arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of NG-Hydroxy-L-arginine Acetate and Asymmetric Dimethylarginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of NG-Hydroxy-L-arginine acetate (NOHA) and Asymmetric Dimethylarginine (ADMA), two critical endogenous molecules involved in the regulation of nitric oxide (NO) signaling and L-arginine metabolism. This document summarizes key experimental data, details relevant methodologies, and visualizes the complex signaling pathways to aid in research and drug development efforts.
Executive Summary
NG-Hydroxy-L-arginine (NOHA) and Asymmetric Dimethylarginine (ADMA) are both derivatives of the amino acid L-arginine but exhibit distinct and often opposing biological effects. NOHA is primarily recognized as a physiological inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. By inhibiting arginase, NOHA can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule nitric oxide (NO). Conversely, ADMA is an endogenous competitive inhibitor of all three isoforms of NOS, thereby reducing NO production.[1][2] Elevated levels of ADMA are implicated in various cardiovascular diseases, while NOHA has shown potential in inhibiting the proliferation of certain cancer cells.[1][3][4][5] This guide delves into the experimental evidence that delineates these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the inhibitory activities of NOHA and ADMA on their respective target enzymes and their effects on cell proliferation.
| Compound | Target Enzyme | Action | IC50 / Ki Value | Cell Type / Condition | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | Inhibition | IC50: ≥15 µM | Rabbit/Rat Alveolar Macrophages | [5] |
| Arginase I | Inhibition | Ki: 10-12 µM | Rat Aortic Endothelial Cells | ||
| Arginase | Inhibition | IC50: 400 ± 50 µM | Unstimulated Murine Macrophages | [5] | |
| Asymmetric Dimethylarginine (ADMA) | Nitric Oxide Synthase (eNOS) | Inhibition | Ki: 3.9 µM, IC50: 12 µM | Recombinant Endothelial NOS |
Table 1: Comparison of Inhibitory Activities
| Compound | Cell Line | Effect | Concentration | % Inhibition / Effect | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Caco-2 (Colon Carcinoma) | Inhibition of proliferation | 1-30 µM | 30-85% | [6] |
| MDA-MB-468 (Breast Cancer) | Inhibition of proliferation and induction of apoptosis | Not specified | Selective inhibition | [1] | |
| Asymmetric Dimethylarginine (ADMA) | Bovine Retinal Capillary Endothelial Cells | Inhibition of proliferation | 10-200 µM | Significant inhibition | [7] |
| Pulmonary Endothelial Cells | Pro-proliferative | Not specified | ~30% greater number of viable cells after 48 hours |
Table 2: Effects on Cell Proliferation
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Arginase Activity Assay
This assay measures the conversion of L-arginine to urea by arginase. The amount of urea produced is quantified colorimetrically.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., 0.1% Triton X-100 with protease inhibitors)
-
Activation buffer (e.g., 10 mM MnCl2 in Tris-HCl)
-
L-arginine solution (substrate)
-
Acid mixture (e.g., H2SO4:H3PO4:H2O) to stop the reaction
-
α-Isonitrosopropiophenone (ISPF) for color development
-
96-well microplate and reader
Procedure:
-
Prepare cell or tissue lysates by homogenization in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Activate arginase in the lysates by incubating with the activation buffer.
-
Initiate the enzymatic reaction by adding the L-arginine substrate and incubate at 37°C.
-
Stop the reaction by adding the acid mixture.
-
Add ISPF and heat to develop a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
The amount of urea is determined by comparison to a standard curve.[8][9]
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the production of nitric oxide from L-arginine by NOS. NO is unstable and is typically quantified by measuring its stable breakdown products, nitrite and nitrate.
Materials:
-
Cell or tissue homogenates
-
NOS assay buffer
-
NOS cofactors (NADPH, FAD, FMN, BH4)
-
L-arginine (substrate)
-
Nitrate reductase (to convert nitrate to nitrite)
-
Griess reagents (for nitrite detection)
-
96-well microplate and reader
Procedure:
-
Prepare cell or tissue homogenates in cold NOS assay buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
To a 96-well plate, add the sample, NOS assay buffer, and cofactors.
-
Initiate the reaction by adding L-arginine and incubate at 37°C.
-
After incubation, add nitrate reductase to convert any nitrate to nitrite.
-
Add Griess reagents to the wells, which will form a colored azo dye in the presence of nitrite.
-
Measure the absorbance at 540 nm.
-
The concentration of NO produced is calculated from a nitrite standard curve.[10][11]
Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability and proliferation. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product.
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent
-
Phenazine methosulfate (PMS) or phenazine ethosulfate (PES) as an electron coupling reagent
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and culture them with the test compounds (NOHA or ADMA) for the desired duration.
-
Add the combined MTS/PES solution to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance of the soluble formazan product at 490 nm.
-
The absorbance is directly proportional to the number of viable, proliferating cells.[2][4][12]
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the logical comparison between NOHA and ADMA.
Caption: Signaling pathway of NG-Hydroxy-L-arginine (NOHA).
Caption: Signaling pathway of Asymmetric Dimethylarginine (ADMA).
Caption: Logical comparison of NOHA and ADMA.
Conclusion
The biological activities of this compound and Asymmetric Dimethylarginine are fundamentally different, stemming from their opposing effects on the key enzymes of L-arginine metabolism. NOHA acts as an arginase inhibitor, thereby promoting the availability of L-arginine for nitric oxide synthesis and potentially inhibiting the proliferation of cells dependent on the arginase pathway for polyamine production. In contrast, ADMA is a potent inhibitor of nitric oxide synthase, leading to reduced NO bioavailability and contributing to endothelial dysfunction. This comprehensive guide provides researchers and drug development professionals with the necessary data, protocols, and pathway visualizations to better understand and further investigate the therapeutic potential of modulating these critical biological pathways.
References
- 1. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of asymmetric dimethylarginine on bovine retinal capillary endothelial cell proliferation, reactive oxygen species production, permeability, intercellular adhesion molecule-1, and occludin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. broadpharm.com [broadpharm.com]
NG-Hydroxy-L-arginine Acetate: A Comparative Guide for its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NG-Hydroxy-L-arginine acetate (NOHA) with established biomarkers—Asymmetric Dimethylarginine (ADMA), Symmetric Dimethylarginine (SDMA), C-reactive protein (CRP), and Tumor Necrosis Factor-alpha (TNF-α)—for the assessment of various disease states. This document summarizes available quantitative data, details experimental protocols for biomarker measurement, and visualizes relevant biological pathways and workflows to aid in the evaluation of NOHA's potential as a clinical and research biomarker.
Executive Summary
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) signaling pathway, a fundamental process in vasodilation, immune response, and neurotransmission. Dysregulation of the NO pathway is implicated in a multitude of pathologies, including cardiovascular, inflammatory, and neurological diseases. As a direct precursor to NO, NOHA levels may offer a more specific and dynamic measure of nitric oxide synthase (NOS) activity compared to other biomarkers. This guide presents a comparative analysis to facilitate the validation of NOHA in various disease contexts.
Biomarker Performance Comparison
While direct head-to-head studies comparing the diagnostic and prognostic performance of NOHA against all alternative biomarkers across a wide range of diseases are limited, existing research provides valuable insights.
Inflammatory Diseases: Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE)
A key study demonstrated that serum NOHA levels are significantly elevated in patients with high disease activity in RA (287% of control, p<0.01) and in patients with SLE (173% of control, p<0.01).[1] In contrast, serum nitrate (NO3-), a downstream metabolite of NO, did not show a significant difference between these patient groups and healthy controls.[1] This suggests that NOHA may be a more specific and reliable indicator of increased NOS activity in chronic inflammatory conditions than downstream metabolites.[1]
| Biomarker | Disease | Key Findings | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Rheumatoid Arthritis (High Activity) | Serum levels significantly increased (287% of control, p<0.01).[1] | [1] |
| Systemic Lupus Erythematosus | Serum levels significantly increased (173% of control, p<0.01).[1] | [1] | |
| Nitrate (NO3-) | Rheumatoid Arthritis, Systemic Lupus Erythematosus | No significant difference in serum levels compared to controls.[1] | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Rheumatoid Arthritis | Pooled estimated mean TNF-α level was 23.1 pg/mL in RA patients. | |
| C-reactive protein (CRP) | Sepsis | Positively correlated with the severity of the disease. |
Note: Direct comparative performance metrics such as sensitivity, specificity, and ROC analysis for NOHA versus CRP and TNF-α in RA and SLE are not yet widely available in the literature.
Cardiovascular and Renal Diseases
ADMA and SDMA are well-established biomarkers for cardiovascular risk and renal dysfunction, respectively. Elevated ADMA is a competitive inhibitor of NOS and is associated with endothelial dysfunction.[2] SDMA, primarily cleared by the kidneys, is a marker of renal function.[3] While NOHA is intrinsically linked to the same NO pathway, direct comparative studies evaluating their relative prognostic and diagnostic values for cardiovascular events are needed.
| Biomarker | Primary Indication | Mechanism of Action/Association |
| NG-Hydroxy-L-arginine (NOHA) | Potential for endothelial dysfunction, hypertension | Direct intermediate in NO synthesis. |
| Asymmetric Dimethylarginine (ADMA) | Cardiovascular risk, endothelial dysfunction | Competitive inhibitor of nitric oxide synthase (NOS).[2] |
| Symmetric Dimethylarginine (SDMA) | Renal dysfunction | Indirectly interferes with NO production by reducing cellular arginine availability.[3] |
| C-reactive protein (CRP) | Inflammation, cardiovascular risk | Acute-phase reactant indicating systemic inflammation. |
Signaling Pathways and Experimental Workflows
To understand the role of NOHA and its relationship with other biomarkers, it is crucial to visualize the underlying biological pathways and the methodologies used for their quantification.
Nitric Oxide Synthesis Pathway
The production of nitric oxide from L-arginine is a two-step enzymatic reaction catalyzed by nitric oxide synthase (NOS). NOHA is the essential intermediate in this process.
References
- 1. Increased serum NG-hydroxy-L-arginine in patients with rheumatoid arthritis and systemic lupus erythematosus as an index of an increased nitric oxide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Dimethylarginine (ADMA): a promising biomarker for cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clevelandheartlab.com [clevelandheartlab.com]
Cross-Validation of HPLC and GC-MS Methods for N-hydroxy-L-arginine (NOHA) Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of N-hydroxy-L-arginine (NOHA), a critical intermediate in the nitric oxide synthase (NOS) pathway, is paramount. The choice of analytical methodology can significantly impact experimental outcomes. This guide provides a detailed, objective comparison of two powerful techniques for NOHA measurement: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the experimental protocols and performance characteristics of both methods, supported by published data. A direct comparison of their quantitative performance is presented to aid in selecting the most appropriate method for specific research needs.
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for HPLC and GC-MS methods for NOHA measurement, compiled from published validation studies.
| Performance Parameter | HPLC with Fluorescence Detection | GC-MS with Negative Ion Chemical Ionization |
| Linearity Range | 0.2 - 15 nmol/mL | Not explicitly stated, but validated for biological samples |
| Limit of Detection (LOD) | Data not available in reviewed literature | Not explicitly stated, but quantifiable in 10 µL samples |
| Limit of Quantitation (LOQ) | 0.2 nmol/mL | Detectable in 10 µL of human serum and urine |
| Accuracy | Data not available in reviewed literature | Bias < ± 20% |
| Precision (RSD) | Inter-day < 6.0% | RSD < 20% |
| Recovery | Data not available in reviewed literature | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for both HPLC and GC-MS analysis of NOHA.
HPLC Method with Pre-column Derivatization and Fluorescence Detection
This method is adapted from a procedure for the simultaneous determination of L-arginine and its metabolites.
1. Sample Preparation (Human Urine):
-
Urine samples are subjected to cation-exchange solid-phase extraction (SPE) to isolate basic amino acids, including NOHA.
2. Pre-column Derivatization:
-
The extracted analytes are derivatized with ortho-phthaldialdehyde (OPA) reagent containing 3-mercaptopropionic acid (3MPA) to form fluorescent derivatives.
3. Chromatographic Conditions:
-
Column: Purospher STAR RP-18e analytical column.
-
Mobile Phase: A gradient elution is employed.
-
Detection: Fluorescence detection is used with an excitation wavelength of 338 nm and an emission wavelength of 455 nm.
4. Quantification:
-
Quantification is achieved by comparing the peak area of the NOHA derivative to a calibration curve prepared with known concentrations of NOHA standards.
GC-MS Method with Stable-Isotope Dilution
This validated method is designed for the quantitative determination of NOHA in human serum and urine.[1]
1. Sample Preparation:
-
A small aliquot (10 µL) of human serum or urine is used.
-
A synthesized trideuteromethyl ester NOHA (d3Me-NOHA) is added as an internal standard.
2. Derivatization:
-
A two-step derivatization process is performed to create methyl ester pentafluoropropionyl (PFP) derivatives of NOHA.
3. GC-MS Conditions:
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Separation: An oven temperature program is used for chromatographic separation.
-
Ionization: Negative-ion chemical ionization (NICI) is employed.[2]
-
Quantification: Selected-ion monitoring (SIM) is used for quantification.[2]
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods, as well as the logical relationship in a cross-validation study.
References
Comparative Analysis of Nω-hydroxy-L-arginine's (NOHA) Effect on Nitric Oxide Synthase (NOS) Isoforms
A Guide for Researchers in Drug Development and Nitric Oxide Signaling
Introduction
Nω-hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO), a ubiquitous signaling molecule involved in a myriad of physiological and pathophysiological processes. The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While structurally similar, these isoforms exhibit distinct regulatory mechanisms, cellular localization, and catalytic activities, leading to their diverse biological roles. Understanding the differential interaction of NOHA with each NOS isoform is paramount for the development of selective therapeutic agents targeting specific NO signaling pathways. This guide provides a comparative analysis of NOHA's effect on nNOS, eNOS, and iNOS, supported by experimental data and detailed methodologies.
Quantitative Comparison of NOHA's Interaction with NOS Isoforms
NOHA serves as a substrate for the second step of the two-step catalysis of NO production from L-arginine. While it binds to the active site of all three NOS isoforms, its efficiency as a substrate varies among them. The following table summarizes the key kinetic and binding parameters of NOHA for the different NOS isoforms based on available experimental data. For comparison, the parameters for the primary substrate, L-arginine, are also included where available.
| Parameter | nNOS (Neuronal) | eNOS (Endothelial) | iNOS (Inducible/Macrophage) |
| NOHA Kd (Binding Affinity) | 0.4 ± 0.1 µM (oxygenase domain)[1] | Data not available | Data not available |
| NOHA Km (Substrate Affinity) | Data not available | Data not available | 6.6 µM[2][3][4] |
| NOHA Vmax or kcat (Catalytic Rate) | Vmax ~1 µmol of NO min-1 mg of protein-1[5] | Data not available | Vmax = 99 nmol/min/mg[2][3][4], ~2 µmol of NO min-1 mg of protein-1[5] |
| L-arginine Km | 1.7 ± 0.3 µM (oxygenase domain)[1] | Data not available | 2.3 µM[2][3][4] |
| L-arginine Vmax | Data not available | Data not available | 54 nmol/min/mg[2][3][4] |
Note: The catalytic efficiency of both nNOS and iNOS for their substrates follows the order L-arginine > NOHA.[5] While specific kinetic data for eNOS with NOHA is limited in the reviewed literature, it is established that NOHA is a substrate for all three isoforms. The Vmax values for NOHA oxidation are reported to be very similar for nNOS and iNOS.[5]
Signaling Pathways of NOS Isoforms
The three NOS isoforms, while all producing nitric oxide, are embedded in distinct signaling pathways and are activated by different stimuli.
Caption: Signaling pathways for nNOS, eNOS, and iNOS.
Experimental Protocols
The determination of NOS activity and the effect of compounds like NOHA can be assessed using several established experimental protocols. The two most common methods are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the L-citrulline formation assay, which directly measures the co-product of the NOS reaction.
Experimental Workflow: NOS Activity Assay
The following diagram outlines a generalized workflow for determining NOS activity, which can be adapted to compare the substrate efficiency of NOHA across the different isoforms.
Caption: General workflow for assessing NOS activity.
Griess Assay for Nitrite Determination
This colorimetric assay quantifies nitrite, a stable and oxidized product of nitric oxide.
-
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that can be measured spectrophotometrically at ~540 nm.
-
Reagents:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Nitrite standards: A dilution series of sodium nitrite for generating a standard curve.
-
NOS reaction components as described in the workflow diagram.
-
-
Procedure:
-
Perform the NOS reaction as outlined in the workflow.
-
After incubation, add Griess reagent to each sample and standard.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
L-Citrulline Formation Assay
This radiometric assay directly measures the formation of L-citrulline, the co-product of NO synthesis.
-
Principle: The assay uses radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine) as the substrate. The product, radiolabeled L-citrulline, is separated from the unreacted L-arginine using cation-exchange chromatography, and the radioactivity of the L-citrulline is quantified.
-
Reagents:
-
Radiolabeled L-arginine.
-
Cation-exchange resin (e.g., Dowex AG 50W-X8).
-
Stop buffer (e.g., containing EDTA to chelate Ca²⁺).
-
Scintillation cocktail.
-
NOS reaction components as described in the workflow diagram.
-
-
Procedure:
-
Perform the NOS reaction with radiolabeled L-arginine.
-
Terminate the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.
-
Collect the eluate containing the radiolabeled L-citrulline.
-
Add scintillation cocktail to the eluate and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.
-
Conclusion
Nω-hydroxy-L-arginine is a key intermediate that acts as a substrate for all three nitric oxide synthase isoforms, leading to the production of nitric oxide. The available kinetic data suggests that iNOS utilizes NOHA with a notable affinity and catalytic rate. While comprehensive comparative kinetic data, particularly for eNOS, remains to be fully elucidated, the existing information underscores the differential handling of this crucial intermediate by the NOS isoforms. The provided experimental protocols offer robust methods for further investigating the nuanced interactions of NOHA and other potential modulators with each NOS isoform, thereby facilitating the development of more targeted therapeutic strategies for a wide range of diseases where nitric oxide signaling plays a critical role.
References
- 1. Fast Ferrous Heme-NO Oxidation in Nitric Oxide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of NG-Hydroxy-L-arginine Acetate as an Arinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NG-Hydroxy-L-arginine acetate (NOHA), a well-established arginase inhibitor, with other key inhibitors. The following sections detail the comparative inhibitory activities, experimental protocols for assessing specificity, and the signaling pathways influenced by arginase inhibition. This information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs and to provide a foundational understanding of the methodologies used to evaluate these compounds.
Comparative Inhibitor Specificity
The efficacy and specificity of arginase inhibitors are critical determinants of their utility in research and therapeutic development. The following table summarizes the inhibitory constants (IC50 and Ki) of NOHA and other commonly used arginase inhibitors against the two primary isoforms of the enzyme, Arginase I (ARG1) and Arginase II (ARG2). Lower values indicate greater potency.
| Inhibitor | Target Isoform | IC50 | Ki | References |
| This compound (NOHA) | Human ARG1 | - | 3.6 µM (pH 8.5) | [1] |
| Human ARG2 | - | 1.6 µM (pH 7.5) | [1][2] | |
| Rat Liver Arginase (r-ARG I) | 10 ± 2 µM | - | [3] | |
| Murine Macrophage Arginase | 400 ± 50 µM | - | [4] | |
| nor-NOHA | Human ARG1 | 1.36 µM | 0.517 µM (pH 8.5) | [1] |
| Human ARG2 | 1.26 µM | 51 nM (pH 7.5) | [1][2] | |
| Rat Liver Arginase (r-ARG I) | - | 0.5 ± 1 µM | [3] | |
| Murine Macrophage Arginase | 10 ± 3 µM (stimulated), 12 ± 5 µM (unstimulated) | - | [4] | |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Human ARG1 | - | 0.11 µM | [5] |
| Human ARG2 | - | 0.25 µM (pH 7.5) | [2][5] | |
| Rat Liver Arginase (r-ARG I) | 0.8 µM | 0.11 µM | [3][6] | |
| S-(2-boronoethyl)-L-cysteine (BEC) | Human ARG1 | - | 0.4–0.6 µM | [5] |
| Human ARG2 | - | 0.31 µM (pH 7.5) | [2][5] | |
| Rat Liver Arginase (r-ARG I) | - | 0.4–0.6 µM | [3] |
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to evaluate arginase inhibitors.
Arginase Activity Assay (Urea Detection Method)
This assay quantifies arginase activity by measuring the amount of urea produced from the hydrolysis of L-arginine.
Materials:
-
Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
L-arginine solution (substrate)
-
Manganese chloride (MnCl2) solution (cofactor)
-
Urea standard solution
-
Colorimetric urea detection reagents (e.g., containing α-isonitrosopropiophenone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in ice-cold Arginase Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.[1][7]
-
Enzyme Activation: Pre-incubate the lysate with MnCl2 solution to activate the arginase.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., NOHA) to the activated lysate and incubate for a defined period (e.g., 30 minutes) at 37°C. A control group without the inhibitor should be included.
-
Initiation of Reaction: Add the L-arginine substrate to all wells to start the enzymatic reaction.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60-120 minutes).[4]
-
Reaction Termination and Color Development: Stop the reaction and add the urea detection reagents. Heat the plate to facilitate the color-forming reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the reagent) using a microplate reader.[1][8]
-
Calculation: Determine the concentration of urea produced by comparing the absorbance values to a urea standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2]
IC50 Determination for Arginase Inhibitors
This protocol outlines the steps to determine the concentration of an inhibitor required to reduce arginase activity by 50%.
Procedure:
-
Follow the Arginase Activity Assay protocol as described above.
-
Prepare a serial dilution of the inhibitor (e.g., NOHA, nor-NOHA, ABH, BEC).
-
For each inhibitor concentration, as well as a no-inhibitor control, measure the arginase activity.
-
Plot the percentage of arginase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of arginase inhibition, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the IC50 of an arginase inhibitor.
Caption: The competing pathways of L-arginine metabolism by NOS and arginase.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. abcam.com [abcam.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biochain.com [biochain.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bioassaysys.com [bioassaysys.com]
In Vivo Efficacy of NG-Hydroxy-L-arginine Acetate Versus Other Arginine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of NG-Hydroxy-L-arginine acetate (L-NOHA) against other key arginine analogs, including L-arginine, NG-nitro-L-arginine methyl ester (L-NAME), NG-monomethyl-L-arginine (L-NMMA), and asymmetric dimethylarginine (ADMA). The comparisons are supported by experimental data from preclinical studies, with detailed methodologies provided for key experiments.
Introduction
L-arginine and its analogs are critical tools for investigating the nitric oxide (NO) signaling pathway, which plays a pivotal role in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses. These compounds act as substrates or inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO production. NG-Hydroxy-L-arginine (L-NOHA) is a key intermediate in the biosynthesis of NO from L-arginine.[1] Understanding the comparative in vivo efficacy of L-NOHA and other arginine analogs is crucial for designing experiments to modulate the NO pathway for therapeutic or research purposes.
Signaling Pathway of L-arginine and its Analogs
The primary mechanism of action for these compounds revolves around the activity of nitric oxide synthase (NOS). L-arginine is the natural substrate for NOS, which converts it to NO and L-citrulline. L-NOHA is an intermediate in this reaction. Other analogs, such as L-NAME, L-NMMA, and ADMA, act as competitive inhibitors of NOS, blocking the binding of L-arginine and thereby reducing NO production.
Comparative In Vivo Efficacy Data
The following tables summarize quantitative data from in vivo studies comparing the effects of L-NOHA and other arginine analogs on key physiological parameters.
Table 1: Hemodynamic Effects of L-NOHA and L-arginine in Antagonizing L-NAME-induced Changes in Anesthetized Rats[1]
| Compound Administered | Dose | Change in Mean Arterial Pressure (MAP) | Change in Renal Blood Flow (RBF) | Change in Renal Vascular Resistance (RVR) |
| L-NAME (0.3 mg/kg i.v.) | - | +7 ± 3 mmHg | -11 ± 2% | +21 ± 5% |
| L-NAME (1 mg/kg i.v.) | - | +22 ± 5 mmHg | -32 ± 5% | +52 ± 10% |
| L-arginine + L-NAME (0.3 or 1 mg/kg) | 3 mg/kg/min | Attenuated pressor effect by 73% | Reduced fall in RBF by >65% | Reduced increase in RVR by >65% |
| L-NOHA + L-NAME (0.3 or 1 mg/kg) | 3 mg/kg/min | Attenuated pressor effect by 64% | Reduced fall in RBF by >65% | Reduced increase in RVR by >65% |
| D-arginine + L-NAME | 3 mg/kg/min | No significant effect | No significant effect | No significant effect |
| D-NOHA + L-NAME | 3 mg/kg/min | No significant effect | No significant effect | No significant effect |
Table 2: Comparative Effects of NOS Inhibitors on Mean Systemic Arterial Blood Pressure in Anesthetized Rats[2]
| Compound | Dose (i.v.) | Effect on Mean Arterial Pressure |
| L-NMMA | 0.03 - 300 mg/kg | Dose-dependent increase |
| L-NIO | 0.03 - 300 mg/kg | Dose-dependent increase |
| L-NAME | 0.03 - 300 mg/kg | Dose-dependent increase |
Note: This study did not directly compare these inhibitors to L-NOHA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vivo Hemodynamic Study in Anesthetized Rats[1]
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Thiopentone sodium (120 mg/kg, intraperitoneal).
-
Surgical Preparation:
-
Tracheotomy and cannulation for artificial ventilation.
-
Cannulation of the right jugular vein for drug administration.
-
Cannulation of the right carotid artery for blood pressure measurement.
-
A midline abdominal incision was made to expose the left renal artery for blood flow measurement using an electromagnetic flow probe.
-
-
Drug Administration:
-
L-arginine, D-arginine, L-NOHA, and D-NOHA were infused intravenously at a rate of 3 mg/kg/min.
-
L-NAME was administered as an intravenous bolus injection at doses of 0.3 or 1 mg/kg.
-
-
Measurements:
-
Mean arterial pressure (MAP) was continuously recorded.
-
Renal blood flow (RBF) was continuously recorded.
-
Renal vascular resistance (RVR) was calculated as MAP/RBF.
-
-
Experimental Workflow:
References
A Head-to-Head Comparison of Commercial NG-Hydroxy-L-arginine Acetate Preparations
For researchers, scientists, and drug development professionals, the selection of high-purity, stable, and biologically active reagents is paramount. NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthases (NOS) and also acts as a physiological inhibitor of arginase. The quality of commercial NOHA preparations can significantly impact experimental outcomes. This guide provides a framework for the head-to-head comparison of commercially available NG-Hydroxy-L-arginine acetate preparations, offering objective parameters and detailed experimental protocols to aid in the selection of the most suitable product for your research needs.
Commercial Preparations Overview
Several chemical suppliers offer this compound. While a direct comparative study with experimental data from a single source is not publicly available, this guide compiles information from various suppliers and provides protocols for independent verification. Key suppliers include Sigma-Aldrich (MilliporeSigma), Cayman Chemical, MedChemExpress, and others. The stated purity of these products is typically high, often ≥95-98% as determined by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] However, the specific impurity profiles and lot-to-lot consistency can vary.
Data Presentation: A Comparative Table
To facilitate an objective comparison, researchers should compile key information from the suppliers' product sheets and Certificates of Analysis (CoA) into a structured table. This allows for a quick assessment of the stated specifications of each commercial preparation. An example of such a comparative table is provided below.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Product Number | [e.g., H7278] | [e.g., 80300][3] | [e.g., HY-112933] | [e.g., orb2695387] |
| Purity (stated) | ≥98% (TLC) | ≥95% (100.0% by HPLC on one CoA)[2][3] | ≥98.0% | ≥95% |
| Analytical Method | TLC | HPLC, IR, Mass Spec, NMR[3] | HPLC, NMR | Not specified |
| Appearance | White to off-white powder | Crystalline solid[2] | Solid | Not specified |
| Molecular Formula | C6H14N4O3 · C2H4O2 | C6H14N4O3 • XC2H4O2[2] | C8H18N4O5 | C6H14N4O3 xC2H4O2 |
| Molecular Weight | 250.25 | 250.3[2] | 250.25 | 190.20 (free base) |
| Storage Conditions | 2-8°C | -20°C[2] | -20°C | -20°C |
| Solubility | Acetic acid: 10 mg/mL | PBS (pH 7.2): ≥24 mg/mL[2] | Not specified | Not specified |
| Example CoA available | Yes | Yes[3][4] | Yes (for related products)[5] | No |
Note: This table is a template. Researchers should populate it with the most current data from the respective suppliers for the specific lots they intend to purchase and evaluate.
Experimental Protocols
To empirically compare the performance of different this compound preparations, a series of standardized experiments are recommended. These protocols are designed to assess purity, stability, and biological activity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of NOHA and for detecting any degradation products.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution can be employed. For example, a mobile phase consisting of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) can be used. The gradient can be optimized to ensure good separation of NOHA from potential impurities.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 215 nm is appropriate for L-arginine and its derivatives.[6]
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase buffer. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial NOHA preparations in the mobile phase buffer to a concentration within the linear range of the calibration curve.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. The purity of the commercial preparations can be calculated by comparing the peak area of NOHA in the sample to the calibration curve generated from the reference standard. The presence of any additional peaks should be noted and quantified as potential impurities.
Stability Testing
The stability of NOHA is critical for ensuring consistent experimental results over time. A stability study can be performed under both long-term and accelerated conditions.
Methodology:
-
Sample Preparation: Prepare solutions of each commercial NOHA preparation in a relevant buffer (e.g., PBS) at a known concentration. Aliquot the solutions into sealed vials to prevent evaporation.
-
Storage Conditions:
-
Long-term: Store aliquots at the recommended storage temperature (e.g., -20°C or 2-8°C) for an extended period (e.g., 1, 3, 6, and 12 months).
-
Accelerated: Store aliquots at a higher temperature (e.g., 25°C or 40°C) for a shorter period (e.g., 1, 2, 4, and 6 weeks).
-
-
Analysis: At each time point, analyze the samples by the validated HPLC method described above to determine the concentration of NOHA remaining. The appearance of any new peaks should be monitored as they may indicate degradation products.
-
Data Presentation: Plot the percentage of NOHA remaining against time for each storage condition. This will provide a visual representation of the stability of each commercial preparation. A study on the stability of a related compound, NG-monomethyl-L-arginine, showed no reduction in concentration over 98 days when stored at 5°C or -20°C.[7]
Biological Activity Assessment
The biological activity of NOHA can be assessed by its ability to act as a substrate for nitric oxide synthase or as an inhibitor of arginase.
a) Nitric Oxide Synthase (NOS) Activity Assay
This assay determines the ability of NOHA to be converted to nitric oxide and L-citrulline by NOS.
Methodology:
-
Enzyme Source: Purified recombinant NOS (e.g., eNOS or nNOS) or cell lysates containing NOS can be used.
-
Reaction Mixture: The reaction mixture should contain the NOS enzyme, NADPH, and other necessary cofactors such as FAD, FMN, and tetrahydrobiopterin in an appropriate buffer (e.g., HEPES buffer, pH 7.4).
-
Assay Procedure:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known concentration of the NOHA preparation to be tested.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop buffer or by heat inactivation).
-
-
Detection of NO Production: NO production can be measured indirectly by quantifying the accumulation of its stable end products, nitrite and nitrate, using the Griess reagent. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be monitored.[8]
-
Comparison: Compare the amount of NO or L-citrulline produced from equivalent concentrations of the different commercial NOHA preparations.
b) Arginase Inhibition Assay
This assay measures the ability of NOHA to inhibit the enzymatic activity of arginase. NOHA is a known potent inhibitor of arginase.[9][10]
Methodology:
-
Enzyme Source: Purified arginase or cell/tissue lysates containing arginase can be used.
-
Substrate: L-arginine is the substrate for arginase.
-
Assay Procedure:
-
Pre-incubate the arginase enzyme with various concentrations of the different commercial NOHA preparations for a defined period.
-
Initiate the enzymatic reaction by adding L-arginine.
-
Incubate at 37°C for a specific time.
-
Stop the reaction.
-
-
Detection of Arginase Activity: Arginase activity is determined by measuring the amount of urea or L-ornithine produced. Urea can be quantified using a colorimetric assay with α-isonitrosopropiophenone.
-
Data Analysis: Determine the IC50 (the concentration of NOHA that causes 50% inhibition of arginase activity) for each commercial preparation. A lower IC50 value indicates a more potent inhibitor.
Mandatory Visualization
To better understand the context of NG-Hydroxy-L-arginine's function and the process for its evaluation, the following diagrams are provided.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NG-Hydroxy-L-arginine Acetate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper management and disposal of chemical reagents like NG-Hydroxy-L-arginine acetate is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and operational excellence.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust.[2] In the event of a spill, avoid dust formation, prevent the chemical from entering drains, and collect the material promptly into a suitable, closed container for disposal.[2][3]
Quantitative Safety and Disposal Data
While specific quantitative limits for disposal are not typically defined for non-hazardous materials, the following table summarizes key information for the safe handling and disposal of this compound.
| Property | Value | Source(s) |
| CAS Number | 53598-01-9 | [1][2][4] |
| Hazard Classification | Not classified as a hazardous substance. | [2][5] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | [1][4] |
| Storage Temperature | 2-8°C | [1][4] |
| Disposal Container | Suitable, closed, and properly labeled. | [2][6] |
| Waste Segregation | Do not mix with other waste. | [3][6] |
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with federal, state, and local regulations.[3][6][7] As it is generally not classified as a hazardous substance, the disposal procedure is straightforward but must be followed diligently.[2][5]
-
Waste Collection:
-
Waste Segregation:
-
Waste Characterization:
-
Disposal Pathway:
-
If confirmed as non-hazardous by your institution and local authorities, the contained waste can typically be disposed of as regular chemical waste.[6]
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
-
Documentation:
-
Maintain records of the disposed chemical, including the name, quantity, and date of disposal, as per your institution's guidelines.
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling NG-Hydroxy-L-arginine Acetate
For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and logistical protocols when handling NG-Hydroxy-L-arginine acetate. This guide provides clear, procedural steps for safe operational use and disposal, ensuring the well-being of laboratory personnel and the integrity of experimental work.
When working with this compound, a solid understanding of its properties and associated hazards is paramount. While it is not classified as a hazardous substance under GHS, good industrial hygiene and safety practices are essential.[1] The chemical, physical, and toxicological properties of this compound have not been fully investigated. Therefore, cautious handling is advised.
Operational Plan for Safe Handling
A systematic approach to handling this compound from reception to disposal is critical. The following step-by-step guide outlines the necessary precautions and procedures.
1. Pre-Handling and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[2]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly. This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves (inspected before use), and a lab coat.[2] For tasks with a risk of dust generation, a type N95 (US) or full-face respirator should be used.[2]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Ignition Sources: Keep the compound away from all sources of ignition. Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
3. Storage:
-
Container: Store the compound in a tightly closed container.[2]
-
Conditions: The storage area should be dry, cool, and well-ventilated.[2] A recommended storage temperature is between 2-8°C.
-
Incompatibilities: Store separately from incompatible materials and foodstuff containers.[2]
Key Safety and Handling Parameters
For quick reference, the following table summarizes the essential quantitative data and recommendations for handling this compound.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Tightly fitting safety goggles with side-shields | [2] |
| Hand Protection | Chemical impermeable gloves (inspected prior to use) | [2] |
| Respiratory Protection | Type N95 (US) or full-face respirator if dust is generated | [2] |
| Body Protection | Lab coat | General Lab Practice |
| Handling and Storage | ||
| Ventilation | Well-ventilated area or chemical fume hood | [2] |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Dry, cool, well-ventilated, in a tightly closed container | [2] |
| Emergency Procedures | ||
| Skin Contact | Wash off with soap and plenty of water, remove contaminated clothing | [2] |
| Eye Contact | Rinse with pure water for at least 15 minutes | [2] |
| Ingestion | Rinse mouth with water, do not induce vomiting, call a poison control center | [2] |
| Inhalation | Move to fresh air | [3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Unused Material:
-
Dispose of unused material as chemical waste in accordance with local, state, and federal regulations.
-
Do not let the chemical enter drains.[2] Discharge into the environment must be avoided.[2]
2. Contaminated Materials:
-
Contaminated lab equipment, PPE, and other materials should be placed in a suitable, clean, dry, closed container for disposal.
-
Follow your institution's guidelines for the disposal of chemically contaminated solid waste.
3. Empty Containers:
-
Dispose of empty containers as chemical waste. Do not reuse empty containers.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
